Product packaging for Mots-c(Cat. No.:CAS No. 1627580-64-6)

Mots-c

Cat. No.: B10818963
CAS No.: 1627580-64-6
M. Wt: 2174.6 g/mol
InChI Key: WYTHCOXVWRKRAH-LOKRTKBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide composed of 16 amino acids, with the sequence Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg[CITATION]. It is encoded by the 12S rRNA region of the mitochondrial genome and is recognized for its role as a key regulator in cellular metabolic homeostasis and stress response[CITATION]. Mechanism of Action this compound primarily functions by activating the AMP-activated protein kinase (AMPK) pathway[CITATION]. It achieves this by disrupting the folate-methionine cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn activates AMPK[CITATION]. This activation promotes glucose uptake and fatty acid oxidation[CITATION]. Notably, under metabolic stress, this compound can translocate to the nucleus to regulate the expression of nuclear genes involved in stress adaptation, functioning as a retrograde signaling molecule[CITATION]. Research Applications this compound is a valuable tool for investigating a wide range of physiological and pathological processes. Key areas of research include: • Metabolic Disorders: Studies show this compound can reduce insulin resistance and diet-induced obesity, improve glucose metabolism, and enhance insulin sensitivity in skeletal muscle[CITATION]. • Aging Research: this compound levels decrease with age, and research indicates its potential to improve age-dependent insulin resistance and physical decline, positioning it as a candidate for longevity studies[CITATION]. • Cardiovascular Health: this compound has demonstrated protective effects against cardiac dysfunction and pathological remodeling, with mechanisms involving the AMPK and NRG1-ErbB4 pathways[CITATION]. • Bone Metabolism: Emerging research suggests this compound promotes osteoblast proliferation and differentiation while inhibiting osteoclast production, indicating a role in bone homeostasis[CITATION]. • Cellular Senescence: Recent evidence points to a role for this compound in preventing pancreatic islet cell senescence, highlighting its potential in diabetes research[CITATION]. This product is supplied as a solid lyophilized powder and is intended For Research Use Only . It is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C101H152N28O22S2 B10818963 Mots-c CAS No. 1627580-64-6

Properties

CAS No.

1627580-64-6

Molecular Formula

C101H152N28O22S2

Molecular Weight

2174.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-/m0/s1

InChI Key

WYTHCOXVWRKRAH-LOKRTKBUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N

Origin of Product

United States

Foundational & Exploratory

Mots-c Mechanism of Action in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules encoded by the mitochondrial genome that play crucial roles in metabolic homeostasis, stress responses, and intercellular communication. Among these, the 16-amino acid peptide MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) has emerged as a significant regulator of skeletal muscle physiology. Acting as an exercise-induced "mitokine," this compound enhances physical capacity, improves insulin (B600854) sensitivity, and protects against muscle atrophy. This document provides a detailed overview of the molecular mechanisms through which this compound exerts its effects on skeletal muscle, focusing on its core signaling pathways, supported by quantitative data and key experimental methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential.

Core Signaling Pathways of this compound in Skeletal Muscle

This compound orchestrates its effects in skeletal muscle through two primary, interconnected signaling pathways: the direct activation of the CK2-AKT-FOXO1 axis to regulate muscle mass and the modulation of the AMPK pathway to control metabolic homeostasis.

The CK2-AKT-FOXO1 Axis: A Direct Regulator of Muscle Mass

Recent findings have identified protein kinase CK2 (formerly casein kinase 2) as a direct binding partner and functional target of this compound.[1][2] This interaction is a critical initiating step in a cascade that ultimately suppresses muscle atrophy.

  • Direct Binding and Activation of CK2: this compound directly binds to and activates the catalytic alpha subunits of the CK2 holoenzyme in skeletal muscle.[1][2]

  • Inhibition of PTEN: Activated CK2 leads to the inhibition of the phosphatase and tensin homolog (PTEN), a key negative regulator of the PI3K/AKT pathway.[3][4][5]

  • Activation of mTORC2 and Phosphorylation of AKT: PTEN inhibition, in conjunction with increased mTORC2 (mechanistic Target of Rapamycin Complex 2) activity, results in robust phosphorylation and activation of AKT (also known as Protein Kinase B).[3][4]

  • Inhibition of FOXO1: Activated AKT phosphorylates and thereby inhibits the Forkhead box protein O1 (FOXO1).[3][4][6] FOXO1 is a critical transcription factor that, when active, promotes the expression of genes associated with muscle atrophy (atrogenes).

  • Suppression of Myostatin: By inhibiting FOXO1, this compound effectively reduces the expression of myostatin, a potent negative regulator of skeletal muscle mass.[3][5][6] This reduction in myostatin is a key mechanism through which this compound prevents muscle wasting.[3][7]

The AMPK Pathway: Master Metabolic Regulation

This compound is a potent activator of 5' AMP-activated protein kinase (AMPK), the master energy sensor of the cell, which is crucial for its exercise-mimetic effects.[8][9][10]

  • Inhibition of the Folate Cycle: In skeletal muscle, this compound's cellular actions inhibit the one-carbon folate cycle.[7][11]

  • AICAR Accumulation: This inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[7][8][12]

  • AMPK Activation: The rise in AICAR levels directly activates AMPK.[9][12]

  • Metabolic Reprogramming: Activated AMPK initiates a cascade of downstream effects to restore energy balance, including:

    • Enhanced Glucose Uptake: Promoting the translocation of the GLUT4 glucose transporter to the cell membrane, thereby increasing glucose uptake from the bloodstream.[9][10]

    • Increased Fatty Acid Oxidation: Stimulating mitochondrial biogenesis and the oxidation of fatty acids for ATP production.[12][13]

Nuclear Translocation and Gene Regulation

Under conditions of metabolic stress, such as exercise or glucose deprivation, this compound translocates from the mitochondria to the nucleus.[12][14][15][16] In the nucleus, it regulates the expression of a wide range of adaptive genes, including those containing antioxidant response elements (ARE), to enhance cellular stress resistance and maintain homeostasis.[12][14][17]

Figure 1: Core this compound Signaling Pathways in Skeletal Muscle

Quantitative Data Summary

The effects of this compound have been quantified in various in vivo and in vitro studies. The following tables summarize key findings.

Table 1: Effects of Exercise and this compound Administration on Performance and Expression

Parameter Model/Subject Condition Result Citation
This compound Protein Rodent Skeletal Muscle 4-8 weeks voluntary running ~1.5 to 5-fold increase [18]
This compound Level Human Skeletal Muscle Post-exercise 11.9-fold increase [16][19]
This compound Level Human Circulation During/Post-exercise 1.5 to 1.6-fold increase [16][19]
Running Time Untrained Mice Single dose (15 mg/kg) 12% increase [18][20]
Running Distance Untrained Mice Single dose (15 mg/kg) 15% increase [18][20]

| p-AMPK Level | Rat Myocardium | Exercise + this compound vs. Control | Significant increase (p=0.021) |[21] |

Table 2: Effects of this compound on Muscle Cell Differentiation (C2C12 Myoblasts)

Parameter This compound Concentration Result Significance Citation
Myogenin Gene Expression 10 nM Increased p < 0.01 [22]
MyoD Gene Expression 10 nM Increased p < 0.05 [22]
Myogenin Protein Level 1 nM, 100 nM Upregulated p < 0.01 [22]
Myogenin Protein Level 10 nM Upregulated p < 0.05 [22]
MyoD Protein Level 10 nM Upregulated p < 0.05 [22]

| MyoD Protein Level | 100 nM | Upregulated | p < 0.01 |[22] |

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a combination of in vivo animal studies, in vitro cell culture experiments, and sophisticated biochemical assays.

In Vivo Animal Models
  • Objective: To investigate the systemic effects of this compound on metabolism, muscle atrophy, and physical performance.

  • Animal Models: C57BL/6J mice are commonly used, often subjected to a high-fat diet (HFD) to induce obesity and insulin resistance, or limb immobilization to induce muscle atrophy.[1][3]

  • This compound Administration: this compound is typically administered via daily intraperitoneal (IP) injections at doses ranging from 5 to 15 mg/kg body weight.[16][18]

  • Performance Testing: Physical endurance is assessed using motorized treadmills, where running time and distance to exhaustion are measured.[18][20]

  • Metabolic Analysis: Glucose and insulin tolerance tests are performed to assess systemic insulin sensitivity. Hyperinsulinemic-euglycemic clamps are used for a more precise measure of insulin action in specific tissues like skeletal muscle.[9]

  • Tissue Collection: At the end of the study, skeletal muscles (e.g., gastrocnemius, tibialis anterior) and plasma are collected for subsequent molecular analysis.[1][3]

In_Vivo_Workflow Figure 2: General In Vivo Experimental Workflow cluster_setup Experimental Setup cluster_intervention Intervention & Monitoring cluster_analysis Endpoint Analysis Model Animal Model Selection (e.g., C57BL/6J mice) Diet Induce Condition (e.g., High-Fat Diet) Model->Diet Groups Group Allocation (Vehicle vs. This compound) Diet->Groups Treatment Daily this compound Injection (e.g., 15 mg/kg IP) Groups->Treatment Performance Functional Testing (Treadmill, Grip Strength) Treatment->Performance Metabolism Metabolic Tests (GTT, ITT) Treatment->Metabolism Harvest Tissue Harvest (Muscle, Plasma, Fat) Performance->Harvest Metabolism->Harvest Biochem Biochemical Analysis (Western Blot, qRT-PCR) Harvest->Biochem Histo Histology (Fiber Size, Morphology) Harvest->Histo

Figure 2: General In Vivo Experimental Workflow
In Vitro Cellular Models

  • Objective: To dissect the direct molecular pathways activated by this compound in muscle cells.

  • Cell Lines: Murine C2C12 myoblasts are the most common model. They are differentiated into multinucleated myotubes to simulate mature muscle fibers.[3][22]

  • Experimental Conditions: To model disease states, differentiated myotubes can be treated with agents like palmitic acid to induce insulin resistance and atrophy, or subjected to glucose restriction/serum deprivation to mimic metabolic stress.[3][16]

  • This compound Treatment: this compound is added to the cell culture medium at concentrations typically ranging from 1 to 10 µM.[1] For pathway analysis, specific inhibitors (e.g., CK2 inhibitor CX-4945) can be co-administered.[1]

  • Molecular Assays:

    • Western Blotting: Used to measure the phosphorylation status (and thus activity) of key signaling proteins like AKT, AMPK, and FOXO1.[1]

    • qRT-PCR: Used to quantify the mRNA expression levels of target genes such as Myostatin, MyoD, and Myogenin.[22]

    • Glucose Uptake Assay: 2-deoxy-D-[³H]glucose (2-DG) is used to measure the rate of glucose transport into the cells, providing a direct readout of metabolic function.[1]

    • Immunoprecipitation: Performed to confirm the direct physical interaction between this compound and its binding partners, such as CK2.[1]

In_Vitro_Workflow Figure 3: General In Vitro Experimental Workflow cluster_assays Downstream Assays start Seed Myoblasts (e.g., C2C12) diff Induce Differentiation (Low Serum Media) start->diff stress Apply Stressor (Optional) (e.g., Palmitic Acid) diff->stress treat Treat with this compound (± Inhibitors) stress->treat wb Western Blot (p-AKT, p-AMPK) treat->wb qpcr qRT-PCR (Myostatin, MyoD) treat->qpcr gu Glucose Uptake (2-DG Assay) treat->gu ip Immunoprecipitation (Binding Partners) treat->ip

Figure 3: General In Vitro Experimental Workflow

Conclusion and Future Directions

This compound is a pivotal mitochondrial-derived peptide that regulates skeletal muscle health and function through well-defined signaling pathways. Its ability to directly activate the anti-atrophic CK2-AKT-FOXO1 axis and the master metabolic regulator AMPK positions it as a highly promising therapeutic candidate for a range of conditions, including age-related sarcopenia, type 2 diabetes, and other metabolic disorders.[3][23] The exercise-mimetic properties of this compound further underscore its potential for promoting healthy aging and enhancing physical resilience.[14][15]

Future research should focus on several key areas:

  • Receptor Identification: Elucidating the specific cell surface receptor(s) or transporters that mediate this compound entry into skeletal muscle cells.

  • Tissue Specificity: Further exploring the tissue-specific actions of this compound, as its effects on CK2 activity appear to differ between muscle and fat.[1]

  • Human Clinical Trials: Translating the robust preclinical findings into human studies to validate the safety and efficacy of this compound for treating metabolic and muscle-wasting diseases.

  • Structural Biology: Determining the high-resolution structure of the this compound-CK2 complex to enable the design of more potent and specific small-molecule mimetics.

A deeper understanding of these areas will be critical for harnessing the full therapeutic potential of this unique mitochondrial hormone.

References

MOTS-c: A Deep Dive into the Mitochondrial Regulation of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-derived peptides (MDPs) have emerged as a novel class of signaling molecules with profound effects on cellular metabolism and homeostasis. Among these, the 16-amino-acid peptide MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered significant attention for its role as a potent regulator of glucose metabolism.[1] Synthesized within the mitochondria, this compound acts systemically to enhance insulin (B600854) sensitivity and glucose utilization, positioning it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2][3] This technical guide provides a comprehensive overview of the mechanisms through which this compound governs glucose metabolism, supported by quantitative data from key experiments and detailed methodologies for their replication.

Core Mechanism of Action: A Multi-Pathway Approach

This compound exerts its metabolic effects through a complex interplay of signaling pathways, primarily centered around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[3][4] However, its influence extends to other critical pathways, including the Akt and casein kinase 2 (CK2) signaling cascades, and involves the regulation of gene expression.

Signaling Pathways and Molecular Interactions

The primary signaling cascade initiated by this compound involves the activation of AMPK.[5] This leads to a series of downstream events culminating in enhanced glucose uptake and utilization.[6] Additionally, this compound has been shown to activate the Akt pathway, a key component of insulin signaling, and to directly bind to and activate casein kinase 2 (CK2), which in turn modulates glucose metabolism in skeletal muscle.[7][8]

// Nodes MOTSc [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; PFKFB3 [label="PFKFB3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; CK2 [label="CK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Metabolic Adaptation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Myostatin [label="Myostatin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MOTSc -> AMPK [label="activates"]; MOTSc -> Akt [label="activates"]; MOTSc -> CK2 [label="activates"]; AMPK -> GLUT4; AMPK -> Glycolysis; GLUT4 -> Glucose_Uptake; Glycolysis -> Glucose_Uptake; PFKFB3 -> Glycolysis [label="promotes"]; AMPK -> PFKFB3 [label="upregulates"]; Akt -> GLUT4; CK2 -> Glucose_Uptake [label="enhances"]; MOTSc -> Gene_Expression [label="regulates"]; MOTSc -> Myostatin [label="inhibits"]; } caption: "this compound Signaling Pathways in Glucose Metabolism"

Quantitative Data on this compound's Effects on Glucose Metabolism

The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism, as reported in preclinical studies.

In Vitro Studies
Cell LineTreatmentEndpointResultReference
C2C12 myoblasts10 µM this compoundCell Survival (under metabolic stress)Increased survival[9]
Human skeletal muscle cellsThis compound2-Deoxyglucose (2DG) UptakeIncreased uptake[7]
In Vivo Studies
Animal ModelDietTreatmentEndpointResultReference
C57BL/6J miceHigh-Fat DietThis compoundPhospho-Akt (Ser473) in skeletal muscleIncreased phosphorylation[8]
C57BL/6J miceHigh-Fat DietThis compoundPhospho-FOXO1 in skeletal muscleIncreased phosphorylation[8]
C57BL/6J miceHigh-Fat DietThis compoundPlasma MyostatinDecreased levels[8]
Diet-induced obese (DIO) miceHigh-Fat Diet2.5 mg/kg this compound (3 days)Blood GlucoseSignificant decrease compared to control[10]
Type 2 Diabetic rats-15 mg/kg this compound (3 weeks)Fasting GlucoseDecreased levels[11][12]
Aged mice (23.5 months)-This compoundPhysical Capacity (Treadmill)Enhanced performance[13]
High-Fat Diet mice-0.5 mg/kg/day this compound (3 weeks)Glucose HomeostasisImproved[13]
C57BL/6 mice-5 mg/kg/day this compound (7 days)Glucose Tolerance Test (GTT)Enhanced glucose clearance[14]

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

2-Deoxy-D-glucose (2DG) Uptake Assay

This protocol measures the rate of glucose uptake in cultured cells.

// Nodes Start [label="Seed and differentiate\nskeletal muscle cells\n(e.g., C2C12)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Add 2-Deoxy-D-glucose (2DG)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Lyse cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure 2DG uptake\n(e.g., scintillation counting or\nfluorescence-based assay)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Uptake; Uptake -> Lysis; Lysis -> Measurement; } caption: "Workflow for 2-Deoxy-D-glucose (2DG) Uptake Assay"

Materials:

  • Differentiated skeletal muscle cells (e.g., C2C12 myotubes)

  • This compound peptide

  • 2-Deoxy-D-glucose (radiolabeled or fluorescently tagged)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and differentiate skeletal muscle cells to form myotubes.

  • Treat the myotubes with the desired concentration of this compound or a vehicle control for the specified duration.

  • Incubate the cells with 2-Deoxy-D-glucose for a defined period.

  • Wash the cells to remove extracellular 2DG.

  • Lyse the cells to release the intracellular contents.

  • Measure the amount of intracellular 2DG using either a scintillation counter (for radiolabeled 2DG) or a fluorescence plate reader (for fluorescently tagged 2DG).

  • Normalize the uptake to the total protein concentration of each sample.

Western Blotting for Protein Phosphorylation

This protocol is used to quantify the phosphorylation status of key signaling proteins like AMPK and Akt.

// Nodes Start [label="Treat cells or tissues\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lyse cells/tissues and\nextract proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Determine protein concentration\n(e.g., BCA assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophoresis [label="Separate proteins by\nSDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transfer [label="Transfer proteins to a\nmembrane (e.g., PVDF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Block the membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate with primary antibodies\n(total and phospho-specific)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Incubation [label="Incubate with HRP-conjugated\nsecondary antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detect signal using\nchemiluminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Quantify band intensity\nand normalize phospho-protein\nto total protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> Electrophoresis; Electrophoresis -> Transfer; Transfer -> Blocking; Blocking -> Incubation; Incubation -> Secondary_Incubation; Secondary_Incubation -> Detection; Detection -> Analysis; } caption: "Workflow for Western Blotting of Phosphorylated Proteins"

Materials:

  • Cell or tissue lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk)

  • Primary antibodies (total and phospho-specific for AMPK, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells or tissues with this compound as required.

  • Prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target protein.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein.

In Vivo Insulin Tolerance Test (ITT)

This protocol assesses whole-body insulin sensitivity in animal models.

Materials:

  • Mice (e.g., C57BL/6J on a high-fat diet)

  • This compound peptide

  • Insulin

  • Glucometer and test strips

Procedure:

  • Administer this compound or a vehicle control to the mice for the desired treatment period (e.g., daily intraperitoneal injections).[3]

  • Fast the mice for a short period (e.g., 4-6 hours).

  • Measure the baseline blood glucose level (time 0).

  • Administer an intraperitoneal injection of insulin.

  • Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.

  • Plot the blood glucose concentration over time to assess the rate of glucose clearance.

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of mitochondrial signaling and its impact on systemic metabolism. The robust preclinical data highlighting its ability to improve insulin sensitivity and glucose homeostasis underscore its potential as a therapeutic agent for metabolic disorders.[2] The primary mechanism of action through AMPK activation, supplemented by its influence on the Akt and CK2 pathways, provides a solid foundation for further investigation.

Future research should focus on elucidating the precise molecular interactions of this compound with its downstream targets and further exploring its role in regulating gene expression related to metabolic adaptation. While a clinical trial for a this compound analog (CB4211) in nonalcoholic fatty liver disease has been undertaken (NCT03998514), more extensive clinical studies are imperative to translate the promising preclinical findings into safe and effective therapies for human metabolic diseases.[13][15] The continued exploration of this compound and other MDPs holds the key to unlocking novel therapeutic strategies for a range of metabolic and age-related diseases.

References

An In-depth Technical Guide to MOTS-c and Its Effects on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules encoded by the mitochondrial genome that play crucial roles in metabolic homeostasis. Among these, the 16-amino-acid peptide, Mitochondrial Open Reading Frame of the 12S rRNA-c (MOTS-c), has emerged as a significant regulator of insulin (B600854) sensitivity and glucose metabolism. Preclinical studies have demonstrated that this compound can ameliorate age-related and diet-induced insulin resistance, enhance glucose uptake in skeletal muscle, and protect against obesity. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy balance. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on insulin sensitivity, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of target tissues to insulin. The mitochondrion, traditionally viewed as the powerhouse of the cell, is now recognized as a critical signaling hub in metabolic regulation. The discovery of this compound, a peptide encoded within the mitochondrial 12S rRNA, has unveiled a novel mitochondrial signaling pathway that directly influences systemic glucose homeostasis and insulin action.[1] this compound primarily targets skeletal muscle, a major site of insulin-mediated glucose disposal, to enhance glucose utilization and improve overall metabolic health.[2] This guide will delve into the technical details of this compound's function, providing a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Molecular Mechanism of Action

This compound exerts its effects on insulin sensitivity through a multi-faceted signaling cascade that primarily converges on the activation of AMPK.

Activation of the AMPK Pathway

This compound treatment has been shown to induce the phosphorylation of AMPK at Threonine 172 (Thr172) in skeletal muscle.[1] Activated AMPK, in turn, orchestrates a series of downstream events that promote glucose uptake and fatty acid oxidation. The proposed mechanism for AMPK activation by this compound involves the inhibition of the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous AMPK activator.[3]

GLUT4 Translocation and Glucose Uptake

A key consequence of AMPK activation by this compound is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells.[3] This process facilitates the transport of glucose from the bloodstream into the cell, thereby lowering blood glucose levels and improving insulin sensitivity. Studies have shown that this compound can increase GLUT4 expression in the skeletal muscle of high-fat diet-fed mice.[1]

Akt Signaling Pathway

In addition to the AMPK pathway, this compound has also been shown to activate the Akt signaling pathway in mouse skeletal muscle.[4] Akt, a serine/threonine kinase, is a critical component of the canonical insulin signaling pathway and plays a vital role in insulin-stimulated glucose uptake.

A diagram of the this compound signaling pathway is presented below:

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Skeletal Muscle Cell MOTSc_ext This compound MOTSc_int This compound MOTSc_ext->MOTSc_int Enters Cell Folate_Cycle Folate Cycle MOTSc_int->Folate_Cycle Inhibits Akt Akt MOTSc_int->Akt Activates AICAR AICAR Folate_Cycle->AICAR Leads to accumulation AMPK AMPK AICAR->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to Plasma Membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates

This compound signaling pathway in skeletal muscle.

Quantitative Data on this compound's Effects on Insulin Sensitivity

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the impact of this compound and its analogs on various parameters of insulin sensitivity.

Table 1: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mouse Models
ParameterAnimal ModelThis compound Dose & DurationKey FindingsReference
Body Weight 8-week old male CD-1 mice on HFD (60% calories)0.5 mg/kg/day IP for 8 weeksPrevented HFD-induced weight gain.[1]
Fasting Insulin 8-week old male CD-1 mice on HFD (60% calories)0.5 mg/kg/day IP for 8 weeksPrevented HFD-induced hyperinsulinemia.[1]
Glucose Tolerance Test (GTT) Male C57BL/6 mice5 mg/kg/day IP for 7 daysSignificantly enhanced glucose clearance.[1]
Hyperinsulinemic-Euglycemic Clamp: Glucose Infusion Rate (GIR) C57BL/6 mice on HFD (60% calories)5 mg/kg/day IP for 7 daysSignificantly increased GIR, indicating improved whole-body insulin sensitivity.[1]
Hyperinsulinemic-Euglycemic Clamp: Insulin-Stimulated Glucose Disposal Rate (IS-GDR) C57BL/6 mice on HFD (60% calories)5 mg/kg/day IP for 7 daysSignificantly increased IS-GDR, reflecting improved skeletal muscle insulin sensitivity.[1]
AMPK Phosphorylation Skeletal muscle of HFD-fed mice0.5 mg/kg/day IP for 8 weeksPromoted AMPK activation.[1]
GLUT4 Expression Skeletal muscle of HFD-fed mice0.5 mg/kg/day IP for 8 weeksIncreased GLUT4 levels.[1]
Plasma Myostatin C57BL/6J mice on HFD5 mg/kg IP for 8 weeksSignificantly decreased plasma myostatin levels.[5]
Blood Glucose 17-week old C57BL/6J mice on HFD2.5 mg/kg IP, BID for 3 daysSignificantly lower blood glucose levels compared to control.[6]
Table 2: Effects of this compound in Age-Related Insulin Resistance Mouse Models
ParameterAnimal ModelThis compound Dose & DurationKey FindingsReference
Insulin Sensitivity Middle-aged mice (12 months old)5 mg/kg IP for 7 daysRestored muscle insulin sensitivity to levels seen in young mice (3 months old).[7]
Akt Activation Skeletal muscle of middle-aged mice5 mg/kg IP for 7 daysIncreased activation of Akt in response to insulin.[7]
Blood Glucose Old mice (23.5 months old)15 mg/kg/day, 3x/weekSignificantly lower blood glucose levels.[8]
Table 3: Effects of this compound Analog (CB4211) in Human Clinical Trials
ParameterStudy PopulationCB4211 Dose & DurationKey FindingsReference
Fasting Glucose Obese subjects with NAFLD25 mg subcutaneous, 1x daily for 4 weeksStatistically significant reduction in fasting glucose levels compared to placebo.[9]
Body Weight Obese subjects with NAFLD25 mg subcutaneous, 1x daily for 4 weeksTrend towards reduced body weight.[9]
Safety and Tolerability Obese subjects with NAFLD25 mg subcutaneous, 1x daily for 4 weeksGenerally well-tolerated; most common adverse events were mild to moderate injection site reactions.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This procedure is the gold standard for assessing insulin action in vivo.[10]

Objective: To measure whole-body and tissue-specific insulin sensitivity.

Protocol:

  • Surgical Preparation: 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[9]

  • Fasting: Fast mice overnight (maximum 16 hours).[11]

  • Basal Period (2 hours): Infuse HPLC-purified 3-[³H]glucose (0.05 µCi/min) to assess basal hepatic glucose production.[11]

  • Clamp Period (120 minutes):

    • Administer a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).[11]

    • Collect blood samples from the carotid artery every 10-20 minutes to measure plasma glucose.[12]

    • Infuse a variable rate of 10-50% glucose (containing 3-[³H]glucose) to maintain euglycemia (basal glucose concentrations).[11]

  • Tissue-Specific Glucose Uptake:

    • At 75 minutes into the clamp, administer a bolus of 1-[¹⁴C]-2-deoxy-D-glucose (10 µCi).[11]

    • Collect blood samples at intervals to determine plasma concentrations of radiolabeled glucose.[12]

  • Tissue Collection: At the end of the clamp, anesthetize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis.[12]

A workflow diagram for the hyperinsulinemic-euglycemic clamp is provided below:

Hyperinsulinemic_Euglycemic_Clamp cluster_prep Preparation cluster_basal Basal Period (2 hours) cluster_clamp Clamp Period (120 minutes) cluster_end End of Procedure surgery Catheter Implantation (Jugular Vein & Carotid Artery) 5-7 days prior fasting Overnight Fasting (max 16 hours) surgery->fasting basal_infusion Infuse 3-[3H]glucose (0.05 µCi/min) fasting->basal_infusion basal_sample Collect Blood Sample (for basal hepatic glucose production) basal_infusion->basal_sample insulin_infusion Primed-continuous infusion of human insulin basal_sample->insulin_infusion glucose_monitoring Monitor blood glucose (every 10-20 mins) insulin_infusion->glucose_monitoring deoxyglucose_bolus Bolus of 1-[14C]-2-deoxy-D-glucose (at 75 mins) insulin_infusion->deoxyglucose_bolus glucose_infusion Variable infusion of 10-50% glucose to maintain euglycemia glucose_monitoring->glucose_infusion Adjust rate glucose_infusion->glucose_monitoring clamp_samples Collect blood samples (for radiolabeled glucose) deoxyglucose_bolus->clamp_samples tissue_collection Anesthetize and collect tissues clamp_samples->tissue_collection

Workflow for hyperinsulinemic-euglycemic clamp in mice.
Cellular Glucose Uptake Assay using 2-NBDG

This assay measures glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG.

Objective: To quantify glucose uptake in cell lines such as C2C12 or L6 myotubes.

Protocol:

  • Cell Culture: Seed C2C12 or L6 myoblasts in a 96-well plate and differentiate into myotubes.

  • Serum Starvation: Starve the myotubes in serum-free medium (e.g., DMEM with 0.1% BSA) for 12 hours overnight.[13]

  • Glucose Starvation: Wash the cells and incubate in a glucose-free buffer (e.g., Krebs-Ringer Phosphate Buffer with 0.2% BSA) for 1 hour at 37°C.[13]

  • Treatment: Treat the cells with this compound at the desired concentration and for the desired duration. For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the final 20-30 minutes of the this compound treatment.[13]

  • 2-NBDG Incubation: Add 2-NBDG (e.g., 100-200 µg/ml) to the cells and incubate for a predetermined time (e.g., 30 minutes).[14]

  • Washing: Stop the uptake by washing the cells multiple times with cold PBS.

  • Fluorescence Measurement: Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).[14]

GLUT4 Translocation Assay by Immunofluorescence

This method visualizes and quantifies the movement of GLUT4 to the cell surface.

Objective: To assess the effect of this compound on GLUT4 translocation in muscle cells.

Protocol:

  • Cell Culture: Grow L6-GLUT4myc cells on coverslips.

  • Serum Starvation: Serum-starve the cells for 3 hours.[15]

  • Treatment: Treat the cells with this compound and/or insulin (e.g., 100 nM for 20 minutes).[15]

  • Fixation: Wash the cells with cold PBS and fix with 3% paraformaldehyde (PFA) for 30 minutes.[15]

  • Quenching and Blocking: Quench the fixation with glycine (B1666218) and block with PBS containing 2% BSA.[15]

  • Antibody Staining:

    • Incubate with a primary antibody against the myc-epitope (to detect surface GLUT4).

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize using confocal fluorescence microscopy.

  • Quantification: Quantify the fluorescence intensity at the plasma membrane.

Western Blotting for Signaling Proteins (p-AMPK, p-Akt)

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Objective: To measure the activation of AMPK and Akt pathways in response to this compound.

Protocol:

  • Cell/Tissue Lysis: Lyse C2C12 cells or homogenized skeletal muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated Akt (Ser473), and total Akt.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A logical diagram illustrating the relationship between the experimental approaches is shown below:

Experimental_Relationships MOTSc This compound Cell_Culture Cell Culture Models (e.g., C2C12, L6) MOTSc->Cell_Culture Treatment Animal_Models Animal Models (e.g., HFD, Aged Mice) MOTSc->Animal_Models Treatment Human_Studies Human Clinical Trials (this compound Analog) MOTSc->Human_Studies Treatment Western_Blot Western Blotting (p-AMPK, p-Akt) Cell_Culture->Western_Blot Investigates Signaling Glucose_Uptake 2-NBDG Glucose Uptake Assay Cell_Culture->Glucose_Uptake Measures Function GLUT4_Translocation GLUT4 Translocation Assay Cell_Culture->GLUT4_Translocation Measures Mechanism Animal_Models->Western_Blot Investigates Signaling GTT Glucose Tolerance Test (GTT) Animal_Models->GTT Assesses Whole-Body Glucose Homeostasis Clamp Hyperinsulinemic- Euglycemic Clamp Animal_Models->Clamp Quantifies Insulin Sensitivity HOMA_IR HOMA-IR Measurement Human_Studies->HOMA_IR Assesses Insulin Resistance

Logical relationships between this compound and experimental assays.

Conclusion and Future Directions

This compound represents a promising therapeutic target for the treatment of insulin resistance and type 2 diabetes. Its ability to enhance insulin sensitivity, primarily through the activation of the AMPK pathway in skeletal muscle, is supported by a growing body of preclinical evidence. The quantitative data summarized in this guide highlights the significant metabolic benefits of this compound in various models of metabolic dysfunction. Furthermore, the initial positive results from a clinical trial with a this compound analog in humans are encouraging.

Future research should focus on further elucidating the detailed molecular mechanisms of this compound action, including the identification of its cellular receptor(s). Large-scale, long-term clinical trials are necessary to establish the safety and efficacy of this compound and its analogs for the treatment of metabolic diseases in diverse patient populations. The development of more stable and orally bioavailable this compound analogs will also be crucial for its successful translation into a clinical therapeutic. The continued investigation of this novel mitochondrial-derived peptide holds great promise for the development of new and effective therapies to combat the global epidemic of insulin resistance and type 2 diabetes.

References

MOTS-c: An Exercise-Mimetic Peptide for Metabolic Regulation and Performance Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a novel, 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a potent exercise-mimetic.[1][2] It plays a crucial role in metabolic homeostasis, insulin (B600854) sensitivity, and physical performance, making it a compelling target for therapeutic development in the context of metabolic disorders, aging, and performance enhancement.[1][3][4] This technical guide provides a comprehensive overview of the core biology of this compound, its signaling pathways, quantitative effects observed in preclinical studies, and detailed experimental protocols for its investigation.

Core Concepts: this compound as an Exercise-Mimetic

This compound acts as a signaling molecule that mimics many of the physiological benefits of physical exercise.[5][6][7] Its expression is naturally increased in skeletal muscle and circulation during and after exercise.[3][5][8] Functionally, this compound enhances cellular energy metabolism, improves insulin sensitivity, and promotes resistance to metabolic stress, closely mirroring the adaptive responses to physical exertion.[4][9][10]

Mechanism of Action

The primary mechanism through which this compound exerts its effects is the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3][4][7][9][10][11][12][13][14][15][16] this compound indirectly activates AMPK by inhibiting the folate-methionine cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an AMP analog.[1][4][9]

Activated AMPK initiates a cascade of downstream effects, including:

  • Enhanced Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, particularly in skeletal muscle, thereby increasing glucose uptake.[13][14][17]

  • Increased Fatty Acid Oxidation: AMPK stimulates the breakdown of fatty acids for energy production.[4][9][18]

  • Mitochondrial Biogenesis: this compound can promote the creation of new mitochondria, enhancing the cell's energy-producing capacity.[12][19]

Under conditions of cellular stress, this compound can also translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in stress adaptation and antioxidant responses.[2][4][8][9][13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

MOTS_c_Signaling MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle inhibits Nucleus Nuclear Translocation MOTSc->Nucleus AICAR AICAR Accumulation FolateCycle->AICAR AMPK AMPK Activation AICAR->AMPK activates GlucoseUptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation MitoBiogenesis Mitochondrial Biogenesis AMPK->MitoBiogenesis ARE Antioxidant Response Element (ARE) Gene Expression Nucleus->ARE

Caption: this compound signaling cascade leading to metabolic benefits.

Experimental Workflow for In Vivo Mouse Studies

InVivo_Workflow Start Start: Mouse Model Selection (e.g., C57BL/6, CD-1) HFD High-Fat Diet (optional, to induce metabolic stress) Start->HFD Treatment This compound Administration (e.g., IP injection) Start->Treatment HFD->Treatment PerformanceTest Exercise Performance Testing (Treadmill) Treatment->PerformanceTest MetabolicAnalysis Metabolic Analysis (Glucose/Insulin Tolerance) Treatment->MetabolicAnalysis TissueCollection Tissue Collection (Muscle, Adipose, Liver) PerformanceTest->TissueCollection MetabolicAnalysis->TissueCollection End End: Biochemical & Molecular Analysis TissueCollection->End

Caption: General workflow for preclinical evaluation of this compound in mice.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on this compound.

Table 1: Effects of this compound on Physical Performance
ParameterAnimal ModelThis compound DosageDuration of TreatmentOutcomeReference
Running CapacityOld Mice (22 months)15 mg/kg/day2 weeks2-fold increase in running distance and duration[11]
Running PerformanceYoung Mice on High-Fat Diet15 mg/kg/day2 weeksSignificant enhancement in treadmill performance[9]
Exercise PerformanceAdult Female Mice15 mg/kg (single dose)10 minutes prior to test~15% increase in distance, 12% increase in time
Mitochondrial Oxidative CapacityN/A (cellular studies)N/AN/AUp to 30% increase
Table 2: Effects of this compound on Metabolism
ParameterAnimal Model/Cell LineThis compound Dosage/ConcentrationDuration of TreatmentOutcomeReference
Body WeightMice on High-Fat Diet0.5 mg/kg/day3 weeksPrevention of weight gain[11]
Insulin SensitivityOld MiceN/A7 daysReversal of age-related insulin resistance[8]
Glucose UptakeCellular ModelsN/AN/A~30% increase in efficiency
Fat AccumulationOvariectomized Female Mice5 mg/kg5 weeksReduction in white adipose tissue and liver fat[11]
Glucose HomeostasisMice on High-Fat Diet0.5 mg/kg/day3 weeksPrevention of hyperinsulinemia[13]
Table 3: Regulation of this compound Expression by Exercise
TissueSpeciesExercise ProtocolFold Increase in this compoundTimepointReference
Skeletal MuscleHumanStationary Bicycle~12-foldAfter exercise[3]
PlasmaHumanStationary Bicycle~1.6-foldDuring/After exercise[11]

Experimental Protocols

In Vivo Studies: Mouse Models
  • Peptide Synthesis and Purification: this compound peptide (sequence: MRWQEMGYIFYPRKLR) is typically synthesized using standard solid-phase peptide synthesis and purified by high-performance liquid chromatography (HPLC) to >95% purity.

  • Reconstitution: Lyophilized this compound powder is reconstituted in sterile, pyrogen-free bacteriostatic water or saline.[4][10] For a 10mg vial, 2.0 mL of bacteriostatic water can be added to achieve a concentration of 5mg/mL.[10] The vial should be gently swirled to dissolve the powder, avoiding vigorous shaking.[4][10] Reconstituted peptide should be stored at 2-8°C.[4][10]

  • Administration: this compound is administered to mice via intraperitoneal (IP) or subcutaneous (SC) injection.[4][9][11] Dosages in published studies range from 0.5 mg/kg/day to 15 mg/kg/day, depending on the experimental design and desired effect.[9][11][13]

  • Animals: Male C57BL/6J or CD-1 mice are commonly used.

  • Diet: Mice are fed a high-fat diet, typically with 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance.[9][13]

  • Experimental Design: Mice are divided into groups: (1) control diet + vehicle, (2) HFD + vehicle, and (3) HFD + this compound. Body weight and food intake are monitored regularly.[13]

  • Apparatus: A multi-lane rodent treadmill is used.

  • Acclimation: Mice are acclimated to the treadmill for several days before the test, with short running sessions at low speeds.

  • Protocol: A common protocol involves a warm-up period followed by a gradual increase in speed until the mouse reaches exhaustion.[9] Exhaustion is typically defined as the inability to remain on the treadmill belt despite gentle encouragement.

  • Parameters Measured: Total running time, distance, and work performed are recorded.[9]

In Vitro Studies: Cellular Assays
  • Cell Lines: Common cell lines for studying this compound's metabolic effects include C2C12 (mouse myoblasts), L6 (rat myoblasts), and HEK293 (human embryonic kidney) cells.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-100 nM) for different durations (from minutes to hours) depending on the endpoint being measured.

  • Purpose: To measure the levels of total and phosphorylated proteins in key signaling pathways (e.g., AMPK, ERK).[12]

  • Procedure:

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Purpose: To measure the rate of glucose transport into cells.

  • Procedure (using 2-deoxyglucose):

    • Cells are serum-starved to reduce basal glucose uptake.

    • Cells are then treated with this compound or a control vehicle.

    • A solution containing 2-deoxy-D-[³H]glucose is added, and cells are incubated for a short period.

    • The reaction is stopped, and cells are washed to remove extracellular radiolabeled glucose.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Purpose: To measure the rate of mitochondrial respiration using fatty acids as a substrate.

  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1]

  • Procedure:

    • Cells are seeded in a Seahorse XF cell culture microplate.

    • The growth medium is replaced with a substrate-limited medium prior to the assay.[19]

    • The cells are then incubated in an FAO assay medium containing L-carnitine and a fatty acid substrate (e.g., palmitate-BSA conjugate).[1]

    • The Seahorse XF Analyzer measures the basal OCR.

    • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) can be sequentially injected to assess different parameters of mitochondrial function.[1]

Conclusion and Future Directions

This compound represents a groundbreaking discovery in the field of metabolism and exercise physiology. Its ability to act as an exercise-mimetic by activating the AMPK pathway and regulating metabolic homeostasis offers significant therapeutic potential. The preclinical data are compelling, demonstrating improvements in physical performance, insulin sensitivity, and resistance to diet-induced obesity.

Future research should focus on:

  • Clinical Trials: Translating the promising preclinical findings into human clinical trials to assess the safety and efficacy of this compound in treating metabolic diseases and age-related decline.

  • Mechanism of Nuclear Translocation: Elucidating the precise mechanisms by which this compound translocates to the nucleus and regulates gene expression.

  • Receptor Identification: Identifying a specific cell surface receptor for this compound, if one exists, would further enhance our understanding of its systemic effects.

The continued investigation of this compound is poised to unlock new therapeutic strategies for a range of metabolic and age-related conditions, offering a novel approach to harnessing the benefits of exercise at a molecular level.

References

The Role of MOTS-c in Cellular Aging and Longevity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of cellular metabolism, homeostasis, and, consequently, the aging process. This technical guide provides a comprehensive overview of the mechanisms through which this compound influences cellular aging and longevity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways. Evidence suggests that this compound levels decline with age, and its supplementation can ameliorate age-related metabolic dysfunction, improve physical performance, and potentially extend healthspan. Its primary mode of action involves the activation of AMP-activated protein kinase (AMPK) and the regulation of nuclear gene expression, positioning it as a promising therapeutic target for age-related diseases.

Introduction to this compound

Discovered in 2015, this compound is a unique mitochondrial-derived peptide (MDP) that acts as a signaling molecule, communicating the metabolic state of the mitochondria to the rest of the cell, including the nucleus.[1] Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it regulates the expression of a wide array of genes involved in metabolic and stress responses.[1] This mitonuclear communication is a key aspect of its function in maintaining cellular health and counteracting the detrimental effects of aging.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on longevity, healthspan, and relevant biomarkers.

Table 1: Effects of this compound on Lifespan and Healthspan in Mice

ParameterTreatment RegimenAge of Mice at Start of TreatmentObserved EffectReference
Median Lifespan 15 mg/kg, 3x/week23.5 months (old age)6.4% increase (970 vs 912 days)[2][3]
Maximum Lifespan 15 mg/kg, 3x/week23.5 months (old age)7.0% increase (1120 vs 1047 days)[2][3]
Physical Performance (Treadmill) 15 mg/kg/day for 2 weeks22 months (old age)Doubled running capacity[4][5]
Grip Strength 15 mg/kg, 3x/week23.5 months (old age)Significant improvement (P = 0.000078)[2][3]
Gait (Stride Length) 15 mg/kg, 3x/week23.5 months (old age)Significant improvement (P = 0.0038)[2][3]

Table 2: this compound Plasma Levels and Effects on Age-Related Biomarkers

ParameterSpeciesAge GroupObservationReference
Plasma this compound Levels HumanYoung (18-30) vs. Old (70-81)~21% lower in older individuals[6][7]
Plasma this compound Levels HumanYoung vs. Middle vs. OldSignificant decrease with age (P<0.01 to P<0.001)[8]
Insulin Sensitivity Mice12 months (middle-aged)Restored to levels of young mice after 7 days of treatment[6]
Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Mice-Suppressed expression[1]

Core Signaling Pathways of this compound

This compound exerts its effects through a network of interconnected signaling pathways, primarily centered around metabolic regulation and stress responses.

The Folate-AICAR-AMPK Pathway

A primary mechanism of this compound is its ability to inhibit the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[9] Activated AMPK, a master regulator of cellular energy homeostasis, then initiates a cascade of downstream effects, including enhanced glucose uptake and fatty acid oxidation.

MOTS_c_AMPK_Pathway MOTSc This compound FolateCycle Folate Cycle MOTSc->FolateCycle inhibits AICAR AICAR (5-aminoimidazole-4- carboxamide ribonucleotide) FolateCycle->AICAR leads to accumulation of AMPK AMPK AICAR->AMPK activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation CellularEnergy Restored Cellular Energy Homeostasis GlucoseUptake->CellularEnergy FattyAcidOxidation->CellularEnergy

This compound activation of the AMPK signaling pathway.
Nuclear Translocation and Gene Regulation

Under metabolic stress, this compound translocates to the nucleus and interacts with transcription factors to regulate gene expression. A key interaction is with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). This compound can bind to the promoter regions of NRF2 target genes that contain Antioxidant Response Elements (AREs), thereby enhancing the expression of antioxidant and cytoprotective genes.[6]

MOTS_c_Nuclear_Pathway cluster_mitochondria Mitochondria cluster_nucleus Nucleus MOTSc_mito This compound MOTSc_nucl This compound MOTSc_mito->MOTSc_nucl NRF2 NRF2 MOTSc_nucl->NRF2 interacts with ARE Antioxidant Response Element (ARE) NRF2->ARE binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes activates CellularProtection Enhanced Cellular Stress Resistance AntioxidantGenes->CellularProtection MetabolicStress Metabolic Stress MetabolicStress->MOTSc_mito triggers translocation

Nuclear translocation and gene regulation by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix cells for 3-5 minutes at room temperature with the Fixative Solution.[4]

  • Wash cells three times with PBS.

  • Add Staining Solution to cover the cells.

  • Incubate at 37°C without CO2 for 12-16 hours, protected from light.[4][10][11][12]

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained cells relative to the total number of cells.

SA_betagal_Workflow start Start: Cultured Cells wash1 Wash with PBS (2x) start->wash1 fix Fix with 2% Formaldehyde/ 0.2% Glutaraldehyde (3-5 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Add SA-β-gal Staining Solution wash2->stain incubate Incubate at 37°C (12-16 hours, no CO2) stain->incubate observe Observe for Blue Color (Microscopy) incubate->observe quantify Quantify Percentage of Stained Cells observe->quantify

Workflow for Senescence-Associated β-Galactosidase Staining.
Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated (activated) AMPK in muscle tissue lysates.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer: 5% BSA or non-fat dry milk in TBST

  • Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution), Rabbit anti-total AMPKα (1:1000 dilution)[13][14][15]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)[13][14]

  • ECL substrate

Procedure:

  • Homogenize muscle tissue in ice-cold RIPA buffer.

  • Centrifuge lysate to pellet debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate proteins (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]

  • Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Incubate with primary antibody against p-AMPKα overnight at 4°C.[13]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane three times with TBST.

  • Detect protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

Quantification of this compound in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound.

Materials:

  • Human plasma samples

  • Isotope-labeled this compound internal standard

  • Methanol (B129727)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Spike plasma samples with a known concentration of the isotope-labeled internal standard.

  • Precipitate proteins with methanol and centrifuge.[16]

  • Pass the supernatant through a pre-equilibrated SPE cartridge to extract the peptide.

  • Elute the peptide from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in an appropriate buffer for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate this compound from other plasma components using a C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.[16]

  • Calculate the concentration of endogenous this compound based on the ratio of the peak areas of the endogenous peptide to the internal standard.

Conclusion and Future Directions

This compound represents a novel and promising avenue for interventions targeting cellular aging and promoting longevity. Its role as a key signaling molecule in mitonuclear communication highlights the importance of mitochondrial health in the aging process. The preclinical data are compelling, demonstrating that this compound can reverse age-related metabolic decline and improve physical function. Future research should focus on elucidating the full spectrum of this compound's downstream targets and signaling interactions. Furthermore, well-controlled clinical trials are necessary to translate the promising findings from animal models to human applications, with the ultimate goal of developing this compound-based therapies to extend healthspan and combat age-related diseases. The analog CB4211 is currently in clinical trials for non-alcoholic fatty liver disease, which may provide valuable insights into the safety and efficacy of this compound-related compounds in humans.[17]

References

MOTS-c and Its Interaction with Nuclear Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOTS-c, a mitochondrial-derived peptide, has emerged as a critical signaling molecule in the intricate communication network between mitochondria and the nucleus. Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it directly influences nuclear gene expression to orchestrate an adaptive response that promotes cellular homeostasis. This technical guide provides an in-depth overview of the signaling pathways governing this compound's nuclear activity, detailed experimental protocols for studying these interactions, and a summary of its impact on nuclear gene expression.

Introduction: this compound as a Mitonuclear Communicator

Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as dynamic signaling organelles.[1] The discovery of mitochondrial-derived peptides (MDPs) has unveiled a new layer of mitochondrial signaling.[2] Among these, this compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial 12S rRNA gene that plays a pivotal role in regulating metabolism and stress responses.[2][3] A key aspect of this compound's function is its ability to act as a retrograde signaling molecule, translocating to the nucleus to directly modulate the expression of nuclear genes.[4][5][6] This guide delves into the molecular mechanisms underpinning this critical mitonuclear communication pathway.

The this compound Signaling Pathway to the Nucleus

Under basal conditions, this compound is primarily localized within the mitochondria.[6] However, in response to various cellular stressors, particularly metabolic stress such as glucose restriction, this compound rapidly translocates to the nucleus.[4][5][6] This nuclear translocation is a critical step in its function as a regulator of nuclear gene expression and is predominantly dependent on the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][7]

The signaling cascade can be summarized as follows:

  • Metabolic Stress Induction : Conditions like glucose deprivation or oxidative stress trigger an increase in the AMP/ATP ratio.

  • AMPK Activation : The elevated AMP/ATP ratio activates AMPK.

  • This compound Nuclear Translocation : Activated AMPK facilitates the movement of this compound from the mitochondria to the nucleus.[4]

  • Interaction with Transcription Factors : Once in the nucleus, this compound interacts with key stress-responsive transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (Nrf2) and Activating Transcription Factor 1 (ATF1).[4][7][8]

  • Modulation of Gene Expression : By interacting with these transcription factors and binding to chromatin, this compound influences the transcription of a wide array of nuclear genes, particularly those containing Antioxidant Response Elements (AREs) in their promoters.[3][4][8]

Signaling Pathway Diagram

MOTS_c_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolic Stress Metabolic Stress AMPK AMPK Metabolic Stress->AMPK Activates MOTS-c_cyto This compound AMPK->MOTS-c_cyto Promotes Translocation MOTS-c_nuc This compound MOTS-c_cyto->MOTS-c_nuc Nrf2 Nrf2 MOTS-c_nuc->Nrf2 Interacts with ATF1 ATF1 MOTS-c_nuc->ATF1 Interacts with ARE_Genes ARE-Containing Genes Nrf2->ARE_Genes Binds to ATF1->ARE_Genes Binds to Gene Expression Gene Expression ARE_Genes->Gene Expression Regulates

This compound Nuclear Signaling Pathway

Quantitative Impact of this compound on Nuclear Gene Expression

This compound has a significant impact on the nuclear transcriptome, regulating a broad spectrum of genes involved in metabolic and stress-response pathways. RNA-sequencing (RNA-seq) analysis has revealed that this compound can regulate hundreds of nuclear genes.[6]

Experimental Condition Number of Regulated Genes Key Upregulated Pathways Key Downregulated Pathways Reference
Glucose Restriction in HEK293 cells802 (390 up, 412 down)Antioxidant response, Nrf2 targetsImmunity-related pathways[4][6]
This compound treatment in C2C12 myoblastsDifferentially regulated genesMetabolism, Protein stabilizationNot specified[8]

This table summarizes quantitative data from key studies. For a complete list of regulated genes and their fold changes, refer to the supplementary materials of the cited publications.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the interaction of this compound with nuclear genes.

Cell Culture and this compound Treatment
  • Cell Lines : HEK293, C2C12 myoblasts, or other relevant cell lines are commonly used.

  • Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment : Synthetic this compound peptide is reconstituted in a suitable solvent (e.g., sterile water or PBS). Cells are treated with a final concentration typically ranging from 1 to 10 µM for specified durations (e.g., 4 to 72 hours) depending on the experimental endpoint.

Nuclear and Cytoplasmic Fractionation

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of this compound.

  • Cell Lysis :

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).

    • Incubate on ice for 15 minutes.

    • Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5-1% and vortex briefly.

  • Cytoplasmic Fraction :

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

    • The supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction :

    • Wash the remaining nuclear pellet with the lysis buffer.

    • Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the nuclear protein extract.

  • Analysis : Protein concentrations of both fractions are determined (e.g., by BCA assay), and samples are analyzed by Western blotting using antibodies against this compound and subcellular markers (e.g., Lamin B for the nucleus and Tubulin for the cytoplasm).

RNA-Sequencing (RNA-seq)

RNA-seq is employed to obtain a global view of the changes in gene expression in response to this compound.

  • RNA Extraction :

    • Treat cells with this compound as described in section 4.1.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation :

    • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing :

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis :

    • Perform quality control of the raw sequencing reads (e.g., using FastQC).

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as FPKM or TPM).

    • Identify differentially expressed genes between this compound-treated and control samples using statistical packages (e.g., DESeq2).

    • Perform pathway and gene ontology analysis on the differentially expressed genes.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where this compound or its associated transcription factors bind.

  • Cross-linking :

    • Treat cells with this compound.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine.

  • Chromatin Preparation :

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation :

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Nrf2, ATF1, or a tagged this compound).

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking :

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification :

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Library Preparation and Sequencing :

    • Prepare a sequencing library from the purified ChIP DNA and sequence it.

  • Data Analysis :

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Annotate the peaks to identify the associated genes and perform motif analysis to find transcription factor binding motifs.

Experimental Workflow Diagram

Experimental_Workflow cluster_localization Subcellular Localization cluster_expression Gene Expression Analysis cluster_binding DNA Binding Analysis Cell_Culture Cell Culture & this compound Treatment Fractionation Nuclear/Cytoplasmic Fractionation Cell_Culture->Fractionation RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Cell_Culture->ChIP Western_Blot Western Blot Fractionation->Western_Blot RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq

General Experimental Workflow

Conclusion

This compound represents a novel class of signaling molecules that mediate direct communication from the mitochondria to the nucleus, thereby playing a crucial role in the maintenance of cellular homeostasis under stress. Its ability to translocate to the nucleus and regulate a wide array of genes highlights the integrated nature of the mitochondrial and nuclear genomes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of age-related and metabolic diseases. Future studies focusing on the precise molecular interactions of this compound within the nucleus will undoubtedly uncover new avenues for therapeutic intervention.

References

Mots-c and its impact on fat metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MOTS-c and its Impact on Fat Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Acting as a mitochondrial hormone, or "mitokine," this compound exerts systemic effects, primarily targeting skeletal muscle and adipose tissue to enhance insulin (B600854) sensitivity and regulate energy balance.[3][4] Its mechanism of action involves the activation of key metabolic sensors, most notably AMP-activated protein kinase (AMPK), positioning it as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes.[5] This document provides a comprehensive technical overview of this compound's core signaling pathways, its multifaceted impact on fat metabolism, quantitative outcomes from pivotal preclinical studies, and detailed experimental methodologies.

Core Signaling Pathways

This compound modulates fat metabolism through at least two distinct signaling cascades: the central AMPK pathway for systemic energy regulation and the ERK pathway for localized effects in adipose tissue.

Central Metabolic Regulation via AMPK Activation

The primary mechanism by which this compound regulates systemic metabolism is through the activation of AMPK, the master cellular energy sensor. This compound does not activate AMPK directly. Instead, it inhibits the folate-methionine cycle, leading to the intracellular accumulation of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), an endogenous AMP analog that is a potent allosteric activator of AMPK.[5][6]

Activated AMPK initiates a cascade of downstream effects aimed at restoring cellular energy balance:

  • Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action reduces the production of malonyl-CoA, thereby decreasing lipogenesis and relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of fatty acids into the mitochondria for oxidation.[6]

  • Stimulation of Catabolic Pathways: AMPK promotes fatty acid oxidation and enhances glucose uptake, particularly in skeletal muscle, by stimulating the translocation of the GLUT4 transporter to the cell membrane.[4][6]

MOTS_c_AMPK_Pathway cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle Inhibits AICAR AICAR Accumulation FolateCycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK ACC ACC Phosphorylation (Inactivation) AMPK->ACC GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes FattyAcidSynth Fatty Acid Synthesis ACC->FattyAcidSynth Inhibits CPT1 CPT1 Activity ACC->CPT1 Disinhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound Central Metabolic Regulation via AMPK Pathway.
Thermogenesis Regulation in Adipose Tissue via ERK Signaling

In adipose tissue, this compound promotes thermogenesis and the "browning" of white fat through a mechanism involving the Extracellular signal-regulated kinase (ERK) pathway.[7][8] this compound treatment leads to the phosphorylation and activation of ERK.[8] This signaling event upregulates the expression of key thermogenic genes, including PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and UCP1 (Uncoupling protein 1).[3][8] The increased expression of UCP1, a protein that uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat, is a hallmark of both brown adipose tissue (BAT) activation and the browning of white adipose tissue (WAT).[3]

MOTS_c_ERK_Pathway MOTSc This compound ERK ERK Phosphorylation MOTSc->ERK Activates PGC1a PGC-1α Expression ERK->PGC1a Upregulates UCP1 UCP1 Expression ERK->UCP1 Upregulates PGC1a->UCP1 WAT White Adipose Tissue (WAT) 'Browning' UCP1->WAT BAT Brown Adipose Tissue (BAT) Activation UCP1->BAT Thermogenesis Increased Thermogenesis WAT->Thermogenesis BAT->Thermogenesis

Caption: this compound Thermogenesis Regulation via ERK Pathway.

Quantitative Data on Metabolic Parameters

Preclinical studies, primarily in mouse models of diet-induced obesity and metabolic stress, have provided quantitative evidence of this compound's efficacy.

Table 1: In Vivo Effects of this compound on Diet-Induced Obesity
ParameterAnimal ModelTreatment ProtocolControl Group (HFD)This compound Group (HFD)OutcomeCitation(s)
Body WeightCD-1 Mice0.5 mg/kg/day (IP) for 8 weeks~50 g~35 g~30% reduction in weight gain[6]
Abdominal Fat MassCD-1 Mice0.5 mg/kg/day (IP) for 3 weeks~2.5 g~1.5 g~40% reduction in fat mass[9]
Hepatic SteatosisCD-1 Mice0.5 mg/kg/day (IP) for 8 weeksSevere lipid accumulationDramatically reduced lipid accumulationPrevention of fatty liver[6]
Plasma InsulinCD-1 Mice0.5 mg/kg/day (IP) for 8 weeks~12 ng/mL~3 ng/mLPrevention of hyperinsulinemia[6]
p-AMPK (Skeletal Muscle)CD-1 Mice0.5 mg/kg/day (IP) for 8 weeksBaselineIncreasedActivation of AMPK pathway[6]
Table 2: In Vivo Effects of this compound on Adipose Tissue Thermogenesis
ParameterAnimal ModelTreatment ProtocolControl GroupThis compound GroupOutcomeCitation(s)
UCP1 mRNA (BAT)C57BL/6J MiceCold exposure (4°C) + this compoundBaseline~2.5-fold increase (Day 1)Upregulation of thermogenic gene[8]
PGC1α mRNA (BAT)C57BL/6J MiceCold exposure (4°C) + this compoundBaseline~2-fold increase (Day 1)Upregulation of thermogenic coactivator[8]
UCP1 Protein (BAT)C57BL/6J MiceCold exposure (4°C) + this compoundBaselineSustained significant increase Enhanced thermogenic capacity[7][8]
WAT MorphologyC57BL/6J MiceCold exposure (4°C) + this compoundUnilocular lipid dropletsIncreased multilocular lipid dropletsPromoted "browning" of white fat[7][8]

Key Experimental Protocols & Workflows

The following methodologies are representative of the key experiments used to elucidate the function of this compound in fat metabolism.

In Vivo Diet-Induced Obesity (DIO) Model

This protocol is designed to assess the therapeutic potential of this compound in preventing obesity and insulin resistance.

  • Animal Model: Male CD-1 or C57BL/6J mice, 8 weeks of age.[6][9]

  • Diet Regimen: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 3 to 8 weeks. A control group is fed a matched normal chow diet.[6]

  • This compound Administration: this compound peptide is dissolved in a sterile vehicle (e.g., saline). Mice on the HFD are treated with daily intraperitoneal (IP) injections of this compound at a dose of 0.5 mg/kg body weight. The control HFD group receives vehicle injections.[6][9]

  • Metabolic Phenotyping:

    • Body weight and food intake are monitored regularly (e.g., weekly).

    • Glucose and insulin tolerance tests (GTT/ITT) are performed to assess systemic insulin sensitivity.

    • At the end of the study, blood is collected for plasma insulin and lipid analysis. Tissues such as skeletal muscle, liver, and various fat depots (e.g., epididymal WAT, inguinal WAT, BAT) are harvested.

  • Biochemical Analysis:

    • Western Blotting: Protein lysates from skeletal muscle or adipose tissue are used to quantify the phosphorylation status of key signaling proteins, such as p-AMPK(Thr172) and p-ACC(Ser79), and the expression of proteins like GLUT4 and UCP1.[6]

    • Histology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) or Oil Red O to visualize lipid accumulation.[6][8]

DIO_Workflow start Select Mice (e.g., 8-week old CD-1 males) diet High-Fat Diet (HFD) (60% kcal fat) for 3-8 weeks start->diet treatment Daily IP Injection diet->treatment group1 HFD + this compound (0.5 mg/kg) treatment->group1 group2 HFD + Vehicle treatment->group2 monitoring Monitor: - Body Weight - Food Intake - Perform GTT/ITT group1->monitoring group2->monitoring endpoint Endpoint Analysis: - Plasma Analysis - Tissue Harvest monitoring->endpoint analysis Biochemical Analysis: - Western Blot (p-AMPK) - Histology (Liver Fat) - RT-PCR (Gene Expression) endpoint->analysis

Caption: Experimental Workflow for a Diet-Induced Obesity (DIO) Mouse Study.
In Vitro Adipocyte Differentiation and Treatment

This protocol is used to study the direct effects of this compound on adipocyte biology, including thermogenic gene expression.

  • Cell Source: Stromal vascular fraction (SVF) is isolated from the inguinal subcutaneous fat pads of mice. These SVF preadipocytes are cultured and expanded.[8]

  • Adipogenic Differentiation:

    • Preadipocytes are grown to confluence.

    • Differentiation is induced using a stimulation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 10 µM dexamethasone, 10 µg/mL insulin, and 5 µM rosiglitazone (B1679542) for 2 days.[8]

    • Cells are then switched to a post-stimulation medium containing insulin, T3, and rosiglitazone, with the medium changed every 2 days.[8]

  • This compound Treatment: Differentiated adipocytes (around day 6-8) are treated with this compound (e.g., 10-50 µM) for 24-48 hours.[8]

  • Analysis:

    • RT-PCR: RNA is extracted from the cells to quantify the expression of thermogenic genes like UCP1, PGC1α, and Dio2.[8]

    • Western Blotting: Protein lysates are analyzed for UCP1, PGC1α, and p-ERK levels to confirm the signaling pathway activation.[8]

    • Lipid Accumulation: Cells can be stained with Oil Red O to visualize and quantify lipid content.

Metabolomics Analysis

This protocol identifies the broader metabolic pathways affected by this compound.

  • Sample Collection: Plasma or tissue samples are collected from control and this compound-treated animals.[10]

  • Metabolite Extraction: Samples are processed using standardized protocols to extract metabolites, often involving precipitation with organic solvents.

  • Mass Spectrometry: An unbiased analysis is performed using platforms like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The relative abundances of hundreds of metabolites are compared between groups. Pathway analysis tools (e.g., MetaboAnalyst) are used to identify significantly altered metabolic pathways, such as sphingolipid metabolism, monoacylglycerol metabolism, and dicarboxylate metabolism, which have been shown to be downregulated by this compound treatment in DIO mice.[10]

References

The Response of Endogenous MOTS-c to Exercise: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by the mitochondrial genome that play crucial roles in cellular communication, metabolism, and stress responses. Among these, the Mitochondrial Open Reading Frame of the 12S rRNA-c (MOTS-c), a 16-amino acid peptide, has emerged as a significant exercise-induced "mitokine." It is recognized for its potent metabolic regulatory functions, including enhancing insulin (B600854) sensitivity and promoting metabolic homeostasis.[1][2] This technical guide provides a comprehensive overview of the current understanding of endogenous this compound level modulation in response to physical exercise, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Changes in Endogenous this compound Levels with Exercise

The adaptive response of this compound to physical exertion has been quantified in human studies, demonstrating a significant upregulation in both skeletal muscle and systemic circulation. The following tables summarize the key quantitative findings from studies investigating the impact of acute exercise on endogenous this compound concentrations.

TissueFold Increase (Post-Exercise vs. Pre-Exercise)Timing of Peak LevelsReference
Skeletal Muscle~11.9-foldImmediately after exercise, remaining elevated for at least 4 hours[1][3]
Plasma/Circulation ~1.5 to 1.6-fold During and immediately after exercise, returning to baseline after 4 hours [1][3]

Table 1: Summary of Exercise-Induced Changes in Human Endogenous this compound Levels

ParameterValueReference
Skeletal Muscle (Post-Exercise) 11.9-fold increase [2][4]
Skeletal Muscle (4-hour Rest Post-Exercise)18.9-fold increase (relative to pre-exercise)[3]
Plasma (During Exercise) 1.6-fold increase [3]
Plasma (Immediately Post-Exercise) 1.5-fold increase [3][5]

Table 2: Detailed Quantitative Fold Changes in Human Endogenous this compound Levels

Experimental Protocols

The foundational studies establishing the exercise-induced nature of this compound have utilized standardized experimental designs. The following protocol is a synthesis of methodologies reported in the literature.

Human Subject Study Protocol for Acute Exercise

1. Subject Recruitment:

  • Inclusion Criteria: Healthy, sedentary male volunteers (e.g., age 24.5 ± 3.7 years, BMI 24.1 ± 2.1).[3]

  • Exclusion Criteria: Individuals with chronic diseases, those on medications known to affect metabolism, and trained athletes.

2. Study Design:

  • A single-bout acute exercise intervention.

  • Samples are collected at multiple time points: pre-exercise (baseline), during exercise, immediately post-exercise, and after a 4-hour recovery period.[3]

3. Exercise Protocol:

  • Modality: Stationary bicycle ergometer.[3]

  • Intensity and Duration: The specific intensity and duration are set to elicit a significant physiological response, though variations may exist between studies.

4. Sample Collection:

  • Skeletal Muscle Biopsies: Obtained from the vastus lateralis muscle under local anesthesia at pre-exercise and post-exercise time points.[3]

  • Blood Samples: Venous blood is collected into appropriate tubes (e.g., EDTA-containing tubes for plasma) at all designated time points.[3]

5. Sample Processing and Analysis:

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • This compound Quantification:

    • Western Blotting: Used for the relative quantification of this compound protein levels in skeletal muscle lysates.[3][6]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Employed for the quantitative measurement of this compound concentrations in plasma samples.[3][6]

Signaling Pathways and Experimental Workflow Visualizations

To elucidate the mechanisms of this compound action and the experimental procedures for its investigation, the following diagrams are provided in the DOT language for Graphviz.

MOTS_c_Signaling_Pathway Exercise Exercise Mitochondria Mitochondria Exercise->Mitochondria Stimulates MOTSc_release This compound Release Mitochondria->MOTSc_release AMPK AMPK Activation MOTSc_release->AMPK Nuclear_Translocation Nuclear Translocation MOTSc_release->Nuclear_Translocation Metabolic_Homeostasis Metabolic Homeostasis (e.g., Improved Glucose Uptake) AMPK->Metabolic_Homeostasis Gene_Expression Regulation of Nuclear Gene Expression Nuclear_Translocation->Gene_Expression

Caption: this compound signaling pathway in response to exercise.

Experimental_Workflow cluster_subjects Subject Recruitment & Exercise cluster_sampling Sample Collection cluster_analysis Sample Analysis Subject Sedentary Healthy Young Males Exercise Stationary Bicycle Exercise Bout Subject->Exercise Pre_Exercise Pre-Exercise (Baseline) During_Exercise During Exercise (Plasma only) Post_Exercise Immediately Post-Exercise Recovery 4-hour Recovery Muscle_Biopsy Skeletal Muscle Biopsy Pre_Exercise->Muscle_Biopsy Blood_Draw Blood Draw (Plasma) Pre_Exercise->Blood_Draw During_Exercise->Blood_Draw Post_Exercise->Muscle_Biopsy Post_Exercise->Blood_Draw Recovery->Muscle_Biopsy Recovery->Blood_Draw Western_Blot Western Blot Muscle_Biopsy->Western_Blot ELISA ELISA Blood_Draw->ELISA Data_Analysis Data Analysis (Fold Change) Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for measuring this compound response to exercise.

Conclusion

The mitochondrial-derived peptide this compound is a key exercise-induced factor that is significantly upregulated in both skeletal muscle and circulation following physical activity.[1][3] Its role in activating the AMPK signaling pathway and regulating nuclear gene expression underscores its therapeutic potential as a target for interventions aimed at mimicking the metabolic benefits of exercise.[1][7] The standardized protocols for sample collection and analysis provide a robust framework for further research into the physiological functions of this compound and its potential applications in drug development for metabolic and age-related diseases.

References

The Hormonal Role of MOTS-c in Metabolic Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a critical signaling molecule in the regulation of metabolic homeostasis.[1][2] Acting as a mitokine, or "mitochondrial hormone," this compound orchestrates systemic metabolic responses, primarily targeting skeletal muscle to enhance insulin (B600854) sensitivity and glucose utilization.[1][3][4] Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it regulates gene expression to restore cellular balance.[4] Its primary mechanism involves the inhibition of the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a potent activator of AMP-activated protein kinase (AMPK).[1][3] This activation triggers a cascade of downstream effects that improve glucose disposal, increase fatty acid oxidation, and protect against diet-induced and age-related metabolic dysfunction. This guide provides an in-depth technical overview of the molecular mechanisms, experimental evidence, and key protocols related to the metabolic functions of this compound.

Molecular Mechanism of this compound Action

This compound is a key regulator of cellular energy, acting as a retrograde signal from the mitochondria to the nucleus.[5] Its actions are primarily mediated through the AMPK signaling pathway, which it activates via a unique mechanism involving one-carbon metabolism.[1][6]

Core Signaling Pathway:

  • Inhibition of the Folate-Methionine Cycle: this compound directly targets and inhibits the folate cycle. This disruption leads to an accumulation of the intermediate metabolite AICAR.[1][3][7]

  • AMPK Activation: AICAR mimics adenosine (B11128) monophosphate (AMP) and allosterically activates AMPK, the master regulator of cellular energy homeostasis.[6][8]

  • Downstream Metabolic Effects: Activated AMPK phosphorylates and regulates multiple downstream targets to shift the cell from an anabolic to a catabolic state. This includes:

    • Increased Glucose Uptake: Promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, thereby enhancing glucose uptake.[6][9][10]

    • Enhanced Fatty Acid Oxidation: Phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), which relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), leading to increased fatty acid oxidation in the mitochondria.[1]

  • Nuclear Translocation and Gene Regulation: Under metabolic stress, this compound translocates to the nucleus in an AMPK-dependent manner.[11] In the nucleus, it can interact with transcription factors, such as NRF2, and bind to Antioxidant Response Elements (AREs) in the promoter regions of genes, regulating their expression to combat oxidative stress and restore homeostasis.[2][11][12][13]

The following diagram illustrates the central signaling cascade initiated by this compound.

MOTS_c_Signaling cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Folate Cycle Folate Cycle This compound->Folate Cycle inhibits ARE-Genes ARE-regulated Gene Expression This compound->ARE-Genes translocates & regulates AICAR AICAR Folate Cycle->AICAR accumulation AMPK AMPK AICAR->AMPK activates ACC ACC AMPK->ACC inhibits GLUT4 Vesicle GLUT4 Vesicle AMPK->GLUT4 Vesicle promotes translocation Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation inhibition lifted Glucose Uptake Glucose Uptake GLUT4 Vesicle->Glucose Uptake

Caption: The this compound signaling pathway via AMPK activation.

Quantitative Data on Metabolic Effects

Experimental studies in both in vitro and in vivo models have quantified the significant impact of this compound on metabolic parameters.

Table 1: In Vivo Effects of this compound in Mouse Models
ParameterModelThis compound TreatmentResultReference
Body Weight High-Fat Diet (HFD)-fed CD-1 mice0.5 mg/kg/day (IP)Prevented HFD-induced obesity[1][9]
Insulin Sensitivity HFD-fed C57BL/6 mice5 mg/kg/day (IP) for 7 daysSignificantly improved whole-body insulin sensitivity (measured by hyperinsulinemic-euglycemic clamp)[1]
Glucose Tolerance C57BL/6 mice5 mg/kg/day (IP) for 7 daysSignificantly enhanced glucose clearance during a Glucose Tolerance Test (GTT)[1]
Hepatic Steatosis HFD-fed CD-1 mice0.5 mg/kg/day (IP)Dramatically reduced hepatic lipid accumulation[1]
Hyperinsulinemia HFD-fed CD-1 mice0.5 mg/kg/day (IP)Prevented HFD-induced hyperinsulinemia[1]
Exercise Capacity Aged miceSystemic injectionsOld mice ran ~2x longer on treadmill tests[14]
Table 2: In Vitro Effects of this compound on Cellular Metabolism
ParameterCell LineThis compound TreatmentResultReference
AMPK Phosphorylation HEK293 cells10 µM for 72 hoursIncreased phosphorylation of AMPK (Thr172) and its downstream target ACC[1]
Gene Expression HEK293 cells10 µM for 72 hoursAltered expression of 177 named metabolites and numerous genes involved in metabolism and inflammation[1]
Glucose Uptake MyocytesStable overexpressionIncreased glucose uptake[6]
Mitochondrial Biogenesis Mammalian cells25-100 µM for 48 hoursIncreased protein levels of TFAM, COX4, and NRF1[15][16]
Thermogenic Genes AdipocytesNot specifiedUpregulated thermogenic genes (PGC1α, UCP1, Dio2) via the ERK signaling pathway[13]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments used to elucidate the function of this compound.

In Vivo: High-Fat Diet (HFD) Mouse Model

This protocol is designed to assess the ability of this compound to prevent diet-induced obesity and insulin resistance.

  • Animal Model: Male CD-1 or C57BL/6J mice, 5 weeks of age.

  • Diet: Mice are fed a high-fat diet (HFD), with 60% of calories derived from fat, for the duration of the study.

  • This compound Administration:

    • Peptide: Synthetic this compound (purity >95%).

    • Dosage: 0.5 mg/kg/day or 5 mg/kg/day.[1]

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Administered daily.

  • Monitoring: Body weight and food intake are recorded regularly (e.g., weekly).

  • Endpoint Analysis: After the treatment period, metabolic phenotyping is performed, including Glucose Tolerance Tests (GTT), Insulin Tolerance Tests (ITT), and hyperinsulinemic-euglycemic clamps. Tissues (skeletal muscle, liver, adipose) are collected for biochemical and molecular analyses (e.g., Western blotting for p-AMPK, GLUT4 expression).

The logical workflow for this experimental setup is shown below.

HFD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis start A Select Mice (e.g., C57BL/6J, 5 wks old) start->A end B Divide into Groups: 1. Control (Vehicle) 2. This compound A->B C Acclimate and start High-Fat Diet (60%) B->C D Daily IP Injections (e.g., 0.5 mg/kg this compound) C->D E Monitor Body Weight & Food Intake D->E F Metabolic Phenotyping (GTT, Clamp) E->F End of Study G Tissue Collection (Muscle, Liver, Fat) F->G H Biochemical & Molecular Analysis (Western, qPCR) G->H H->end

Caption: Workflow for a high-fat diet mouse study with this compound.
In Vivo: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing whole-body and tissue-specific insulin sensitivity.[17]

  • Animal Preparation: Mice are surgically catheterized in the jugular vein (for infusions) and carotid artery (for sampling) at least 5 days prior to the clamp study.[18]

  • Basal Period: Following an overnight fast, a 2-hour infusion of D-[3-³H]glucose (0.05 µCi/min) is administered to assess basal glucose turnover. A blood sample is taken at the end of this period.[19]

  • Clamp Period (2 hours):

    • A primed (150 mU/kg) and continuous infusion of human insulin (e.g., 15 pmol/kg/min) is initiated.[19]

    • Blood is sampled from the arterial line every 10-20 minutes to measure blood glucose.[19]

    • A 20% glucose solution is infused at a variable rate to maintain euglycemia (basal glucose levels).[19] The glucose infusion rate (GIR) is a primary indicator of insulin sensitivity.

    • [³H]glucose is co-infused (0.1 µCi/min) to measure insulin-stimulated glucose metabolism.[19]

    • At 75 minutes, a bolus of 2-[¹⁴C]deoxy-D-glucose (10 µCi) is administered to measure glucose uptake in individual tissues.[19]

  • Tissue Collection: At the end of the clamp, mice are anesthetized, and tissues (e.g., skeletal muscle, liver, adipose tissue) are collected, flash-frozen, and stored for later analysis of [¹⁴C]DG-6-phosphate content.

In Vitro: Cellular Assays for AMPK Activation

This protocol is used to confirm the direct effect of this compound on the AMPK signaling pathway in a controlled cellular environment.

  • Cell Culture: HEK293 cells or C2C12 myotubes are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment:

    • Cells are seeded and allowed to adhere.

    • The media is replaced with serum-free media for a period of serum starvation (e.g., 3-4 hours) to lower basal signaling.

    • Cells are then treated with synthetic this compound at various concentrations (e.g., 1-10 µM) for different time points (e.g., 4, 24, 72 hours).[1] A vehicle control (e.g., PBS) is run in parallel.

  • Lysis and Protein Analysis:

    • After treatment, cells are washed with cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting.

  • Antibodies: Membranes are probed with primary antibodies against phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity.

Conclusion and Future Directions

This compound represents a paradigm shift in our understanding of mitochondrial signaling, demonstrating that mitochondria are not merely cellular powerhouses but also active regulators of systemic metabolism.[1][4] The peptide's ability to improve insulin sensitivity and prevent diet-induced obesity through the Folate-AICAR-AMPK pathway presents a promising therapeutic avenue for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[10][20] As an "exercise mimetic," this compound also holds potential for treating age-related metabolic decline and sarcopenia.[9][10]

Future research should focus on elucidating the full spectrum of this compound's molecular targets, its receptor(s), and the potential for sexual dimorphism in its effects.[10] Translating the robust preclinical findings into clinical applications will require comprehensive human trials to establish the safety, efficacy, and optimal dosing strategies for this compound-based therapies. The development of more stable and potent this compound analogs could further enhance its therapeutic potential for a range of metabolic and age-related disorders.

References

Methodological & Application

Application Notes and Protocols for MOTS-c Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of the mitochondrial-derived peptide, MOTS-c. The protocols outlined below are based on standard solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.[1][2][3][4]

This compound: A Mitochondrial-Derived Regulator of Metabolism

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome.[5][6][7][8][9] It has emerged as a significant signaling molecule in the regulation of metabolic homeostasis, with its primary target being skeletal muscle.[5][10] Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it influences gene expression to adapt to cellular needs.[5][6][7] The primary mechanism of action for this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway.[6][11][12][13][14]

The human this compound peptide has the following amino acid sequence: Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg [6][15]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for synthetic this compound.

ParameterValueReference
Amino Acid Sequence MRWQEMGYIFYPRKLR[6][15]
Molecular Formula C₁₀₁H₁₅₂N₂₈O₂₂S₂[16]
Molecular Weight (Avg.) 2174.6 g/mol [16]
Purity (Post-HPLC) >95%[1]
Typical Crude Yield Varies (sequence-dependent)[17]
Peptide Specific Yield Varies (sequence-dependent)[17]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the 16-amino-acid this compound peptide.[3][4]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring Coupling Completion:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Methionine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage and further purification, lyophilize the crude peptide.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol details the purification of the crude this compound peptide using RP-HPLC.[18][19][20]

Materials:

  • Lyophilized crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of Mobile Phase B or another suitable solvent can be added. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared peptide sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient for a 16-amino-acid peptide might be from 5% to 65% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that represents the full-length this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified this compound peptide as a white, fluffy powder.

Protocol 4: Mass Spectrometry Analysis

This protocol is for confirming the molecular weight of the purified this compound peptide.

Materials:

  • Purified, lyophilized this compound peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents for sample preparation (e.g., water/acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a dilute solution of the purified peptide in a suitable solvent.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the experimentally observed molecular weight with the theoretical molecular weight of this compound (2174.6 Da) to confirm the identity of the synthesized peptide.[16][21]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Chain Elongation (Repeat) s3->s4 s5 Final Deprotection s4->s5 c1 Cleavage from Resin s5->c1 c2 Peptide Precipitation c1->c2 c3 Washing & Drying c2->c3 p1 RP-HPLC Purification c3->p1 p2 Fraction Collection p1->p2 p3 Purity Analysis p2->p3 p4 Lyophilization p3->p4 a1 Mass Spectrometry p4->a1

Caption: Experimental workflow for this compound synthesis and purification.

mots_c_signaling cluster_stimulus Stimulus cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects stimulus Metabolic Stress / Exercise mots_c_mito This compound Synthesis stimulus->mots_c_mito mots_c_cyto This compound mots_c_mito->mots_c_cyto folate_cycle Folate Cycle Inhibition mots_c_cyto->folate_cycle mots_c_nucleus This compound mots_c_cyto->mots_c_nucleus aicar AICAR Accumulation folate_cycle->aicar ampk AMPK Activation aicar->ampk glucose_uptake Increased Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation ampk->fatty_acid_oxidation insulin_sensitivity Improved Insulin Sensitivity ampk->insulin_sensitivity gene_expression Gene Expression (Metabolism, Stress Response) mots_c_nucleus->gene_expression

Caption: this compound signaling pathway in metabolic regulation.

References

Application Notes and Protocols for MOTS-c Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the mitochondrial-derived peptide, MOTS-c, in mouse models. This document includes summaries of reported dosages and their effects, detailed experimental protocols for key assays, and diagrams of relevant pathways and workflows.

Introduction

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic homeostasis.[1][2][3] Research in mouse models has demonstrated its potential to reverse age- and diet-induced insulin (B600854) resistance, prevent obesity, and enhance physical performance.[4][5] this compound primarily targets skeletal muscle, where it activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[6][7][8][9] These properties make this compound a promising candidate for therapeutic development in the context of metabolic disorders, aging, and exercise physiology.

Data Presentation: this compound Administration and Effects

The following tables summarize quantitative data from various studies on this compound administration in mouse models, providing a comparative overview of dosages, routes of administration, and observed outcomes.

Table 1: this compound Administration in Metabolic Studies

Mouse ModelDietThis compound DosageAdministration RouteDurationKey Metabolic Outcomes
C57BL/6J (male)High-Fat Diet (HFD)0.5 mg/kg/dayIntraperitoneal (IP)3 weeksPrevented HFD-induced obesity and insulin resistance; increased energy expenditure.[10]
C57BL/6J (male)High-Fat Diet5 mg/kg/dayIntraperitoneal (IP)7 daysImproved whole-body insulin sensitivity.[10][11]
CD-1 (male)Normal5 mg/kg/day (BID)Intraperitoneal (IP)4 daysModest reduction in body weight and blood glucose; significantly reduced circulating IL-6 and TNFα.[11]
Aged Male Mice (12 months)Not Specified5 mg/kg/dayIntraperitoneal (IP)7 daysRestored muscle insulin sensitivity to levels of young mice.[10]
Ovariectomized Female MiceNot Specified5 mg/kg/dayIntraperitoneal (IP)5 weeksReduced fat accumulation in white adipose tissue and liver; improved insulin sensitivity.[10]
Gestational Diabetes Mellitus (GDM) ModelHigh-Fat Diet + StreptozotocinNot Specified (daily administration)Not SpecifiedDuring pregnancyAlleviated hyperglycemia, improved insulin sensitivity and glucose tolerance.[12]

Table 2: this compound Administration in Physical Performance Studies

Mouse ModelAgeThis compound DosageAdministration RouteDurationKey Performance Outcomes
CD-1 (male)Young5 and 15 mg/kg/dayIntraperitoneal (IP)2 weeksSignificantly enhanced running capacity on a treadmill.[13]
Untrained MiceNot Specified15 mg/kg (single dose)Not SpecifiedSingle DoseImproved total running time by 12% and distance by 15%.[14][15]
Various Ages (2, 12, 22 months)Young, Middle-aged, OldInjections (dosage not specified)Not SpecifiedNot SpecifiedSignificantly better performance on rotarod and accelerating treadmill tests compared to untreated mice.[4][5]
Aged Mice23.5 months15 mg/kg (3x/week)Not SpecifiedUntil end of lifeShowed a trend towards increased median (6.4%) and maximum (7%) lifespan.[10]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound, as well as for key in vivo assays used to assess its effects.

This compound Peptide Preparation and Administration

1. Reconstitution:

  • This compound is typically supplied as a lyophilized powder.

  • Reconstitute the peptide using sterile bacteriostatic water.[14] For a 10 mg vial, inject 1.0 mL of bacteriostatic water to achieve a concentration of 10 mg/mL.

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.[14]

2. Storage:

  • Lyophilized powder: Store at -20°C for long-term stability.[14]

  • Reconstituted solution: Store at 2-8°C and use within 7-14 days for optimal potency.[14][16] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[14]

3. Vehicle Solution:

  • For in vivo injections, the reconstituted this compound solution is often further diluted in a sterile vehicle.

  • Commonly used vehicles for peptide administration in mice include sterile 0.9% saline solution or phosphate-buffered saline (PBS).

4. Administration:

  • The most common route of administration reported in studies is intraperitoneal (IP) injection.[10][11][13]

  • Subcutaneous (SC) injections are also a viable route.

  • Use a sterile insulin syringe (e.g., 29-gauge) for injections.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test measures the ability of a mouse to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Materials:

  • 20% Dextrose solution (sterile)

  • Glucometer and test strips

  • Scale

  • Sterile syringes and needles (27-gauge)

  • Restraining device

Protocol:

  • Fast mice for 6 hours (or overnight for ~16 hours, protocols vary) with free access to water.[4][6]

  • Record the body weight of each mouse.

  • At time t=0, obtain a baseline blood glucose reading. This is done by making a small incision at the tip of the tail and applying a drop of blood to the glucometer test strip.[15]

  • Administer a 2 g/kg dose of 20% dextrose solution via intraperitoneal injection. The volume to inject can be calculated as: Volume (μl) = 10 x Body Weight (g).[4]

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection, obtaining blood from the same tail incision.[4][15]

  • Return mice to their cages with free access to food and water after the final blood draw.

Insulin Tolerance Test (ITT)

This test assesses the systemic response to insulin by measuring the rate of glucose clearance from circulation after insulin administration.

Materials:

  • Human regular insulin

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Scale

  • Sterile syringes and needles (29-gauge)

  • Restraining device

Protocol:

  • Fast mice for 4-6 hours with free access to water.[17]

  • Record the body weight of each mouse.

  • Prepare the insulin solution. A common dose is 0.75 U/kg of body weight. Dilute the insulin stock in sterile saline.[18]

  • At time t=0, obtain a baseline blood glucose reading from a tail snip.[18]

  • Administer the calculated dose of insulin via intraperitoneal injection.[18]

  • Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[18]

  • Monitor mice closely for signs of hypoglycemia. If a mouse becomes severely hypoglycemic (e.g., lethargic, seizing), administer a glucose solution immediately.

  • Return mice to their cages with free access to food and water after the final measurement.

Treadmill Exercise Performance Test

This assay evaluates endurance and physical capacity by measuring the time and distance a mouse can run on a motorized treadmill.

Materials:

  • Motorized treadmill for mice (with adjustable speed and incline)

  • Timer

Protocol:

  • Acclimation: Acclimate the mice to the treadmill for several consecutive days before the test. This involves placing them on the treadmill for 5-10 minutes at a low speed (e.g., 10 m/min) without any incline.[19]

  • Warm-up: On the day of the test, begin with a 5-minute warm-up period at a low speed (e.g., 10 m/min).[19]

  • Test Protocol: After the warm-up, gradually increase the speed of the treadmill. A common protocol involves increasing the speed by a set amount (e.g., 1.5-2 m/min) every 2 minutes.[11] An incline (e.g., 7-10°) can also be used to increase the difficulty.[5][11]

  • Exhaustion Criteria: The test is concluded when the mouse reaches a state of exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite encouragement (e.g., gentle prodding or a mild electrical stimulus at the rear of the treadmill).

  • Data Recording: Record the total time run and the total distance covered for each mouse.

Visualizations

This compound Signaling Pathway

MOTS_c_Signaling MOTSc This compound FolateCycle Folate Cycle Inhibition MOTSc->FolateCycle AICAR AICAR Accumulation FolateCycle->AICAR AMPK AMPK Activation AICAR->AMPK MetabolicOutcomes Metabolic Outcomes AMPK->MetabolicOutcomes GlucoseUptake Increased Glucose Uptake (GLUT4 Translocation) MetabolicOutcomes->GlucoseUptake FatOxidation Increased Fatty Acid Oxidation MetabolicOutcomes->FatOxidation MitoBiogenesis Mitochondrial Biogenesis MetabolicOutcomes->MitoBiogenesis

Caption: this compound signaling pathway leading to improved metabolic homeostasis.

Experimental Workflow: In Vivo this compound Study

MOTS_c_Workflow start Start: Acclimation of Mice treatment This compound or Vehicle Administration (e.g., Daily IP Injections) start->treatment gtt_itt Metabolic Phenotyping: - IPGTT - ITT treatment->gtt_itt exercise Performance Testing: - Treadmill Exhaustion Test treatment->exercise data_analysis Data Analysis and Interpretation gtt_itt->data_analysis exercise->data_analysis

Caption: Generalized workflow for a this compound study in mouse models.

Logical Relationship: this compound, Exercise, and Metabolism

MOTS_c_Exercise_Metabolism MOTSc This compound Exercise Exercise MOTSc->Exercise Enhances Performance Metabolism Improved Metabolism MOTSc->Metabolism Regulates Exercise->MOTSc Induces Exercise->Metabolism Improves

Caption: Interrelationship between this compound, exercise, and metabolic health.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with MOTS-c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro cell culture experiments to investigate the biological activities of the mitochondrial-derived peptide, MOTS-c. The protocols outlined below are based on established methodologies and published research findings.

Introduction to this compound

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2] It is known to be induced by exercise and has demonstrated potential therapeutic effects in age-related diseases, obesity, and diabetes.[2][3] In vitro studies are crucial for elucidating the molecular mechanisms underlying this compound's effects on cellular function.

This compound primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[4][5] This activation is initiated by this compound's influence on the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP, which then activates AMPK.[5] Activated AMPK, a central energy sensor, orchestrates a downstream signaling cascade that enhances glucose uptake, promotes fatty acid oxidation, and modulates mitochondrial biogenesis.[4][5]

Key In Vitro Applications of this compound

  • Metabolic Regulation: Investigating the effects of this compound on glucose uptake, glycolysis, and fatty acid oxidation in various cell types, including myoblasts, adipocytes, and hepatocytes.

  • Insulin (B600854) Sensitivity: Assessing the potential of this compound to enhance insulin signaling and glucose transporter (e.g., GLUT4) translocation in insulin-resistant cell models.[6]

  • Mitochondrial Function: Analyzing the impact of this compound on mitochondrial respiration, biogenesis, and dynamics.[7]

  • Inflammation: Studying the anti-inflammatory properties of this compound in immune cells such as macrophages.[8][9]

  • Cellular Senescence and Aging: Exploring the role of this compound in mitigating cellular senescence and age-related cellular dysfunction.

  • Neuroprotection: Evaluating the protective effects of this compound against neurotoxicity in neuronal cell models.

Experimental Design Considerations

  • Cell Line Selection: The choice of cell line is critical and should align with the research question. Commonly used cell lines for this compound research include:

    • C2C12 myoblasts: For studying muscle differentiation and metabolism.[1][10]

    • L6 myotubes: For investigating glucose uptake and GLUT4 translocation.

    • 3T3-L1 preadipocytes: For examining adipocyte differentiation and browning.

    • RAW 264.7 macrophages: For assessing anti-inflammatory effects.[8]

    • SH-SY5Y neuroblastoma cells: For neuroprotection studies.[11]

    • HEK293 cells: For general signaling and mechanism-of-action studies.

  • This compound Concentration and Treatment Duration: The optimal concentration and duration of this compound treatment should be determined empirically for each cell line and experimental endpoint. Based on published studies, concentrations typically range from 10 nM to 100 µM, with incubation times varying from minutes for signaling studies to several days for differentiation or chronic treatment experiments.[1][3][12]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Vehicle control: Cells treated with the same solvent used to dissolve this compound.

    • Positive controls: Known activators or inhibitors of the pathway being investigated (e.g., AICAR for AMPK activation).

    • Negative controls: A scrambled peptide with the same amino acid composition as this compound but in a random sequence.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro experiments with this compound.

Table 1: Effects of this compound on Myoblast Differentiation and Survival

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
C2C1210 nM, 100 nM24 hoursIncreased cell survival[1]
C2C1210 nM, 100 nM6 daysIncreased myogenin and MyoD expression[1]
L610 nM, 100 nM24 hoursNo significant effect on cell survival[1]

Table 2: Effects of this compound on Adipocyte Thermogenesis

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Differentiated SVFsNot specifiedNot specifiedIncreased p-ERK, PGC1α, and UCP1 protein levels[12]
Differentiated SVFsNot specifiedNot specifiedIncreased PGC1α, UCP1, and Dio2 mRNA levels[12]

Table 3: Effects of this compound on Pancreatic Cell Function

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
INS-1E (β-cells)10 nM1.5 hoursDecreased insulin secretion[13]
INS-1E (β-cells)10 nM, 100 nMNot specifiedDecreased insulin mRNA expression[13]
αTC-1 (α-cells)Not specifiedNot specifiedIncreased glucagon (B607659) secretion and expression[13]

Experimental Protocols

Protocol 1: Assessment of AMPK Activation by Western Blot

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as an indicator of this compound-induced AMPK activation.

Materials:

  • Selected cell line (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • This compound peptide

  • Vehicle control (e.g., sterile water or PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 2-4 hours prior to treatment.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-AMPKα and anti-total AMPKα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-AMPK signal to the total AMPK signal.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a framework for assessing the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Selected cell line

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Supplements for assay medium (e.g., glucose, pyruvate, glutamine)

  • This compound peptide

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XFe96 or XFe24 Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

    • Wash the cells in the microplate with the assay medium.

    • Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare the mitochondrial stress test compounds and this compound in the assay medium at the desired final concentrations for injection. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture microplate.

    • Run the assay, which will measure basal OCR followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Quantification of this compound in Cell Culture Supernatant by ELISA

This protocol is for measuring the concentration of this compound secreted by cells or remaining in the culture medium.

Materials:

  • Cell culture supernatant samples

  • This compound ELISA kit (competitive ELISA format is common)[14][15][16]

  • Microplate reader with a 450 nm filter

Procedure:

  • Sample Collection:

    • Culture cells under desired conditions.

    • Collect the cell culture supernatant at specified time points.

    • Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove cells and debris.[15]

    • The clear supernatant can be used immediately or stored at -80°C.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

      • Preparing standards and samples.

      • Adding standards and samples to the pre-coated microplate.

      • Adding a detection reagent (e.g., biotin-labeled this compound).

      • Incubating the plate.

      • Washing the plate.

      • Adding a substrate solution.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Folate Cycle Folate Cycle This compound->Folate Cycle Inhibits AICAR AICAR Folate Cycle->AICAR Accumulation AMPK AMPK AICAR->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation GLUT4 Vesicles GLUT4 Vesicles p-AMPK->GLUT4 Vesicles Promotes PGC-1α PGC-1α p-AMPK->PGC-1α Activates GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicles->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis

Caption: this compound signaling pathway leading to metabolic regulation.

Experimental_Workflow_AMPK_Activation Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis End Data Analysis->End

Caption: Workflow for assessing this compound-induced AMPK activation.

Adipocyte_Browning_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Activates p-ERK p-ERK ERK->p-ERK Phosphorylation PGC-1α PGC-1α p-ERK->PGC-1α Upregulates UCP1 UCP1 PGC-1α->UCP1 Upregulates Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: this compound-induced adipocyte browning signaling pathway.

References

Lentiviral Overexpression of MOTS-c in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a key regulator of metabolic homeostasis and cellular stress responses.[1][2] Comprising 16 amino acids, this compound is encoded by the mitochondrial 12S rRNA gene and acts as a mitokine, signaling from the mitochondria to the rest of the cell to influence a variety of physiological processes.[1][2] Under cellular stress, this compound can translocate to the nucleus and regulate gene expression.[2][3] Research has demonstrated its involvement in enhancing insulin (B600854) sensitivity, promoting glucose uptake, and protecting against apoptosis and oxidative stress.[1][4] The primary mechanism of action for this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[5][6]

Lentiviral vectors are a powerful tool for achieving stable, long-term overexpression of genes in a wide range of cell types, including both dividing and non-dividing cells. This makes them an ideal system for studying the sustained effects of this compound in various cellular models. These application notes provide detailed protocols for the lentiviral overexpression of this compound in cell lines, enabling researchers to investigate its functional roles and therapeutic potential.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound overexpression in different cell lines.

Table 1: Effects of this compound Overexpression on Apoptosis

Cell LineAssayConditionResultReference
H9C2 (cardiomyoblasts)TUNEL AssayH₂O₂ (100 µM) induced oxidative stress~50% reduction in apoptotic cells in this compound overexpressing cells compared to control.[4]
Ovarian Cancer CellsFlow Cytometry (Annexin V)Doxorubicin (1 µM) treatmentSignificant increase in the early and late apoptotic cell population in this compound treated cells.[7]

Table 2: Effects of this compound Overexpression on Glucose Metabolism

Cell LineAssayResultReference
C2C12 (myoblasts)2-Deoxyglucose Uptake~1.5-fold increase in glucose uptake in this compound overexpressing cells.[1]
HEK293Extracellular Acidification Rate (ECAR)Increased glycolytic flux in cells stably overexpressing this compound.[8]

Table 3: Effects of this compound Overexpression on AMPK Signaling

Cell LineAssayResultReference
H9C2 (cardiomyoblasts)Western BlotSignificant increase in the p-AMPKα/total AMPKα ratio upon this compound overexpression.[4]
HEK293Western BlotTime- and dose-dependent increase in AMPKα phosphorylation (Thr172) with this compound treatment.[6]

Experimental Protocols

Lentiviral Vector Construction for this compound Overexpression

This protocol describes the cloning of the human this compound coding sequence into a third-generation lentiviral expression vector.

1.1. Primer Design: Design primers to amplify the full-length coding sequence (CDS) of human this compound. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen lentiviral vector (e.g., pLenti-C-mGFP). A Kozak sequence (GCCACC) should be included immediately upstream of the start codon for efficient translation initiation.

  • Forward Primer Example (with EcoRI site): 5' - GAATTCGCCACCATGCGCCCTTTCTGTCCTCG - 3'

  • Reverse Primer Example (with BamHI site): 5' - GGATCCTTAGGGCATTTCTTTGAGTTTCTT - 3'

1.2. PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the this compound CDS from a suitable template (e.g., cDNA from a cell line expressing this compound or a synthetic gene).

1.3. Vector and Insert Digestion: Digest both the lentiviral expression vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and BamHI).

1.4. Ligation: Ligate the digested this compound insert into the linearized lentiviral vector using T4 DNA ligase.

1.5. Transformation and Verification: Transform the ligation product into competent E. coli and select for positive clones. Verify the correct insertion of the this compound sequence by colony PCR and Sanger sequencing.

Lentivirus Production and Tittering

This protocol outlines the production of lentiviral particles in HEK293T cells.

2.1. Cell Seeding: Seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency on the day of transfection.

2.2. Transfection: Co-transfect the HEK293T cells with the this compound lentiviral expression vector and the packaging plasmids (e.g., psPAX2 and pMD2.G for a second-generation system) using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).

2.3. Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and centrifuge to pellet cell debris.

2.4. Virus Concentration (Optional but Recommended): For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or commercially available concentration reagents.

2.5. Viral Titer Determination: Determine the viral titer by transducing a susceptible cell line (e.g., HeLa or HEK293T) with serial dilutions of the concentrated virus. If the lentiviral vector contains a fluorescent reporter (e.g., GFP), the percentage of fluorescent cells can be determined by flow cytometry 72 hours post-transduction to calculate the titer in transducing units per milliliter (TU/mL).

Lentiviral Transduction of Target Cell Lines

This protocol describes the stable transduction of a target cell line with the this compound lentivirus.

3.1. Cell Seeding: Seed the target cell line in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

3.2. Transduction: Add the this compound lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). Polybrene (final concentration of 4-8 µg/mL) can be added to enhance transduction efficiency.

3.3. Incubation: Incubate the cells with the virus for 24-48 hours.

3.4. Selection of Stably Transduced Cells: If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), replace the virus-containing medium with fresh medium containing the appropriate antibiotic at a predetermined concentration. Culture the cells under selection for 7-14 days until non-transduced cells are eliminated.

3.5. Expansion and Verification: Expand the stable polyclonal population of this compound overexpressing cells. Verify the overexpression of this compound by RT-qPCR and Western blot analysis.

Functional Assays

4.1. Apoptosis Assay (Annexin V Staining): Induce apoptosis in both this compound overexpressing and control cells using a relevant stimulus (e.g., H₂O₂, staurosporine). Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

4.2. Glucose Uptake Assay (2-NBDG): Starve the cells of glucose for a defined period, then incubate with the fluorescent glucose analog 2-NBDG. Measure the fluorescence intensity using a plate reader or flow cytometer to determine the rate of glucose uptake.

4.3. Western Blot for AMPK Activation: Lyse the this compound overexpressing and control cells and perform Western blot analysis using primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα. Quantify the band intensities to determine the ratio of p-AMPKα to total AMPKα.

Mandatory Visualization

MOTS_c_Signaling_Pathway cluster_AMPK MOTSc This compound AMPK AMPK MOTSc->AMPK Activates pAMPK p-AMPK (Active) GlucoseUptake Glucose Uptake pAMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis pAMPK->MitochondrialBiogenesis Apoptosis Apoptosis pAMPK->Apoptosis Inhibits

Caption: this compound signaling pathway leading to metabolic regulation and cell survival.

Lentiviral_Overexpression_Workflow VectorConstruction 1. Vector Construction (Cloning this compound CDS) VirusProduction 2. Lentivirus Production (HEK293T Transfection) VectorConstruction->VirusProduction Transduction 3. Transduction (Infect Target Cells) VirusProduction->Transduction Selection 4. Selection (Antibiotic Treatment) Transduction->Selection Verification 5. Verification (qPCR, Western Blot) Selection->Verification FunctionalAssays 6. Functional Assays (Apoptosis, Glucose Uptake) Verification->FunctionalAssays

Caption: Experimental workflow for lentiviral overexpression of this compound.

References

Application Notes and Protocols for MOTS-c in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MOTS-c

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide derived from the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2] It is considered an "exercise-mimetic" myokine, replicating many of the beneficial effects of physical activity.[3] Functioning as a mitokine, this compound facilitates communication between the mitochondria and the nucleus, particularly under conditions of metabolic stress, to regulate gene expression and maintain cellular balance.[4][5] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy.[4][6] Research in animal models has demonstrated the potential of this compound to improve insulin (B600854) sensitivity, prevent diet-induced obesity, enhance physical performance, and mitigate age-related metabolic decline.[3][7][8]

Data Presentation: this compound Dosage and Effects in Murine Models

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound in mice.

Table 1: this compound Dosage and Administration in Murine Models

Animal ModelAdministration RouteDosageTreatment DurationReference
High-Fat Diet (HFD)-fed male miceIntraperitoneal (i.p.)0.5 mg/kg/day3 weeks[9]
Ovariectomized female miceIntraperitoneal (i.p.)5 mg/kg5 weeks[9]
Aged (23.5 months) male miceNot specified15 mg/kg, 3x/weekLifespan study[9]
Young, middle-aged, and old miceNot specifiedNot specifiedNot specified[10]
mdx miceIntravenous (i.v.)500 µg3 weeks (weekly)[11]
Untrained mice (acute study)Not specified15 mg/kg (single dose)Single dose[12]

Table 2: Effects of this compound on Metabolic Parameters and Physical Performance

Animal ModelKey FindingsQuantitative DataReference
High-Fat Diet (HFD)-fed micePrevented weight gain, improved glucose homeostasis, reduced liver lipid accumulation.-[9]
Ovariectomized female miceReduced fat accumulation in white adipose tissue and liver, increased brown fat activation, improved insulin sensitivity.-[9]
Aged (23.5 months) male miceTrend toward increased lifespan.6.4% increase in median lifespan, 7% increase in maximum lifespan.[9]
Aged (22 months) miceDoubled running capacity on a treadmill.-[10]
Untrained mice (acute study)Improved total running time and distance.12% increase in running time, 15% increase in distance.[12]

Experimental Protocols

This compound Peptide Reconstitution and Handling

Objective: To properly reconstitute and store lyophilized this compound peptide for in vivo administration.

Materials:

  • Lyophilized this compound peptide vial (e.g., 10 mg)

  • Bacteriostatic water for injection

  • Sterile syringes and needles

  • Alcohol swabs

  • Sterile, empty vials for aliquoting (optional)

Protocol:

  • Preparation: Work in a sterile environment, such as a laminar flow hood. Clean the rubber stoppers of the this compound vial and the bacteriostatic water vial with alcohol swabs.[13]

  • Reconstitution: Using a sterile syringe, draw the desired volume of bacteriostatic water. A common dilution for a 10 mg vial is 1 mL to 3 mL.[10][14] Slowly inject the water down the side of the this compound vial to avoid foaming.[13]

  • Dissolving: Gently swirl or roll the vial to dissolve the peptide.[10] Do not shake vigorously.[10]

  • Storage:

    • Lyophilized powder: Store at -20°C for long-term stability.[10]

    • Reconstituted solution: Store refrigerated at 2-8°C and protect from light.[10] Use within 7-21 days for optimal potency.[10][15] For longer-term storage, it is recommended to aliquot the solution into sterile vials and freeze at -20°C.[13] Avoid repeated freeze-thaw cycles.[10][13]

Administration of this compound to Mice

a) Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity of a mouse.

Materials:

  • Reconstituted this compound solution

  • Sterile syringe (e.g., 1 mL) with a 25-30 gauge needle[16]

  • Alcohol swabs

  • Appropriate mouse restraint device

Protocol:

  • Animal Restraint: Properly restrain the mouse to ensure safety for both the animal and the handler.[16] The "three-fingers" restraint method is recommended.[16]

  • Injection Site Identification: Turn the restrained mouse to face upwards, with its head tilted slightly down.[3][9] The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[9][17]

  • Injection:

    • Wipe the injection site with an alcohol swab.[16]

    • Insert the needle at a 30-45 degree angle with the bevel up.[3][17]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect placement.[3][9]

    • If aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume is 10 µl/g of body weight.[3]

  • Post-Injection: Withdraw the needle and return the mouse to its cage.[3] Monitor the animal for any signs of distress.[3]

b) Subcutaneous (SC) Injection

Objective: To administer this compound into the subcutaneous space of a mouse.

Materials:

  • Reconstituted this compound solution

  • Sterile insulin-type syringe[15]

  • Alcohol swabs

Protocol:

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: Lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".

  • Injection:

    • Clean the injection site with an alcohol swab.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Inject the this compound solution.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Rotate injection sites for subsequent administrations to prevent tissue damage.[15]

Glucose Tolerance Test (GTT)

Objective: To assess glucose clearance from the blood, a measure of insulin sensitivity.

Materials:

  • Glucose solution (e.g., 50% dextrose)[18]

  • Glucometer and test strips

  • Blood collection tubes (e.g., microvette tubes)[18]

  • Syringe and gavage needle (for oral GTT) or injection needle (for IP GTT)

Protocol:

  • Fasting: Fast the mice for 4-6 hours before the test, with free access to water.[7][18]

  • Baseline Blood Glucose: Weigh the mouse and take a baseline blood sample (time 0) from the tail vein to measure blood glucose.[7][18]

  • Glucose Administration:

    • Oral GTT (OGTT): Administer a bolus of glucose (typically 1 g/kg body weight) via oral gavage.[18]

    • Intraperitoneal GTT (IPGTT): Administer a bolus of glucose via intraperitoneal injection.[7]

  • Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]

  • Analysis: Measure blood glucose levels at each time point. Impaired glucose tolerance is indicated by a slower return to baseline glucose levels.[19]

Tissue Collection and Processing for Metabolic Studies

Objective: To collect and preserve tissues for subsequent analysis of metabolic markers.

Materials:

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • ddH₂O

  • Liquid nitrogen

  • Storage tubes

Protocol:

  • Euthanasia: Euthanize the mouse using an approved method (e.g., cervical dislocation).[11]

  • Dissection: Rapidly dissect the tissues of interest (e.g., skeletal muscle, liver, adipose tissue).[11][20] Work quickly to minimize post-mortem metabolic changes.[11]

  • Washing: Immediately wash the dissected tissue in PBS, followed by two washes in ddH₂O to remove blood.[11]

  • Freezing: Blot the tissue dry and immediately freeze it in liquid nitrogen.[11][21]

  • Storage: Store the frozen tissue at -80°C until further analysis.[11][21]

Western Blot Analysis for AMPK Activation

Objective: To quantify the phosphorylation of AMPK as a measure of its activation.

Materials:

  • Frozen tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors[5]

  • BCA protein assay kit[5]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]

  • Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα)[5][22]

  • HRP-conjugated secondary antibody[12]

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize the frozen tissue in ice-cold RIPA buffer.[5] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[5]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[5]

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[5][23]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for phospho-AMPK and normalize it to the total AMPK or a loading control (e.g., β-actin or GAPDH) to determine the level of AMPK activation.[22]

Mandatory Visualizations

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion MOTSc_ext Exogenous this compound MOTSc_int This compound MOTSc_ext->MOTSc_int Enters Cell MOTSc_ext->MOTSc_int AMPK AMPK MOTSc_int->AMPK Gene_Expression Gene Expression (Metabolic Homeostasis) MOTSc_int->Gene_Expression Direct Regulation (Translocation to Nucleus) pAMPK p-AMPK (Active) AMPK->pAMPK Activation pAMPK->Gene_Expression Regulates Metabolic_Stress Metabolic Stress (e.g., High-Fat Diet, Aging) MOTSc_endo Endogenous this compound Metabolic_Stress->MOTSc_endo Stimulates Translocation MOTSc_endo->MOTSc_int Experimental_Workflow Animal_Model Select Animal Model (e.g., HFD-fed, Aged Mice) MOTSc_Admin This compound Administration (IP or SC Injection) Animal_Model->MOTSc_Admin GTT Glucose Tolerance Test (Assess Insulin Sensitivity) MOTSc_Admin->GTT Tissue_Collection Tissue Collection (Muscle, Liver, Adipose) MOTSc_Admin->Tissue_Collection Data_Analysis Data Analysis and Interpretation GTT->Data_Analysis Western_Blot Western Blot Analysis (p-AMPK/Total AMPK) Tissue_Collection->Western_Blot Western_Blot->Data_Analysis

References

Application Note: Quantitative Analysis of MOTS-c in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that plays a crucial role in metabolic homeostasis, insulin (B600854) sensitivity, and cellular stress responses.[1][2][3] It acts as a mitokine, a signaling molecule that communicates the state of the mitochondria to the rest of the cell, primarily by activating the AMP-activated protein kinase (AMPK) pathway.[1][2][4] Given its therapeutic potential for metabolic diseases, aging, and enhancing physical performance, robust and sensitive methods for its quantification in biological matrices are essential for research and drug development.[3][5] This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in human plasma.

This compound Signaling Pathway

Under conditions of metabolic stress, such as exercise, this compound translocates from the mitochondria to the nucleus.[1][5] In the nucleus, it influences the expression of genes involved in metabolic regulation and antioxidant defense. A primary mechanism of this compound action is the activation of the AMPK pathway, a central regulator of cellular energy balance.[2][3][4] This activation helps enhance glucose uptake and fatty acid oxidation.[2][6]

MOTS_c_Signaling_Pathway This compound Signaling Pathway cluster_cell Cell cluster_mito Mitochondria cluster_nucleus Nucleus mtDNA mtDNA (12S rRNA) MOTSc_mito This compound mtDNA->MOTSc_mito Encodes MOTSc_cyto This compound MOTSc_mito->MOTSc_cyto Translocates (Stress Signal) GeneExpression Gene Expression (Metabolism, Stress Response) Metabolic_Effects Metabolic Effects (Glucose Uptake, Fatty Acid Oxidation) GeneExpression->Metabolic_Effects AMPK AMPK Activation AMPK->Metabolic_Effects MOTSc_cyto->GeneExpression Regulates MOTSc_cyto->AMPK Activates

A diagram of the this compound signaling pathway.

LC-MS/MS Method and Protocols

The quantification of peptides like this compound in complex biological matrices such as plasma presents challenges due to low endogenous concentrations and interference from other proteins and lipids. LC-MS/MS provides a highly sensitive and specific platform for this purpose, overcoming some limitations of methods like ELISA.[7][8]

Quantitative Data Summary

This method was validated according to the World Anti-Doping Agency's (WADA) International Standard for Laboratories.[7][8]

ParameterResultSource
AnalyteHuman this compound (hthis compound)[7][8]
MatrixHuman Plasma[7][8]
InstrumentLC-MS/MS[7][8]
Lower Limit of Detection (LLOD)100 pg/mL[7][8]
Experimental Workflow

The overall workflow involves plasma sample collection, protein precipitation, solid-phase extraction for cleanup and concentration, followed by LC-MS/MS analysis and data processing.

LCMS_Workflow LC-MS/MS Workflow for this compound Detection Sample 1. Plasma Sample Collection Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE 3. Solid-Phase Extraction (SPE) Cleanup Precipitation->SPE LCMS 4. LC-MS/MS Analysis SPE->LCMS Data 5. Data Processing & Quantification LCMS->Data

Workflow for this compound analysis in plasma.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation

This protocol describes the extraction of this compound from human plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): Stable isotopically labeled this compound

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add the internal standard to the desired concentration. Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (<4°C) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other interferences.

  • Elution: Elute the peptide fraction with an appropriate solvent, such as 1 mL of 80% acetonitrile with 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 97% Water/3% ACN with 0.1% Formic Acid). Vortex to ensure the peptide is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • LC System: A high-performance liquid chromatography (UPLC/HPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[9]

LC Conditions:

Parameter Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 3% B to 97% B over 25-30 minutes
Column Temperature 40°C

| Injection Volume | 10 µL |

MS Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3.0 kV[9]
Capillary Temperature 300°C[9]
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan (for HRMS)
Precursor/Product Ions Specific m/z transitions for this compound and its internal standard must be optimized. For HRMS, full scan range can be 100-2000 m/z.[9]

| Collision Gas | Argon |

Discussion

The described LC-MS/MS method offers high sensitivity and specificity for the quantification of this compound in human plasma, with a demonstrated LLOD of 100 pg/mL.[7][8] This is critical for accurately measuring low endogenous levels of the peptide. The sample preparation protocol, incorporating protein precipitation and solid-phase extraction, is essential for removing interfering matrix components and concentrating the analyte, thereby improving assay performance. This mass spectrometry-based approach avoids potential cross-reactivity issues that can be associated with immunoassays and provides a robust tool for pharmacokinetic studies, clinical research, and doping control.[7][10] The method can also be expanded to include the detection of key this compound metabolites and oxidation products, further enhancing its utility.[7][8]

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal MOTS-c Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid mitochondrial-derived peptide that has garnered significant interest for its role in regulating metabolic homeostasis. It has been shown to improve insulin (B600854) sensitivity, prevent diet-induced obesity, and enhance physical performance in preclinical studies.[1][2] As a potential therapeutic agent, understanding the implications of different routes of administration is crucial for both research and clinical development. This document provides a detailed comparison of subcutaneous (SC) and intraperitoneal (IP) injection of this compound, summarizing available data, and offering standardized protocols for experimental use.

Data Presentation: Quantitative and Qualitative Comparison

Table 1: Summary of Preclinical Dosage Regimens for this compound

ParameterSubcutaneous (SC) InjectionIntraperitoneal (IP) Injection
Typical Dosage Range 5 - 15 mg/kg/day0.5 - 50 mg/kg/day
Commonly Reported Dosing Not as prevalent in published preclinical metabolic studies.0.5 mg/kg/day for obesity prevention[2], 5 mg/kg/day for improving insulin sensitivity[2][3], 10 mg/kg for anti-aging effects[3], 15 mg/kg/day for enhancing physical performance[4], and up to 50 mg/kg for anti-inflammatory and antinociceptive effects.[5][6]
Administration Frequency Typically once daily or several times per week in non-preclinical settings.Once or twice daily in preclinical research.[4][6]
Reported Vehicle Bacteriostatic Water, SalineSaline, Water.[7]

Pharmacokinetic and Biodistribution Considerations:

While specific data for this compound is lacking, general pharmacokinetic principles for peptides suggest the following differences between SC and IP administration:

  • Absorption and Bioavailability: Intraperitoneal injections generally lead to a more rapid and complete absorption into the systemic circulation compared to subcutaneous injections. The large surface area of the peritoneal cavity facilitates faster absorption.

  • Peak Concentration (Cmax) and Time to Peak (Tmax): IP administration is expected to result in a higher Cmax and a shorter Tmax compared to SC administration.

  • Tissue Distribution: Following absorption into the systemic circulation, the biodistribution of this compound is likely to be similar regardless of the injection route. However, IP injection may lead to higher initial concentrations in the portal circulation and the liver. Preclinical studies have identified skeletal muscle as a primary target organ for this compound, with effects also observed in adipose tissue and the liver.[1][2][8]

Experimental Protocols

The following are detailed protocols for the subcutaneous and intraperitoneal administration of this compound in a research setting, primarily for rodent models.

Protocol 1: Subcutaneous (SC) Injection of this compound in Mice

1. Materials:

  • Lyophilized this compound peptide
  • Sterile bacteriostatic water or sterile saline for reconstitution
  • Sterile insulin syringes (28-31 gauge)
  • Alcohol swabs
  • Appropriate personal protective equipment (PPE)

2. Reconstitution of this compound:

  • Bring the lyophilized this compound vial to room temperature.
  • Using a sterile syringe, slowly inject the desired volume of bacteriostatic water or saline into the vial, aiming the stream against the glass wall to minimize foaming. A common concentration for reconstitution is 10 mg of this compound in 1 mL of diluent.
  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
  • Store the reconstituted solution at 2-8°C and protect from light. Use within the recommended stability period.

3. Dosing and Administration:

  • Calculate the required volume of the reconstituted this compound solution based on the desired dosage and the animal's body weight.
  • Gently restrain the mouse and lift the loose skin on the back, between the shoulder blades, to form a "tent".
  • Clean the injection site with an alcohol swab.
  • Insert the needle into the base of the tented skin, parallel to the spine.
  • Administer the injection and gently withdraw the needle.
  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

1. Materials:

  • Reconstituted this compound solution (as described in Protocol 1)
  • Sterile syringes (25-27 gauge needle)
  • Alcohol swabs
  • Appropriate PPE

2. Dosing and Administration:

  • Prepare the correct dose of this compound in a sterile syringe.
  • Securely restrain the mouse, typically by scruffing the neck and securing the tail, to expose the abdomen.
  • Tilt the mouse's head downwards at a slight angle.
  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
  • Clean the injection site with an alcohol swab.[9]
  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.[9]
  • Slightly aspirate to ensure that the needle has not entered a blood vessel or internal organ.
  • If no fluid is aspirated, inject the solution smoothly.[10]
  • Withdraw the needle and return the animal to its cage.[10]
  • Monitor the animal for any signs of distress.

Signaling Pathways and Visualizations

The primary mechanism of action for this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.

This compound Signaling Pathway

This compound exerts its metabolic effects by influencing the folate-methionine cycle. This leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is an endogenous activator of AMPK.[8] Activated AMPK then phosphorylates downstream targets to promote catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP.

MOTS_c_Signaling_Pathway MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle Inhibits AICAR AICAR Accumulation FolateCycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK Activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation AnabolicProcesses Decreased Anabolic Processes AMPK->AnabolicProcesses Inhibits

Caption: this compound activates the AMPK pathway by modulating the folate-methionine cycle.

Experimental Workflow: Comparative Analysis of this compound Administration

A proposed experimental workflow to directly compare the effects of subcutaneous and intraperitoneal this compound administration would involve parallel cohorts of animals, each receiving this compound via a different route. Key metabolic parameters would then be assessed at various time points.

Experimental_Workflow AnimalCohorts Animal Cohorts (e.g., C57BL/6 mice) SC_Group Subcutaneous (SC) This compound Injection AnimalCohorts->SC_Group IP_Group Intraperitoneal (IP) This compound Injection AnimalCohorts->IP_Group Control_Group Vehicle Control (Saline) AnimalCohorts->Control_Group TimePoints Serial Sampling (Blood and Tissues) SC_Group->TimePoints IP_Group->TimePoints Control_Group->TimePoints PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) TimePoints->PK_Analysis BD_Analysis Biodistribution Analysis (Tissue this compound levels) TimePoints->BD_Analysis Metabolic_Analysis Metabolic Phenotyping (GTT, ITT, etc.) TimePoints->Metabolic_Analysis Signaling_Analysis Signaling Pathway Analysis (p-AMPK Western Blot) TimePoints->Signaling_Analysis

Caption: A workflow for comparing SC and IP this compound administration in a preclinical model.

Conclusion

Both subcutaneous and intraperitoneal injections are viable methods for administering this compound in a research setting to achieve systemic effects. The choice of administration route may depend on the specific experimental goals. IP injection is well-documented in preclinical metabolic studies and is likely to provide more rapid and complete systemic exposure. SC injection, while less common in the published preclinical literature for this compound, is a more clinically translatable route for therapeutic peptides. The provided protocols offer a standardized approach for researchers utilizing this compound, and the visualized signaling pathway and experimental workflow can guide future study design. Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound following SC and IP administration to better inform its development as a potential therapeutic agent.

References

Application Notes and Protocols for MOTS-c Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to MOTS-c

This compound (Mitochondrial Open Reading Frame of the 12S rRNA type-c) is a 16-amino acid peptide derived from the mitochondrial genome that plays a significant role in metabolic regulation and cellular homeostasis.[1][2][3][4] It is known to be activated by exercise and stress, translocating to the cell nucleus to mediate communication between mitochondria and the nucleus.[1][5] Research has shown its involvement in enhancing insulin (B600854) sensitivity, promoting fat oxidation, and countering age-related metabolic decline, primarily through the activation of the 5' AMP-activated protein kinase (AMPK) pathway.[2][6][7][8] Given its therapeutic potential, understanding its stability and proper handling is critical for reproducible experimental outcomes.

Stability of this compound

The stability of this compound is dependent on its form (lyophilized or reconstituted) and the storage conditions, including temperature, solvent, and exposure to environmental factors like light.[9]

1.2.1 Lyophilized this compound

In its lyophilized (powder) form, this compound is highly stable.[10] Proper storage ensures its potency for extended periods.

Storage ConditionDurationStability Notes
Freezer (≤ -18°C / -4°F)Up to 3 yearsRecommended for long-term storage. Should be stored desiccated and protected from light.[6][7][11]
Refrigerator (2°C to 8°C)Up to 2 yearsA viable option for intermediate-term storage.[11]
Room TemperatureUp to 3 weeksStable for short periods, such as during shipping.[7]

1.2.2 Reconstituted this compound

Once reconstituted into a solution, the stability of this compound decreases. The choice of solvent and storage temperature are crucial for preserving its integrity.

Storage ConditionDurationPurity/Volume ChangeNotes
Refrigerator (2°C to 8°C / 35-46°F)Up to 7 daysMinimal degradation reported.[6][7]Recommended for short-term use to maintain optimal potency.[6]
Refrigerator (1.6°C to 3.3°C)7 DaysPurity: +0.04%; Volume: -0.35%A study showed minimal degradation after one week.[12]
Refrigerator (1.6°C to 3.3°C)14 DaysPurity: -0.15%; Volume: -4.24%Purity remained above 99% in one study.[12]
Refrigerator (1.6°C to 3.3°C)30 DaysPurity: -1.35%; Volume: -7.14%Significant degradation observed after 30 days.[12]
Refrigerator (4°C)At least 30 daysNo significant degradation observed via mass spectrometry.[9]Another study suggests high stability for up to a month.[9]
Frozen (≤ -18°C / -4°F)Several months-Recommended for long-term storage of reconstituted solutions.[7][9] Aliquoting into single-use portions is critical to avoid freeze-thaw cycles.[6]
Room Temperature (~25°C)24 hours~25% activity loss (at 4°C, implying faster loss at RT)Not recommended for storage.[6][9]
Proper Storage and Handling Protocols

To ensure the integrity and biological activity of this compound, the following storage and handling procedures are recommended.

1.3.1 Lyophilized Powder:

  • Long-Term Storage: Store vials at -20°C or -80°C in a desiccated environment, protected from light.[6][7][10]

  • Shipping and Short-Term Storage: Lyophilized this compound is stable at room temperature for several weeks, making refrigeration unnecessary during shipping.[7][11]

  • Handling: Before opening, allow the vial to reach room temperature to prevent moisture condensation.[6]

1.3.2 Reconstituted Solution:

  • Reconstitution: Use sterile, high-purity solvents such as bacteriostatic water or HPLC-grade water.[9]

  • Short-Term Storage: Store reconstituted this compound in a refrigerator at 2°C to 8°C and use within 7 to 30 days for best results.[6][9] Protect from light.[11] Avoid storing in refrigerator doors where temperature fluctuations are common.[11]

  • Long-Term Storage: For storage longer than a few days, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or below.[6][7]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.[6][7][9] This is the primary reason for preparing single-use aliquots.

G This compound Storage Logic Lyophilized Lyophilized (Powder) LongTerm Long-Term (>1 Month) Lyophilized->LongTerm Years ShortTerm Short-Term (<1 Month) Lyophilized->ShortTerm Weeks Reconstituted Reconstituted (Solution) Reconstituted->LongTerm Months Reconstituted->ShortTerm Days to Weeks FreezePowder Freeze (≤ -20°C) Desiccated, Dark LongTerm->FreezePowder FreezeSol Aliquot & Freeze (≤ -20°C) Avoid Freeze-Thaw LongTerm->FreezeSol RefrigerateSol Refrigerate (2-8°C) Dark, Airtight ShortTerm->RefrigerateSol

Caption: Logical workflow for determining proper this compound storage conditions.

Potential Degradation Pathways

Peptides like this compound are susceptible to several chemical degradation pathways that can impact their purity and biological activity.

  • Oxidation: The methionine residues in the this compound sequence (Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg) are susceptible to oxidation.[7][13] However, one study showed that methionine oxidation remained constant over 30 days at 37°C, suggesting high stability against this pathway under those conditions.[9][14]

  • Hydrolysis: Cleavage of the peptide backbone can occur, especially at extreme pH values.

  • Deamidation: The glutamine (Gln) residue can undergo deamidation, which could alter the peptide's structure and function.[13]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol describes the standard procedure for dissolving lyophilized this compound for experimental use.

  • Acclimatization: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[6]

  • Solvent Selection: Choose a sterile, high-purity solvent. Bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol) is suitable for preventing microbial growth in solutions for short-term storage.[15] For cell culture or mass spectrometry, HPLC-grade or sterile water is recommended.[9]

  • Reconstitution: a. Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial. Avoid injecting directly into the powder to minimize foaming.[6] b. Gently swirl or roll the vial until the powder is completely dissolved.[6] Do not shake vigorously, as this can cause aggregation or degradation.

  • Final Concentration: Reconstitute to a concentration that is convenient for your experimental design, typically starting with a stock solution of 1 mg/mL or higher.

  • Labeling and Storage: Label the vial with the reconstitution date and concentration.[6] Store immediately under the appropriate conditions as outlined in section 1.3.2.

Protocol for Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the purity of this compound and quantify its degradation over time.[13]

  • Sample Preparation: a. Prepare this compound samples stored under various conditions (e.g., different temperatures, time points). b. Create a 1 mg/mL stock solution by dissolving the peptide in the mobile phase A.[16] c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[16]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[16][17]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[16][17]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV detector at 220 nm.[16]

    • Column Temperature: 35°C.[16]

  • Chromatographic Run: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[16] b. Inject a standard volume (e.g., 20 µL) of the prepared sample.[16] c. Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[16]

  • Data Analysis: a. Integrate the peaks in the chromatogram. b. Calculate the purity of the main this compound peak as a percentage of the total peak area.[16] c. Compare the purity of stored samples to a baseline (time zero) sample to quantify degradation.

G Workflow for HPLC Stability Assessment start Start: Stored This compound Samples prep 1. Sample Preparation (Dissolve & Filter) start->prep hplc 2. HPLC System Setup (C18 Column, Gradient) prep->hplc inject 3. Inject Sample hplc->inject run 4. Run Chromatogram (UV Detection at 220nm) inject->run analyze 5. Data Analysis (Integrate Peaks, Calculate Purity) run->analyze end End: Purity Data vs. Time analyze->end

Caption: Experimental workflow for assessing this compound peptide stability using HPLC.

Protocol for Stability Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol provides detailed analysis of this compound integrity, including identification of degradation products like oxidized forms.[14]

  • Sample Preparation: Prepare this compound solutions (e.g., 12.5 µg/mL) in HPLC-grade water and store them under the desired conditions and time points (e.g., 30 days at 4°C and 37°C).[14]

  • UPLC-HRMS System and Conditions:

    • UPLC: Couple an Ultra-Performance Liquid Chromatography system to the mass spectrometer.

    • Column: C18 column.

    • Mobile Phase A: 0.1% Formic Acid in water.[14]

    • Mobile Phase B: 100% Acetonitrile.[14]

    • Gradient: Run a 30-minute linear gradient from 97% A to 97% B.[14]

    • Flow Rate: 0.3 mL/min.[14]

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[14]

    • Ionization Mode: Positive electrospray ionization (ESI+).[14]

    • Scan Range: 100–2000 m/z.[14]

  • Data Acquisition: a. Perform a full scan experiment to detect the intact mass of this compound (molecular weight ~2173.11 g/mol ).[14] The main charge states observed are typically +3, +4, and +5.[14] b. Analyze the spectra for masses corresponding to potential modifications (e.g., +16 Da for oxidation of methionine).

  • Data Analysis: a. Compare the intensity of the intact this compound peak with the intensity of any detected degradation product peaks. b. Quantify the relative abundance of the intact peptide over the incubation period to assess stability.

Protocol for Biological Activity Assay (AMPK Phosphorylation)

This assay determines if stored this compound retains its biological function by measuring the phosphorylation of its downstream target, AMPK.[8]

  • Cell Culture: Culture a suitable cell line, such as C2C12 myotubes or HEK293 cells, in appropriate growth medium.[8][15]

  • This compound Treatment: a. Starve cells of serum for several hours to reduce baseline signaling. b. Treat cells with different concentrations of the stored this compound samples (e.g., 10 µM) and a fresh (control) sample for a specified time (e.g., 72 hours).[8]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Determine the total protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).[8] e. Incubate a separate membrane or strip and re-probe the same membrane with an antibody for total AMPK as a loading control. f. Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for p-AMPK and total AMPK using densitometry software (e.g., ImageJ). b. Normalize the p-AMPK signal to the total AMPK signal for each sample. c. Compare the level of AMPK phosphorylation induced by stored this compound samples to that of the fresh control to assess the retention of biological activity.

Signaling Pathway

This compound exerts its metabolic effects primarily by activating the AMPK pathway. It inhibits the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is an endogenous activator of AMPK.[3][8][18] Activated AMPK then orchestrates a downstream response to restore cellular energy homeostasis.

G This compound Signaling Pathway MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle Inhibits AICAR AICAR Accumulation FolateCycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK Activates MetabolicEffects Downstream Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->MetabolicEffects Promotes

Caption: Simplified signaling pathway of this compound via AMPK activation.

References

Commercial Sources and Application Notes for Research-Grade MOTS-c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for research-grade MOTS-c, a mitochondrial-derived peptide, and detailed application notes and protocols for its use in a research setting. This compound has garnered significant interest for its role in regulating metabolic homeostasis, making it a key target for studies on aging, insulin (B600854) resistance, and obesity.

Reputable Commercial Suppliers

Sourcing high-quality, research-grade this compound is critical for reproducible and reliable experimental outcomes. Below is a summary of reputable commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the peptide.

SupplierPurityAvailable QuantitiesStorage (Lyophilized)
Peptide Sciences ≥99% HPLC5mg, 10mgStore at ≤-18°C
Limitless Biotech ≥98% HPLC5mg, 10mgStore at ≤-18°C
BioEdge Research Labs >99% HPLC10mgStore in a cool, dry place
Northline Labs High Purity-Store in a cool, dry place
American Research Peptides 99%5mg, 10mg-
Verified Peptides 99%20mg-
Core Peptides -10mg-
Pure Health Peptides ≥99% HPLC--
Polaris Peptides >99% HPLC-MS10mgStore -20°C dry
AminoVault ≥99%--
Research Peptides Lab ≥99% HPLC10mg, 20mg, 40mgStore at -20°C in dry conditions
BiotechPeptides -10mg-

Quality Control and Handling

Proper handling and storage of this compound are paramount to maintain its stability and biological activity.

Reconstitution: For in vitro and in vivo experiments, lyophilized this compound should be reconstituted with sterile, high-purity water, such as bacteriostatic water or HPLC-grade water.[1][2] To reconstitute, slowly inject the desired volume of solvent down the side of the vial to avoid foaming.[2][3] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[2][3]

Storage of Reconstituted Peptide: Once reconstituted, this compound solutions should be stored at 2-8°C and are stable for at least 30 days.[1] For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or lower to avoid repeated freeze-thaw cycles.[1]

Quality Control Parameters: Researchers should ensure the supplier provides a certificate of analysis that includes:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), which should ideally be ≥98%.

  • Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight (2174.6 g/mol ).[4]

  • Appearance: Should be a white lyophilized powder.

  • Solubility: Should be soluble in water.

Application Notes: this compound in Metabolic Research

This compound is a key regulator of metabolic homeostasis, primarily through its activation of the AMP-activated protein kinase (AMPK) pathway.[5][6][7] Its effects have been observed in various models, from cell culture to in vivo studies in mice.

In Vitro Applications

Cell Lines: this compound has been shown to be effective in a variety of cell lines, including:

  • HEK293 cells: Used as a general model for studying cellular metabolism.[5]

  • C2C12 myotubes: A model for skeletal muscle cells, a primary target of this compound.[8]

  • INS-1E and αTC-1 cells: Pancreatic beta and alpha cell lines, respectively, used to study the effects of this compound on insulin and glucagon (B607659) secretion.[9]

Recommended Concentrations: The optimal concentration of this compound for in vitro experiments can vary depending on the cell line and the specific endpoint being measured. Based on published studies, a starting point for concentration ranges are:

  • HEK293 cells: 10 µM for 24 to 72 hours has been shown to alter cellular metabolism and gene expression.[5]

  • C2C12 myotubes: 50 µM for 48 hours has been used to prevent palmitic acid-induced atrophy.[8]

  • INS-1E and αTC-1 cells: Concentrations as low as 10 nM have been shown to affect insulin and glucagon secretion after overnight incubation.[9]

In Vivo Applications

Animal Models: In vivo studies have primarily utilized mouse models to investigate the systemic effects of this compound on metabolism.

Administration and Dosage: Intraperitoneal (IP) injection is a common route of administration for this compound in mice.[10] Effective dosages have been reported in the following ranges:

  • 0.5 mg/kg/day: This dosage, administered via IP injection, has been shown to prevent high-fat diet-induced obesity and insulin resistance in mice.[5]

  • 15 mg/kg/day: This higher dosage, also administered via IP injection, improved physical performance in mice of various ages.[10]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay using 2-NBDG

This protocol describes how to measure glucose uptake in cultured cells treated with this compound using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • Cultured cells (e.g., C2C12 myotubes)

  • This compound peptide, reconstituted

  • Glucose-free culture medium

  • 2-NBDG solution (100-200 µg/ml in glucose-free medium)[11]

  • Phosphate-Buffered Saline (PBS)

  • Cell imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow overnight.[11]

  • This compound Treatment: Treat the cells with the desired concentration of this compound in glucose-free culture medium for the desired duration. Include a vehicle control group.

  • 2-NBDG Incubation: Ten minutes before the end of the this compound treatment, add 2-NBDG to a final concentration of 100-200 µg/ml.[11] The optimal incubation time with 2-NBDG may need to be determined empirically for each cell line.[11]

  • Washing: After incubation, wash the cells twice with cold PBS to remove extracellular 2-NBDG.[12]

  • Analysis: Measure the fluorescence of the cells using a fluorescence microscope or a plate reader with filters appropriate for fluorescein (B123965) (excitation/emission ≈ 485/535 nm).[11]

Experimental Workflow for Glucose Uptake Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement seed Seed cells in 96-well plate grow Grow overnight seed->grow treat Treat with this compound in glucose-free medium grow->treat nbdg Add 2-NBDG treat->nbdg 10 min before end of treatment wash Wash with cold PBS nbdg->wash measure Measure fluorescence wash->measure

Workflow for in vitro glucose uptake assay.
Protocol 2: Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK), a key indicator of this compound activity, by Western blot.

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Signaling Pathway

This compound exerts its metabolic effects primarily through the activation of the AMPK signaling pathway. This is initiated by this compound's inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[5][6] AICAR then activates AMPK, setting off a cascade of downstream effects that promote glucose uptake and fatty acid oxidation.[5][6]

This compound Signaling Pathway Diagram

G MOTSc This compound FolateCycle Folate Cycle MOTSc->FolateCycle Inhibits AICAR AICAR Accumulation FolateCycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK Activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation

This compound activates AMPK via the folate cycle.

References

Application Notes and Protocols for MOTS-c Antibody Selection in Western Blot and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that plays a significant role in metabolic regulation and cellular homeostasis. Accurate and reliable detection of this compound is crucial for research into its physiological functions and its potential as a therapeutic target. These application notes provide detailed guidance on the selection and use of this compound antibodies for two common immunoassays: Western Blot (WB) and Enzyme-Linked Immunosorbent Assay (ELISA).

This compound Signaling Pathway

This compound primarily functions by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.[1][2][3] Upon entering the cell, this compound influences metabolic processes, in part by leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMPK.[2][4] This activation triggers downstream effects that enhance glucose uptake and fatty acid oxidation, contributing to improved metabolic health.

MOTS_c_Signaling_Pathway This compound Signaling Pathway MOTSc This compound Nucleus Nucleus MOTSc->Nucleus translocates to AMPK AMPK Activation MOTSc->AMPK Metabolism Metabolic Stress (e.g., exercise) Mitochondria Mitochondria Metabolism->Mitochondria stimulates Mitochondria->MOTSc produces Gene_Expression Regulation of Gene Expression Nucleus->Gene_Expression influences Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake FAO Increased Fatty Acid Oxidation AMPK->FAO

Caption: this compound signaling pathway highlighting the activation of AMPK.

Antibody Selection for Western Blot

The detection of a small peptide like this compound (approximately 2.1 kDa) by Western Blot can be challenging. Proper antibody selection and a meticulously optimized protocol are critical for success.

Recommended this compound Antibodies for Western Blot
VendorProduct NameCatalog No.HostClonalityRecommended Dilution
Thermo Fisher Scientific (FabGennix)This compound Polyclonal AntibodyMOTSC-101APRabbitPolyclonal1:500 - 1:1,000[5]
MyBioSourceRabbit this compound Polyclonal AntibodyMBS542112RabbitPolyclonal1:500 - 1:1000
MyBioSourceRabbit anti-Mouse this compound Polyclonal AntibodyMBS2117829RabbitPolyclonalNot specified

Note: The FabGennix MOTSC-101AP antibody has been cited in multiple peer-reviewed publications for use in Western Blotting and Immunohistochemistry, providing strong validation of its performance.[6][7]

Detailed Western Blot Protocol

This protocol is a compilation of best practices and information from manufacturer datasheets. Optimization may be required for specific sample types and experimental conditions.

1. Sample Preparation (Cell Lysates)

  • Lysis Buffer Selection: A RIPA (Radioimmunoprecipitation assay) buffer is often a good starting point as it is a strong denaturing buffer suitable for extracting proteins from a variety of cellular compartments. A typical RIPA buffer formulation is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Add fresh protease and phosphatase inhibitors just before use.

  • Procedure for Adherent Cells:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (lysate) to a new tube.

  • Procedure for Suspension Cells:

    • Pellet cells by centrifugation.

    • Wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Proceed with incubation and centrifugation as for adherent cells.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

2. SDS-PAGE

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to resolve the small this compound peptide.

  • Run the gel according to the manufacturer's instructions.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is generally recommended for small proteins.

  • Transfer conditions should be optimized, but a common starting point is 100V for 60 minutes at 4°C.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a digital imager or X-ray film.

Western_Blot_Workflow Western Blot Workflow for this compound Detection cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Lysis Cell Lysis (RIPA Buffer) Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE (High % Gel) Quantification->SDS_PAGE Blocking Blocking (5% Milk/BSA) Primary_Ab Primary Antibody (anti-MOTS-c) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Transfer->Blocking

Caption: A streamlined workflow for Western Blot detection of this compound.

Antibody and Kit Selection for ELISA

ELISA is a sensitive and quantitative method for measuring this compound levels in various biological samples, including serum, plasma, and cell culture supernatants.

Recommended this compound ELISA Kits
VendorProduct NameCatalog No.Assay TypeRangeSensitivity
Assay GenieHuman this compound ELISA KitAEFI00422Competitive31.25-2000 pg/ml< 18.75 pg/ml[8]
Cloud-Clone Corp.ELISA Kit for this compound (Human)CEA132HuCompetitive Inhibition2.47-200 ng/mL< 0.93 ng/mL[9]
MyBioSourceHuman this compound ELISA KitMBS2033671Competitive InhibitionNot specifiedNot specified
Detailed ELISA Protocol (Based on a Competitive ELISA format)

This protocol is a general guide based on commercially available competitive ELISA kits. Always refer to the specific kit manual for detailed instructions.

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer, standards, and other provided reagents according to the kit manual.

  • Prepare samples as instructed. This may involve dilution for serum and plasma samples.

2. Assay Procedure

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of Biotin-labeled anti-MOTS-c antibody to each well.

  • Gently mix and incubate for 45-60 minutes at 37°C.

  • Aspirate the liquid from each well and wash the plate three to five times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 30 minutes at 37°C.

  • Aspirate and wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at 37°C in the dark. The solution will turn blue.

  • Add 50 µL of stop solution to each well. The color will change to yellow.

  • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis

  • Create a standard curve by plotting the absorbance of each standard against its known concentration.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance in a competitive ELISA.

ELISA_Workflow Competitive ELISA Workflow for this compound Quantification Start Start Add_Sample Add Standard/ Sample to Well Start->Add_Sample Add_Biotin_Ab Add Biotinylated anti-MOTS-c Ab Add_Sample->Add_Biotin_Ab Incubate1 Incubate (Competition) Add_Biotin_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate_Color Incubate (Color Development) Add_TMB->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Analyze Analyze Data (Standard Curve) Read_Absorbance->Analyze

Caption: Step-by-step workflow for a competitive ELISA to quantify this compound.

Conclusion

The successful detection of this compound by Western Blot and ELISA is achievable with careful selection of validated antibodies and adherence to optimized protocols. For Western blotting, the use of high-percentage gels and validated polyclonal antibodies is recommended. For ELISA, several commercially available kits provide a sensitive and quantitative method for measuring this compound in biological fluids. Researchers should always consult the manufacturer's datasheets and, where possible, peer-reviewed literature to ensure the best chance of success in their experiments.

References

Quantifying MOTS-c Gene Expression Using qPCR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a critical regulator of metabolic homeostasis and cellular stress responses.[1][2] Encoded by a short open reading frame within the mitochondrial 12S rRNA gene, this compound acts as a mitokine, signaling from the mitochondria to the rest of the cell, including the nucleus, to influence gene expression.[1] Its roles in metabolism, insulin (B600854) sensitivity, exercise physiology, and aging have made it a compelling target for research and therapeutic development.

Accurate quantification of this compound gene expression is essential for understanding its physiological functions and its potential as a biomarker or therapeutic agent. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels. This document provides detailed application notes and protocols for the quantification of this compound gene expression using qPCR.

Data Presentation: this compound Gene Expression

The expression of this compound is dynamic and responsive to various physiological stimuli. Below are summary tables of quantitative data from published studies, illustrating changes in this compound expression under different conditions.

This compound Expression in Response to Exercise
OrganismTissue/SampleConditionFold Change in this compound ExpressionReference
HumanSkeletal MusclePost-exercise~1.5-fold (protein)[3]
HumanPlasmaPost-exercise~1.5-fold (protein)[3]
RodentSkeletal Muscle4-8 weeks voluntary running~1.5-5-fold (protein)[4]
This compound Expression with Aging
OrganismTissue/SampleConditionFold Change in this compound ExpressionReference
HumanSkeletal MuscleMiddle-aged vs. Young~1.5-fold higher (protein)[5]
HumanSkeletal MuscleOlder vs. Young~1.5-fold higher (protein)[5]
HumanPlasmaOlder vs. YoungDecreased[5]
MousePancreatic Islets90-week-old vs. 12-week-oldComplete loss of expression[3]
Relative this compound Expression Across Tissues (Chicken)
TissueRelative mRNA Expression LevelReference
HeartHigh[3]
MuscleHigh[3]
Small IntestineHigh[3]
LiverHigh[3]

Signaling Pathways Involving this compound

This compound exerts its effects through several key signaling pathways. Understanding these pathways is crucial for interpreting gene expression data and elucidating the mechanism of action of this compound.

MOTS_c_Signaling_Overview MOTSc_source 12S rRNA Gene MOTSc This compound Peptide MOTSc_source->MOTSc MOTSc_cyto This compound MOTSc->MOTSc_cyto Translocation AMPK_pathway AMPK Pathway MOTSc_cyto->AMPK_pathway ERK_pathway ERK Pathway MOTSc_cyto->ERK_pathway AKT_pathway Akt Pathway MOTSc_cyto->AKT_pathway MOTSc_nucleus This compound MOTSc_cyto->MOTSc_nucleus Nuclear Translocation NRF2 NRF2 MOTSc_nucleus->NRF2 Gene_Expression Target Gene Expression NRF2->Gene_Expression Binds to AREs

Figure 1: Overview of this compound origin and major signaling hubs.

This compound and the AMPK Signaling Pathway

A primary mechanism of this compound action is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[6][7][8] this compound inhibits the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[6][7]

MOTS_c_AMPK_Pathway MOTSc This compound Folate_Cycle Folate Cycle MOTSc->Folate_Cycle Inhibits AICAR AICAR Accumulation Folate_Cycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK PGC1a PGC-1α Expression AMPK->PGC1a GLUT4 GLUT4 Translocation AMPK->GLUT4 Metabolic_Outcomes Improved Glucose Uptake & Mitochondrial Biogenesis PGC1a->Metabolic_Outcomes GLUT4->Metabolic_Outcomes

Figure 2: this compound activation of the AMPK signaling pathway.

This compound and the NRF2 Antioxidant Response

This compound can translocate to the nucleus and interact with transcription factors to regulate gene expression, notably Nuclear factor erythroid 2-related factor 2 (NRF2). This interaction is crucial for the cellular antioxidant response.[1][9][10]

MOTS_c_NRF2_Pathway MOTSc This compound NRF2_translocation NRF2 Nuclear Translocation MOTSc->NRF2_translocation Promotes ARE Antioxidant Response Element (ARE) Binding NRF2_translocation->ARE Target_Genes Target Gene Expression (HO-1, NQO1) ARE->Target_Genes Cellular_Protection Cellular Protection from Oxidative Stress Target_Genes->Cellular_Protection

Figure 3: this compound modulation of the NRF2 antioxidant pathway.

Experimental Protocols

The following protocols provide a general framework for quantifying this compound gene expression. It is essential to optimize these protocols for your specific experimental system and equipment.

Experimental Workflow

qPCR_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) RNA_Extraction 2. Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Figure 4: General workflow for qPCR-based gene expression analysis.

Protocol 1: Total RNA Extraction
  • Sample Collection and Storage: Collect fresh tissue or cells and immediately process for RNA extraction or store at -80°C in an RNA stabilization solution (e.g., RNAlater) to prevent RNA degradation.

  • Homogenization: Homogenize frozen tissue samples using a bead mill or rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol or buffer from a column-based kit). For cell cultures, lyse cells directly in the culture dish.

  • RNA Isolation: Isolate total RNA using a method of choice. Both phenol-chloroform extraction (e.g., TRIzol) and column-based kits (e.g., RNeasy from Qiagen) are effective. Follow the manufacturer's instructions carefully.

  • DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion (if using a kit) or an in-solution DNase treatment followed by a cleanup step. This is critical for accurate qPCR results.

  • Elution and Storage: Elute the purified RNA in nuclease-free water. Store the RNA at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: RNA Quality and Quantity Assessment
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Purity Assessment: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of pure RNA.

  • Integrity Assessment: Verify RNA integrity using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a nuclease-free tube on ice, combine 1-2 µg of total RNA with a reverse transcription master mix. A typical master mix includes:

    • Reverse Transcriptase (e.g., SuperScript IV)

    • Reverse Transcription Buffer

    • dNTPs

    • RNase Inhibitor

    • A mix of oligo(dT) and random hexamer primers to ensure comprehensive cDNA synthesis.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol for the chosen reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an enzyme inactivation step.

  • Storage: Store the resulting cDNA at -20°C.

Protocol 4: qPCR Primer Design and Validation for this compound

As this compound is encoded within the mitochondrial 12S rRNA gene (MT-RNR1), careful primer design is crucial to specifically amplify the this compound transcript.[5]

  • Primer Design Considerations:

    • Design primers that span an exon-exon junction if possible, although this is not applicable for the mitochondrial genome.

    • Aim for a product size between 70 and 200 base pairs.

    • The melting temperature (Tm) of the primers should be between 58-62°C.

    • The GC content should be between 40-60%.

    • Check for potential primer-dimer formation and secondary structures using appropriate software (e.g., Primer-BLAST).

  • Reference Genes: Select at least two stable reference genes for normalization (e.g., GAPDH, ACTB for nuclear-encoded genes; MT-ATP6, MT-CO1 for mitochondrial-encoded genes). The stability of the chosen reference genes should be validated for your specific experimental conditions.

  • Primer Validation:

    • Specificity: Run a standard PCR with the designed primers and visualize the product on an agarose gel to ensure a single band of the correct size. Perform a melt curve analysis at the end of the qPCR run to confirm a single, sharp peak, indicating the amplification of a single product.

    • Efficiency: Perform a standard curve analysis using a serial dilution of cDNA to determine the amplification efficiency of the primer pair. The efficiency should be between 90% and 110%.

Protocol 5: qPCR Reaction and Data Analysis
  • Reaction Setup: Prepare a qPCR master mix on ice for each primer set (target and reference genes). The master mix typically contains:

    • SYBR Green or other fluorescent dye-based qPCR master mix

    • Forward Primer

    • Reverse Primer

    • Nuclease-free water

  • Plate Setup: Aliquot the master mix into a 96- or 384-well qPCR plate. Add the diluted cDNA template to each well. Include triplicate reactions for each sample and no-template controls (NTCs) for each primer set.

  • qPCR Run: Perform the qPCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end of the run.

  • Data Analysis:

    • Collect the cycle threshold (Ct) values for each reaction.

    • Use the comparative Ct (ΔΔCt) method for relative quantification of this compound expression.

      • Normalization to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct value of the reference gene(s) from the average Ct value of the this compound gene (ΔCt = Ct(this compound) - Ct(reference)).

      • Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample (ΔΔCt = ΔCt(sample) - ΔCt(control)).

      • Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound gene expression using qPCR. By following these guidelines, researchers and drug development professionals can obtain accurate and reproducible data to further investigate the role of this important mitochondrial-derived peptide in health and disease. Careful experimental design, including proper controls and validation steps, is paramount for generating reliable results.

References

Application Notes and Protocols for MOTS-c in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a significant regulator of metabolic homeostasis.[1][2] Originating from the mitochondrial genome, this compound acts systemically to influence energy balance, insulin (B600854) sensitivity, and cellular stress responses.[3][4] Preclinical studies have demonstrated its potential in mitigating age- and diet-induced insulin resistance, obesity, and enhancing physical performance, making it a compelling target for therapeutic development in metabolic diseases.[5][6][7]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in metabolic research, tailored for professionals in academic research and drug development.

Mechanism of Action

This compound primarily exerts its metabolic effects through the activation of the 5' AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy.[5][8] Its mechanism involves the inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP that directly activates AMPK.[9][10]

Activated AMPK orchestrates a shift towards energy-producing catabolic processes while suppressing anabolic, energy-consuming pathways. This includes:

  • Enhanced Glucose Uptake: In skeletal muscle, a primary target of this compound, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.[8][11]

  • Increased Fatty Acid Oxidation: this compound stimulates the breakdown of fats for energy, contributing to reduced fat accumulation.[5]

  • Improved Insulin Sensitivity: By enhancing glucose utilization in peripheral tissues like muscle and liver, this compound improves the body's response to insulin.[5][8]

Under conditions of cellular stress, this compound can also translocate to the nucleus and regulate the expression of genes involved in stress adaptation and antioxidant responses.[3][4]

This compound Signaling Pathway

MOTS_c_Signaling MOTSc This compound FolateCycle Folate Cycle MOTSc->FolateCycle inhibits AICAR AICAR Accumulation FolateCycle->AICAR leads to AMPK AMPK Activation AICAR->AMPK activates GLUT4 GLUT4 Translocation AMPK->GLUT4 promotes FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity FattyAcidOxidation->InsulinSensitivity

Caption: this compound signaling pathway in metabolic regulation.

Preclinical Treatment Protocols

The following table summarizes this compound treatment protocols from various preclinical (murine) studies focused on metabolic outcomes. Dosages and durations vary depending on the specific research question and animal model.

Study Focus Animal Model This compound Dosage Administration Route Treatment Duration Key Metabolic Outcomes
Age-related Insulin Resistance Middle-aged (12 months) and old (22 months) male mice5 mg/kg/dayIntraperitoneal (i.p.)7 daysImproved whole-body insulin sensitivity; restored muscle insulin sensitivity to levels of young mice.[12]
Diet-Induced Obesity & Insulin Resistance High-fat diet-fed male mice0.5 mg/kg/dayIntraperitoneal (i.p.)3 weeksPrevented weight gain; improved glucose homeostasis; reduced liver lipid accumulation.[12]
Post-Menopausal Metabolic Decline Ovariectomized female mice5 mg/kg/dayIntraperitoneal (i.p.)5 weeksReduced fat accumulation; increased brown fat activation; improved insulin sensitivity.[12]
Aging Phenotypes D-galactose-induced aging model mice10 mg/kgIntraperitoneal (i.p.)Not specifiedProtected against aging-related phenotypes in various tissues.[12]
Enhanced Physical Capacity Aged (23.5 months) male mice15 mg/kgNot specified3 times per weekImproved physical capacity.[12]
Type 2 Diabetic Heart Diabetic ratsNot specifiedNot specifiedNot specifiedDelayed weight gain; lowered blood glucose levels.[13]
High-Fat Diet-Induced Metabolic Dysfunction High-fat diet-fed mice5 mg/kg/dayIntraperitoneal (i.p.)2 monthsLowered CK2 activity in epididymal fat; upregulated UCP1 expression.[14]

Experimental Protocols

Protocol 1: Assessment of this compound on Glucose Homeostasis in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound administration on insulin sensitivity and glucose tolerance in mice fed a high-fat diet (HFD).

Materials:

  • C57BL/6J mice (8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat) and standard chow

  • This compound peptide (lyophilized)

  • Sterile saline or bacteriostatic water for reconstitution

  • Glucose meter and test strips

  • Insulin (Humulin R or equivalent)

  • Glucose solution (20% w/v, sterile)

  • Animal handling and injection equipment

Experimental Workflow:

Experimental_Workflow Start Start: Acclimatize Mice (1 week) Diet Dietary Intervention (8-12 weeks) Group 1: Standard Chow Group 2: High-Fat Diet (HFD) Start->Diet Treatment This compound Treatment (2-4 weeks) HFD Group -> Subgroup A: Vehicle HFD Group -> Subgroup B: this compound Diet->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Allow 48-72h recovery Tissue Tissue Collection & Analysis (Skeletal Muscle, Liver, Adipose) ITT->Tissue End End of Study Tissue->End

Caption: Workflow for a metabolic study of this compound.

Methodology:

  • Animal Acclimatization and Diet Induction:

    • House C57BL/6J mice under standard conditions for one week.

    • Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • This compound Preparation and Administration:

    • Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.

    • Divide the HFD group into two subgroups: one receiving daily vehicle injections (saline) and the other receiving daily this compound injections (e.g., 0.5 mg/kg, intraperitoneally) for the final 2-4 weeks of the study.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Record baseline blood glucose from a tail snip (t=0).

    • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Allow at least 48-72 hours of recovery after the GTT.

    • Fast mice for 4 hours.

    • Record baseline blood glucose (t=0).

    • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize mice and collect tissues such as skeletal muscle, liver, and adipose tissue.

    • Snap-freeze tissues in liquid nitrogen for subsequent analysis (e.g., Western blotting for AMPK phosphorylation, gene expression analysis).

Data Presentation:

Quantitative data from GTT and ITT should be presented in tables showing mean blood glucose levels ± SEM at each time point for all experimental groups. The area under the curve (AUC) should also be calculated and presented for statistical comparison.

Time Point Chow + Vehicle HFD + Vehicle HFD + this compound
GTT (mg/dL)
0 min
15 min
30 min
60 min
90 min
120 min
AUC
ITT (mg/dL)
0 min
15 min
30 min
45 min
60 min
AUC

Safety and Handling

This compound is currently an experimental compound for research use only.[10] Standard laboratory safety protocols should be followed when handling the peptide and conducting animal experiments. Reconstituted this compound should be stored at 2-8°C and used within a specified timeframe to ensure potency.[10]

Conclusion

This compound represents a promising avenue for metabolic disease research, with a clear mechanism of action centered on the AMPK pathway.[5] The protocols outlined here provide a framework for investigating its therapeutic potential in preclinical models. Careful consideration of dosage, administration route, and experimental endpoints is crucial for obtaining robust and reproducible data. As research progresses, these protocols may be further refined to support the translation of this compound from a research tool to a potential therapeutic agent.

References

Application Notes and Protocols for Animal Models of Diet-Induced Obesity in MOTS-c Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MOTS-c, a mitochondrial-derived peptide, has emerged as a significant regulator of metabolic homeostasis.[1] Its potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes are of great interest. This document provides detailed application notes and protocols for utilizing animal models of diet-induced obesity (DIO) in this compound research, facilitating the investigation of its mechanisms of action and therapeutic efficacy.

Animal Models of Diet-Induced Obesity

The most common and relevant model for studying diet-induced obesity in the context of this compound research is the high-fat diet (HFD) fed mouse.[2] Various mouse strains are utilized, with C57BL/6 and CD-1 being frequently reported.[3] These models effectively mimic many of the metabolic dysregulations observed in human obesity, including weight gain, insulin (B600854) resistance, and dyslipidemia.[4]

Recommended Animal Strains
  • C57BL/6J and C57BL/6N: These are the most widely used inbred strains for DIO studies due to their susceptibility to developing obesity, insulin resistance, and atherosclerosis on a high-fat diet.[5][6]

  • CD-1: An outbred stock that can also be used to model diet-induced obesity.[7]

  • BALB/c and ICR: While also used, some studies suggest they may be less prone to significant weight gain on an HFD compared to C57BL/6 mice.[8]

Data Summary: Animal Models and this compound Treatment Parameters
Animal ModelDiet CompositionDuration of DietThis compound DosageAdministration RouteStudy DurationKey FindingsReference
CD-1 Mice (male, 8 weeks old)High-Fat Diet (60% kcal from fat)8 weeks0.5 mg/kg/dayIntraperitoneal (IP)8 weeksPrevented HFD-induced obesity and hyperinsulinemia.[7][7]
C57BL/6J Mice (male, 5 weeks old)High-Fat Diet12 weeks2.5 mg/kg, BIDIntraperitoneal (IP)3 daysImproved insulin sensitivity and reduced body weight.[9][9]
C57BL/6J Mice (male)High-Fat DietNot Specified0.5 mg/kg/dayIntraperitoneal (IP)3 weeksPrevented weight gain and improved glucose homeostasis.[10][10]
Data Summary: Metabolic Outcomes of this compound Treatment in DIO Mice
ParameterControl (HFD)This compound Treated (HFD)% ChangeSignificanceReference
Body WeightIncreasedPrevented Increase-p < 0.01[7]
Fasting GlucoseElevatedNormalized-p < 0.05[9]
Fasting InsulinElevated (Hyperinsulinemia)Prevented Increase-Not specified[7]
Liver Lipid AccumulationSignificantDramatically Reduced-Not specified[7]
Respiratory Exchange Ratio (RER)DecreasedIncreased-Not specified[7]
Plasma IL-6 & TNF-αElevatedReduced-Not specified[11]

Experimental Protocols

A generalized experimental workflow for investigating this compound in a diet-induced obesity model is presented below.

G cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Metabolic Phenotyping cluster_3 Phase 4: Data Analysis Animal Acclimation Animal Acclimation Dietary Intervention High-Fat Diet Feeding (8-16 weeks) Animal Acclimation->Dietary Intervention 1 week This compound Administration This compound Injections (Daily IP) Dietary Intervention->this compound Administration Metabolic Tests OGTT & ITT This compound Administration->Metabolic Tests Tissue Collection Blood, Liver, Muscle, Adipose Tissue Metabolic Tests->Tissue Collection Biochemical Analysis ELISA, Western Blot, RT-PCR Tissue Collection->Biochemical Analysis Histology Histology Tissue Collection->Histology

Caption: General experimental workflow for this compound research in DIO mice.
Protocol 1: Induction of Diet-Induced Obesity in Mice

  • Animal Selection: Use male C57BL/6J mice at 6-8 weeks of age.[12]

  • Acclimation: House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for one week with ad libitum access to standard chow and water.[12]

  • Dietary Intervention:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat.[10] A common purified HFD is D12492 (60% kcal fat).

  • Duration: Continue the respective diets for 8 to 16 weeks. Monitor body weight and food intake weekly.[13] Obesity and insulin resistance typically develop within this timeframe.[5]

Protocol 2: this compound Preparation and Administration
  • Reconstitution: Reconstitute lyophilized this compound peptide in sterile bacteriostatic water to a desired stock concentration (e.g., 10 mg/mL). Store the reconstituted solution at 2-8°C.

  • Dosing:

    • A commonly used dosage is 0.5 mg/kg of body weight, administered daily.[7]

    • For acute studies, higher doses such as 2.5 mg/kg twice daily (BID) for a shorter duration (e.g., 3 days) have been used.[9]

  • Administration: Administer this compound via intraperitoneal (IP) injection.

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 4-6 hours with free access to water.[3][11]

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein using a glucometer.[11]

  • Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 1 g/kg body weight. For mice on an HFD for 4 weeks or more, a dose of 0.5 g/kg may be more appropriate.[11][14]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-gavage.[14]

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 4: Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 2-6 hours with free access to water.[6]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.

  • Insulin Administration: Inject human regular insulin intraperitoneally at a dose of 0.5-0.75 IU/kg body weight.[6] The dose may need to be adjusted based on the degree of insulin resistance.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, 60, and 90 minutes post-injection.[8]

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline to evaluate insulin sensitivity.

Protocol 5: Tissue Collection and Analysis
  • Euthanasia and Tissue Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture. Perfuse with saline and harvest tissues such as the liver, skeletal muscle (e.g., gastrocnemius), and various adipose depots (e.g., epididymal, subcutaneous).

  • Blood Analysis: Separate plasma and store at -80°C for analysis of insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.

  • Histology: Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin (B73222) and Eosin (B541160) (H&E) staining to assess lipid accumulation and cell morphology.[15]

  • Western Blotting: Snap-freeze tissue samples in liquid nitrogen and store at -80°C. Homogenize tissues to extract proteins for Western blot analysis of key signaling molecules like phosphorylated and total AMPK and AKT.[16][17]

  • RT-PCR: Extract total RNA from tissues for real-time quantitative PCR (RT-qPCR) to analyze the expression of genes involved in glucose metabolism (e.g., Glut4), lipogenesis, and inflammation (e.g., Tnf-α, Il-6).[18][19]

Signaling Pathways

This compound exerts its metabolic effects through the modulation of key signaling pathways.

AMPK Signaling Pathway

This compound is a known activator of the AMP-activated protein kinase (AMPK) pathway.[7][11] This pathway is a central regulator of cellular energy homeostasis.

G MOTSc This compound AMPK AMPK Activation MOTSc->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis GlucoseUptake Increased Glucose Uptake (Muscle) GLUT4->GlucoseUptake

Caption: this compound activates the AMPK signaling pathway.
CK2-PTEN-mTORC2-AKT-FOXO1 Pathway

In the context of muscle atrophy associated with metabolic disease, this compound has been shown to influence the CK2-PTEN-mTORC2-AKT-FOXO1 pathway.[20]

G MOTSc This compound CK2 CK2 Activity MOTSc->CK2 mTORC2 mTORC2 MOTSc->mTORC2 PTEN PTEN Inhibition CK2->PTEN AKT AKT Phosphorylation PTEN->AKT mTORC2->AKT FOXO1 FOXO1 Inhibition AKT->FOXO1 Myostatin Decreased Myostatin Expression FOXO1->Myostatin

References

Troubleshooting & Optimization

MOTS-c Technical Support Center: Optimizing Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing MOTS-c dosage and experimental design for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a mitochondrial-derived peptide, primarily functions as a metabolic regulator. Its key mechanism involves the activation of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Activation of AMPK by this compound leads to improved glucose utilization, increased fatty acid oxidation, and enhanced mitochondrial function.[1] Under conditions of metabolic stress, this compound can translocate from the mitochondria to the nucleus, where it influences the expression of genes involved in metabolic regulation and stress responses.[2][3][4]

Q2: What is a typical starting dosage range for in vitro and in vivo experiments?

A2: Dosage ranges for this compound can vary significantly depending on the experimental model and desired outcome. For in vitro studies, concentrations typically range from 1 nM to 100 µM.[5][6] For in vivo animal studies, dosages have been reported from 0.5 mg/kg/day to 50 mg/kg/day, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[7][8] It is crucial to perform dose-response studies to determine the optimal concentration for your specific model and endpoint.

Q3: How should this compound be prepared and stored for optimal stability?

A3: Lyophilized this compound powder is stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term stability. Once reconstituted in a sterile buffer such as sterile water or phosphate-buffered saline (PBS), it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to a few weeks), the reconstituted solution can be kept at 4°C.

Q4: What are the known signaling pathways activated by this compound?

A4: The primary signaling pathway activated by this compound is the AMPK pathway.[1][9][10] This activation can subsequently influence downstream targets involved in glucose and lipid metabolism. Additionally, this compound has been shown to modulate other pathways, including the ERK signaling pathway, and can influence the expression of genes with antioxidant response elements (ARE).[4][11]

Data Presentation: this compound Dosage in Preclinical Studies

Table 1: Effective this compound Dosages in In Vivo (Murine) Models

Dosage Administration Route & Frequency Animal Model Key Findings Reference
0.5 mg/kg/dayi.p., daily for 8 weeksHigh-fat diet-fed CD-1 micePrevented high-fat diet-induced obesity and insulin (B600854) resistance.[5]
2.5 mg/kgi.p., twice daily for 3 daysDiet-induced obese C57BL/6J miceReduced plasma levels of metabolites associated with insulin resistance.[12]
5 mg/kg/dayi.p., daily for 7 daysMale C57BL/6 miceImproved glucose tolerance.[5]
5 mg/kgi.p., for 5 weeksOvariectomized female miceReduced fat accumulation and improved insulin sensitivity.[7]
10 mg/kgi.p.Gestational diabetes mouse modelReduced birth weight and infant mortality.[13]
15 mg/kgi.p., 3 times per weekElderly (23.5-month-old) male miceImproved physical capacity.[7]
15 mg/kgdaily for 3 weeksType 2 diabetic rat modelDecreased fasted blood glucose levels and improved glucose handling.[8]
50 mg/kgi.p.Male mice in formalin-induced pain modelProduced antinociceptive effects.[7][14]

Table 2: Effective this compound Concentrations in In Vitro Studies

Concentration Cell Line Key Findings Reference
1, 10, and 100 nMC2C12 and L6 myoblastsIncreased survival of C2C12 cells at 10 and 100 nM.[6]
10 µMHEK293 cellsIncreased AMPK phosphorylation and fatty acid oxidation.[5]
VariousAdipose stromal vascular fraction cellsElevated protein levels of phosphorylated ERK, PGC1α, and UCP1.[15]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model of Diet-Induced Obesity
  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Diet: High-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.

  • Dosage and Administration: Administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 4 weeks. A vehicle control group should receive an equivalent volume of sterile PBS.

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Analysis:

    • Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours, then administer an i.p. injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis (e.g., Western blot for AMPK phosphorylation, gene expression analysis).

Protocol 2: In Vitro Treatment of C2C12 Myotubes with this compound
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: Once cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) for 4-6 days to allow for myotube formation.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution in differentiation medium to achieve final concentrations ranging from 10 nM to 10 µM. Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 24 hours). A vehicle control should be included.

  • Analysis of Glucose Uptake:

    • After this compound treatment, wash the cells with PBS.

    • Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) in glucose-free DMEM for 30-60 minutes.

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Mandatory Visualizations

MOTS_c_Signaling_Pathway cluster_AMPK MOTSc This compound Nucleus Nucleus MOTSc->Nucleus translocates AMPK AMPK MOTSc->AMPK activates Mitochondria Mitochondria Mitochondria->MOTSc produces GeneExpression Gene Expression (Metabolic & Stress Response) Nucleus->GeneExpression regulates pAMPK p-AMPK (Active) GlucoseUptake Glucose Uptake pAMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis pAMPK->MitochondrialBiogenesis MetabolicStress Metabolic Stress (e.g., exercise) MetabolicStress->Mitochondria induces

Caption: this compound Signaling Pathway.

Experimental_Workflow_In_Vivo Start Start: High-Fat Diet Induction Treatment This compound or Vehicle Administration (e.g., daily i.p.) Start->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Monitoring->Treatment continue treatment MetabolicTests Metabolic Testing: - GTT - ITT Monitoring->MetabolicTests end of treatment TissueCollection Tissue Collection & Analysis MetabolicTests->TissueCollection End End TissueCollection->End

References

Mots-c Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mots-c Western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to detect via Western blot?

This compound is a relatively newly discovered mitochondrial-derived peptide composed of 16 amino acids.[1] Its small size, low endogenous expression levels, and potential for post-translational modifications can make it difficult to detect reliably with standard Western blotting techniques. Successful detection requires careful optimization of the entire workflow, from sample preparation to antibody selection and incubation.

Q2: What is the expected molecular weight of this compound?

The theoretical molecular weight of this compound, a 16-amino-acid peptide, can be estimated. Given that the average molecular weight of an amino acid is approximately 110 Daltons (Da), the predicted molecular weight of this compound would be around 1.76 kDa.[2] However, the observed band size on a Western blot can vary due to factors such as post-translational modifications, which can cause the band to appear at a slightly higher molecular weight.[2][3]

Q3: Which tissues and cell lines express this compound?

This compound has been detected in various tissues in both mice and rats, and its presence has also been confirmed in the circulation (plasma) of humans and rodents.[4] Its expression can be influenced by factors such as fasting.[4] Researchers should verify the expression of this compound in their specific sample type through literature review or preliminary experiments.

Q4: What is the primary signaling pathway activated by this compound?

This compound primarily functions as a metabolic regulator by activating the AMP-activated protein kinase (AMPK) pathway.[1][5][6][7] This activation leads to improved glucose utilization and increased fat oxidation.[7] this compound can also translocate from the mitochondria to the nucleus to regulate gene expression, highlighting its role in mitochondrial-nuclear communication.[5][6][8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound Western blotting in a question-and-answer format.

ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Inefficient Protein Extraction Use a lysis buffer optimized for small peptides and mitochondrial proteins. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) on ice. Add protease and phosphatase inhibitors to the lysis buffer to prevent degradation.[9]
Low Protein Load Due to the low abundance of this compound, it is crucial to load a sufficient amount of total protein. It is recommended to load between 30-50 µg of protein per lane.[10][11]
Poor Antibody Binding Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution (e.g., 1:500-1:1,000) and perform a titration to find the optimal concentration for your specific experimental conditions.[10][12] Incubate the primary antibody overnight at 4°C to enhance binding.[13][14]
Inefficient Transfer For small proteins like this compound, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the peptide from passing through the membrane.[9] Optimize the transfer time and voltage; shorter transfer times are often better for small proteins.
High Background Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[13] Use a blocking buffer such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Adding a small amount of Tween 20 (0.05% to 0.1%) to the blocking and washing buffers can help reduce non-specific binding.[11][13]
Antibody Concentration Too High If the primary or secondary antibody concentration is too high, it can lead to non-specific binding. Reduce the antibody concentrations and perform a titration to find the optimal dilution.[14][15]
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations. Perform at least three to four washes of 5-10 minutes each with TBST.[11][16]
Incorrect Band Size Post-Translational Modifications (PTMs) This compound can undergo PTMs, which can alter its molecular weight.[17] Consult the literature for known modifications of this compound.
Protein Degradation If bands appear at a lower molecular weight than expected, it may be due to protein degradation.[3] Ensure that protease inhibitors are always included during sample preparation and that samples are kept on ice.
Multimerization Higher molecular weight bands could indicate the formation of dimers or multimers.[3][17] Ensure complete denaturation of the sample by boiling in SDS-PAGE sample buffer with a reducing agent like β-mercaptoethanol or DTT.

Experimental Protocols

Detailed this compound Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.

1. Sample Preparation (Protein Extraction) a. Collect cells or tissues and wash with ice-cold PBS.[16] b. Lyse the samples in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Mechanically disrupt the samples by sonicating on ice. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes at 95-100°C. b. Load 30-50 µg of protein per well onto a high-percentage (e.g., 15-20%) Tris-Glycine or a Tricine-SDS-PAGE gel suitable for resolving low molecular weight proteins. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

3. Protein Transfer a. Transfer the proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. b. Perform the transfer at 100 V for 30-60 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against this compound (e.g., rabbit polyclonal) diluted in the blocking buffer (a common starting dilution is 1:1,000) overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (a common dilution is 1:5,000 to 1:10,000) for 1 hour at room temperature with gentle agitation.[14] e. Wash the membrane four times for 10 minutes each with TBST.

5. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust the exposure time to obtain an optimal signal-to-noise ratio.[10]

Visualizations

Mots_c_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mots_c This compound AMPK AMPK Mots_c->AMPK activates Folate_Cycle Folate Cycle Mots_c->Folate_Cycle inhibits Gene_Expression Gene Expression (Stress, Metabolism) Mots_c->Gene_Expression translocates to regulate AICAR AICAR AICAR->AMPK activates Folate_Cycle->AICAR leads to accumulation of

Caption: this compound signaling pathway.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis, Protein Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Reduce Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-Mots-c) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 8. Analysis Detection->Analysis Troubleshooting1 Issue: Weak/No Signal Troubleshooting1->Sample_Prep Troubleshooting1->Primary_Ab Troubleshooting2 Issue: High Background Troubleshooting2->Blocking Troubleshooting2->Primary_Ab Troubleshooting3 Issue: Incorrect Band Size Troubleshooting3->Sample_Prep Troubleshooting3->SDS_PAGE

Caption: this compound Western Blot Workflow and Troubleshooting.

References

MOTS-c In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOTS-c in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges when working with the mitochondrial-derived peptide, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?

A1: For in vitro experiments, it is recommended to reconstitute lyophilized this compound peptide in sterile, HPLC-grade water or bacteriostatic water. For cell culture applications, dissolving in a small amount of sterile water and then diluting to the final concentration in the appropriate cell culture medium is a common practice.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: Proper storage is critical for maintaining the bioactivity of this compound. Lyophilized this compound powder is stable for up to 3 years in a freezer and 2 years in a refrigerator when protected from light.[1] Once reconstituted, the solution should be refrigerated and is stable for up to 6 weeks.[1] For longer-term storage of the reconstituted peptide, it is advisable to store it at -20°C or lower and avoid repeated freeze-thaw cycles.[2] Studies have shown that this compound remains relatively stable for up to 14 days post-reconstitution when stored at refrigeration temperatures (1.6–3.3°C), with minimal degradation.[3]

Q3: What are the typical effective concentrations of this compound for in vitro studies?

A3: The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Generally, concentrations in the nanomolar (nM) to micromolar (µM) range are used. For instance, a concentration of 10 nM this compound has been shown to reduce insulin (B600854) secretion in INS-1E cells.[4] In other studies, concentrations ranging from 0.1 µM to 10 µM have been used to assess effects on cell viability and death in leukemia cell lines.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does this compound affect cell viability in vitro?

A4: The effect of this compound on cell viability is cell-type dependent. In some cases, this compound has been shown to affect cell viability and apoptosis.[4] For example, in chronic myeloid leukemia cell lines, this compound can trigger cell death.[5] Conversely, in other contexts, this compound has demonstrated protective effects by increasing cell viability and mitigating the effects of cellular stressors.[6] Therefore, it is crucial to assess cell viability in your specific cell model when treating with this compound.

Troubleshooting Guide

Issue 1: Inconsistent or No Observable Effect of this compound Treatment

  • Possible Cause 1: Peptide Instability.

    • Troubleshooting Step: Ensure that the this compound peptide has been stored and handled correctly. Refer to the storage and stability guidelines (FAQ 2). If unsure about the peptide's integrity, use a fresh vial.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Perform a dose-response curve to identify the optimal working concentration for your specific cell line and assay. Concentrations reported in the literature can serve as a starting point (see Table 1).

  • Possible Cause 3: Insufficient Incubation Time.

    • Troubleshooting Step: Optimize the incubation time. Some effects of this compound may be observed after short-term exposure (e.g., 1.5 hours for insulin secretion)[4], while others may require longer incubation periods (e.g., 24 to 72 hours for changes in gene expression or cell viability)[5][7].

  • Possible Cause 4: Cell Line Specificity.

    • Troubleshooting Step: The cellular response to this compound can be highly dependent on the cell type and its metabolic state. Consider testing different cell lines to find a responsive model for your research question.

Issue 2: High Variability Between Replicates

  • Possible Cause 1: Uneven Cell Seeding.

    • Troubleshooting Step: Ensure a single-cell suspension and uniform seeding of cells in multi-well plates. For general guidance on improving cell-based assay reproducibility, refer to resources on troubleshooting cell-based assays.[8]

  • Possible Cause 2: Inconsistent Peptide Concentration.

    • Troubleshooting Step: Ensure accurate and consistent dilution of the reconstituted this compound stock solution for each experiment. Prepare a master mix for treating replicate wells to minimize pipetting errors.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity.

Issue 3: Observed Cytotoxicity at Expected "Effective" Concentrations

  • Possible Cause 1: Cell Line Sensitivity.

    • Troubleshooting Step: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay (e.g., LDH release assay) alongside your primary assay to determine the cytotoxic concentration range for your specific cells.[6]

  • Possible Cause 2: Contamination of Peptide or Culture.

    • Troubleshooting Step: Ensure that the reconstituted this compound solution and cell cultures are free from contamination. Use aseptic techniques throughout your experiments.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various In Vitro Models

Cell LineAssayEffective ConcentrationIncubation TimeObserved EffectReference
INS-1E (rat insulinoma)Insulin Secretion10 nM1.5 hoursDecreased insulin secretion[4]
αTC-1 (mouse alpha cell)Glucagon (B607659) SecretionNot specifiedNot specifiedIncreased glucagon secretion and expression[4]
K562 (human CML)Cell Viability (MTT)0.1, 1.0, 10 µM24, 48, 72 hoursDecreased cell viability[5]
K562-IR (imatinib-resistant CML)Apoptosis (Annexin V-PI)10 µM24, 72 hoursIncreased apoptosis[5]
HEK293 (human embryonic kidney)Metabolomic Profiling10 µM24, 72 hoursAltered levels of 194 metabolites[7]
C2C12 (mouse myoblasts)Muscle DifferentiationNot specifiedNot specifiedEnhanced muscle differentiation[4]
PC12 (rat pheochromocytoma)Cell Viability (CCK-8)0.5, 1, 2 µM24 hoursIncreased cell viability against rotenone[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for AMPK Activation

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MOTS_c_Signaling_Pathway MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle inhibits PurineSynth de novo Purine Biosynthesis MOTSc->PurineSynth inhibits FolateCycle->PurineSynth AICAR AICAR PurineSynth->AICAR accumulation AMPK AMPK AICAR->AMPK activates MetabolicEffects Metabolic Effects (e.g., Glucose Uptake) AMPK->MetabolicEffects promotes

Caption: this compound signaling pathway leading to AMPK activation.

Experimental_Workflow_MOTS_c_In_Vitro Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment This compound Treatment (Dose-response) Seeding->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assay Endpoint Assay Incubation->Assay Viability Cell Viability (MTT, CCK-8) Assay->Viability Western Western Blot (p-AMPK) Assay->Western Metabolism Metabolic Assay (e.g., Glucose Uptake) Assay->Metabolism Data Data Analysis Viability->Data Western->Data Metabolism->Data

Caption: General experimental workflow for in vitro this compound studies.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MOTS-c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the mitochondrial-derived peptide, MOTS-c.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic homeostasis.[1] Its primary mechanism of action involves the activation of the 5' AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[2][3] Activation of AMPK by this compound leads to enhanced glucose uptake and fatty acid oxidation.[2][3]

Q2: What are the common administration routes for this compound in preclinical studies?

A2: In preclinical animal studies, this compound is most commonly administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[1][4] Some reports of self-experimentation in humans mention intramuscular (i.m.) administration.[4]

Q3: Why is the oral bioavailability of this compound expected to be low?

A3: Like most peptides, this compound is expected to have poor oral bioavailability. This is due to degradation by enzymes in the gastrointestinal tract, the harsh pH environment, and poor penetration across the intestinal mucosa.

Q4: Are there any strategies being explored to improve the bioavailability of this compound?

A4: Yes, researchers are developing synthetic analogs of this compound, such as CB411, which are engineered to have a longer half-life and greater potency.[2] Additionally, general strategies for improving peptide bioavailability that could be applied to this compound include the use of nanoparticle delivery systems and chemical modifications like PEGylation to increase hydrodynamic size and reduce renal clearance.

Q5: What is the stability of this compound in solution?

A5: There are conflicting reports on the stability of this compound. Some sources describe it as extremely unstable, with significant degradation occurring within hours at room temperature and even at 4°C over a 24-hour period.[4] However, a study using high-resolution mass spectrometry indicated that this compound solutions stored at 4°C and 37°C showed no significant degradation over a 30-day period.[5] Given this discrepancy, it is crucial to handle reconstituted this compound with care, store it properly, and use it as quickly as possible.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in in vivo experiments.

  • Question: We are seeing high variability in our in vivo experiments with this compound. What could be the cause?

  • Answer: Inconsistent results with this compound can stem from several factors, primarily related to the peptide's stability.

    • Peptide Degradation: this compound is susceptible to degradation. Ensure that the lyophilized powder is stored at -20°C or lower and that reconstituted solutions are stored at 4°C and used promptly.[5] Avoid repeated freeze-thaw cycles.

    • Handling and Reconstitution: Use high-purity water (e.g., HPLC-grade or bacteriostatic water) for reconstitution.[5] When dissolving, do not vortex; instead, gently swirl or pipette the solution to mix.

    • Adsorption to Labware: Peptides can adsorb to plastic surfaces. Using low-binding tubes and pipette tips can help minimize this issue.

Issue 2: Difficulty in accurately quantifying this compound levels in biological samples.

  • Question: Our measurements of this compound concentrations in plasma are not reproducible. What analytical method is best, and what are the common pitfalls?

  • Answer: Accurate quantification of this compound can be challenging. The two primary methods are ELISA and liquid chromatography-mass spectrometry (LC-MS/MS).

    • Discrepancies between ELISA and LC-MS/MS: It has been reported that commercially available ELISA kits may yield significantly higher this compound concentrations compared to LC-MS/MS methods.[4][6] LC-MS/MS is generally considered more specific and accurate.

    • Sample Collection and Processing: Proper sample handling is critical. Collect blood in tubes containing an anticoagulant like EDTA or heparin and process it to plasma within 30 minutes at 4°C.[7] For long-term storage, samples should be kept at -80°C and freeze-thaw cycles should be avoided.[7]

    • Method Validation: Ensure that the chosen analytical method is thoroughly validated for specificity, sensitivity, linearity, precision, and accuracy in your specific sample matrix. A validated LC-MS/MS method can achieve a lower limit of detection of 100 pg/mL in plasma.[6][8]

Issue 3: Low therapeutic effect observed despite administration of the recommended dose.

  • Question: We are not observing the expected metabolic effects in our animal models after this compound administration. Could the bioavailability be an issue?

  • Answer: A lack of therapeutic effect could indeed be related to poor bioavailability. The half-life of native this compound is not well-established and may be short.

    • Consider Alternative Formulations: If consistent, systemic exposure is required, consider exploring this compound analogs with longer half-lives or formulating this compound in a delivery system designed to protect it from degradation and clearance.

    • Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. Intraperitoneal injections, common in rodent studies, can lead to different absorption and distribution compared to subcutaneous injections.

    • Dosing Regimen: Preclinical studies have used a range of doses. It may be necessary to optimize the dose and frequency of administration for your specific model and desired outcome.

Quantitative Data Summary

Table 1: Examples of this compound Dosing Regimens in Preclinical Mouse Studies

DosageAdministration RouteDurationStudy ContextReference
0.5 mg/kg/dayIntraperitoneal (i.p.)8 weeksHigh-fat diet-induced obesity[9]
5 mg/kgIntraperitoneal (i.p.)7 daysInsulin (B600854) sensitivity in aged mice[4]
5 mg/kg/dayIntraperitoneal (i.p.)12 weeksMenopause-related bone loss[4]
50 mg/kgIntraperitoneal (i.p.)Single doseAnti-inflammatory effects[10]
2.5 mg/kgIntraperitoneal (i.p.)Twice daily for 3 daysMetabolomics analysis in DIO mice[11]

Table 2: Performance Characteristics of Analytical Methods for this compound Quantification

MethodMatrixLower Limit of Detection (LLOD)Key ConsiderationsReference(s)
LC-MS/MSHuman Plasma100 pg/mLHigh specificity; considered the gold standard for quantification.[6]
ELISAHuman Plasma / Serum18.75 - 31.25 pg/mL (kit dependent)Can show cross-reactivity and may overestimate concentrations compared to LC-MS/MS.[4][12]

Experimental Protocols

Protocol 1: Reconstitution and Handling of Lyophilized this compound

  • Storage: Store lyophilized this compound at -20°C or colder for long-term stability.

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening.

    • Use a sterile syringe to add the required volume of a suitable solvent (e.g., bacteriostatic water or sterile water).

    • Slowly inject the solvent down the side of the vial to avoid foaming.

    • Gently swirl the vial to dissolve the peptide. Do not shake or vortex.

  • Short-term Storage: Store the reconstituted solution at 4°C for up to 30 days, as suggested by some stability studies.[5] However, due to conflicting reports, it is best to use it as soon as possible.

  • Long-term Storage: For longer-term storage of the reconstituted peptide, aliquot into low-binding tubes and freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: General Procedure for this compound Quantification in Plasma by Competitive ELISA

This protocol is a general guideline based on commercially available kits. Always refer to the specific kit's manual.

  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Collect the plasma supernatant and store at -80°C if not used immediately.

  • Assay Procedure:

    • Prepare standards and samples as per the kit instructions. This may involve dilution in the provided assay buffer.

    • Add standards and samples to the wells of the microplate pre-coated with this compound antigen.

    • Add a fixed amount of biotinylated anti-MOTS-c antibody to each well. This will compete with the this compound in the sample for binding to the immobilized antigen.

    • Incubate the plate as directed (e.g., 45 minutes at 37°C).

    • Wash the plate to remove unbound components.

    • Add Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).

    • Wash the plate again.

    • Add TMB substrate solution and incubate in the dark until a color change is observed.

    • Stop the reaction with the provided stop solution.

    • Read the absorbance at 450 nm. The optical density is inversely proportional to the this compound concentration.

    • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound MOTS-c_in This compound This compound->MOTS-c_in Cellular Uptake AMPK AMPK MOTS-c_in->AMPK Activates AMPK_P p-AMPK AMPK->AMPK_P Metabolic_Effects Increased Glucose Uptake Increased Fatty Acid Oxidation AMPK_P->Metabolic_Effects Bioavailability_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Administer Administer this compound (e.g., i.p., s.c.) Collect_Blood Collect Blood Samples (Time Course) Administer->Collect_Blood Process_Plasma Process to Plasma Collect_Blood->Process_Plasma Quantify Quantify this compound (LC-MS/MS or ELISA) Process_Plasma->Quantify Analyze_Data Pharmacokinetic Analysis (Calculate Half-life, AUC, Cmax) Quantify->Analyze_Data Improvement_Strategies cluster_strategies Improvement Strategies Native_this compound Native this compound (Short Half-life) Analogs Develop Analogs (e.g., CB4211) Native_this compound->Analogs Delivery_Systems Use Delivery Systems (Nanoparticles, Liposomes) Native_this compound->Delivery_Systems Chemical_Mod Chemical Modification (e.g., PEGylation) Native_this compound->Chemical_Mod Improved_this compound Improved Bioavailability (Longer Half-life) Analogs->Improved_this compound Delivery_Systems->Improved_this compound Chemical_Mod->Improved_this compound

References

Addressing off-target effects of Mots-c treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) treatment. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions arising during experimentation with this novel mitochondrial-derived peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 16-amino-acid peptide that primarily functions as a metabolic regulator.[1][2][3] It translocates from the mitochondria to the nucleus under metabolic stress, where it influences gene expression related to energy metabolism and antioxidant defense.[1][4] The main signaling cascade initiated by this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][5][6] This is achieved by inhibiting the folate-methionine cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a known AMPK activator.[6]

Q2: What are the most commonly reported beneficial effects of this compound in preclinical models?

A2: Preclinical studies, primarily in rodents, have demonstrated several beneficial effects of this compound treatment. These include improved insulin (B600854) sensitivity, enhanced glucose uptake by skeletal muscle, and prevention of diet-induced obesity.[6][7][8] Additionally, this compound has been shown to increase physical performance and endurance in mice of various ages.[5][7][9] It also exhibits anti-inflammatory properties by targeting immune cells like T cells and macrophages.[4][9]

Q3: Are there any known off-target effects or toxicities associated with this compound treatment?

A3: The current body of literature, largely based on preclinical studies, has not reported significant overt toxicities directly attributable to this compound.[10] However, researchers should be aware of potential "on-target" effects that could be undesirable in certain experimental contexts. For instance, due to its mechanism of enhancing insulin sensitivity and glucose uptake, there is a theoretical risk of hypoglycemia, especially when combined with other anti-diabetic agents.[10] Other potential considerations include metabolic perturbations and immunogenicity, although severe immune reactions have not been documented.[10]

Q4: My cells in culture are not responding to this compound treatment. What are some potential reasons?

A4: Several factors could contribute to a lack of response. First, verify the integrity and purity of your this compound peptide, as product quality can be a significant variable.[10] Ensure that the peptide has been properly reconstituted and stored to maintain its bioactivity. The cell type and its metabolic state can also influence responsiveness. For example, cells with already high basal AMPK activation may show a diminished response. Finally, consider the possibility of species-specific differences in this compound activity.

Q5: I am observing unexpected changes in gene expression profiles unrelated to the AMPK pathway. Could this be an off-target effect?

A5: While this compound primarily signals through the AMPK pathway, it is plausible that it could have broader effects on gene expression. This compound acts as a mitochondrial-nuclear retrograde signal, and some transcription factor binding motifs, such as ATF1/ATF7 and JUND, are enriched in the promoters of genes regulated by this compound.[4] Therefore, it is possible to observe changes in gene expression that are not directly downstream of AMPK. Functional enrichment analysis in diabetic rats treated with this compound indicated changes in pathways related to fatty acid metabolism, immunoregulation, angiogenesis, and apoptosis, including the MAPK and ERK1/2 signaling pathways.[11]

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Potential Cause Troubleshooting Step
Peptide Quality and Handling 1. Source this compound from a reputable supplier. 2. Verify the purity and concentration of the peptide stock. 3. Follow recommended reconstitution and storage protocols strictly.[12] Avoid repeated freeze-thaw cycles.[12]
Experimental Model System 1. Consider the age, sex, and metabolic state of the animals or the passage number and confluency of the cell lines. 2. Ensure consistent environmental conditions (e.g., diet, light cycle for animals).
Dosing and Administration 1. Optimize the dose and frequency of administration for your specific model. Published research protocols in animal studies range from 5-15 mg/kg.[2] 2. Ensure consistent administration route (e.g., subcutaneous, intraperitoneal).
Issue 2: Assessing Target Engagement and Downstream Effects
Parameter to Measure Recommended Assay Expected Outcome with this compound Treatment
AMPK Activation Western blot for phosphorylated AMPK (p-AMPK) and its downstream target ACC (p-ACC).Increased levels of p-AMPK and p-ACC.
Glucose Uptake 2-NBDG or radiolabeled glucose uptake assay in cells or tissues.Enhanced glucose uptake.
Mitochondrial Respiration Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).May be suppressed, consistent with the "Crabtree effect" where glucose inhibits cellular respiration.[6]
Gene Expression qRT-PCR or RNA-seq for target genes (e.g., GLUT4, PGC-1α).Upregulation of genes involved in glucose metabolism and mitochondrial biogenesis.

Experimental Protocols

Protocol 1: In Vivo this compound Treatment in Mice for Metabolic Studies

  • Animal Model: C57BL/6J mice, aged 8-12 weeks. For studies on diet-induced obesity, mice are fed a high-fat diet for a specified period.

  • This compound Preparation: Reconstitute lyophilized this compound peptide in sterile saline or PBS to the desired stock concentration.

  • Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common starting dose is 5-15 mg/kg body weight, administered daily or as determined by the study design.[2]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Fast mice overnight (16 hours). Administer a bolus of glucose (2 g/kg) via i.p. injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Fast mice for 4-6 hours. Administer human insulin (0.75-1 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for downstream analysis (e.g., Western blotting, qRT-PCR).

Protocol 2: In Vitro Assessment of this compound on AMPK Signaling in C2C12 Myotubes

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • This compound Treatment: Treat differentiated myotubes with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 2-24 hours).

  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein to determine the extent of AMPK activation.

Visualizations

MOTS_c_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOTSc_source 12S rRNA MOTSc_peptide This compound MOTSc_source->MOTSc_peptide Translation Folate_Cycle Folate Cycle MOTSc_peptide->Folate_Cycle Inhibits AMPK AMPK MOTSc_peptide->AMPK Activates ARE Antioxidant Response Elements (ARE) MOTSc_peptide->ARE Regulates TF Transcription Factors (ATF1/7, JUND) MOTSc_peptide->TF Regulates AICAR AICAR Folate_Cycle->AICAR Produces AICAR->AMPK Activates Gene_Expression Gene Expression (e.g., PGC-1α, GLUT4) AMPK->Gene_Expression Regulates Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment animal_model Select Animal Model (e.g., C57BL/6J mice) treatment This compound Administration (i.p. or s.c.) animal_model->treatment phenotyping Metabolic Phenotyping (GTT, ITT) treatment->phenotyping tissue_collection Tissue Collection (Muscle, Liver, Fat) phenotyping->tissue_collection analysis_vivo Downstream Analysis (Western, qRT-PCR) tissue_collection->analysis_vivo cell_culture Cell Culture & Differentiation (e.g., C2C12 myotubes) treatment_vitro This compound Treatment (Varying concentrations) cell_culture->treatment_vitro protein_extraction Protein Extraction treatment_vitro->protein_extraction western_blot Western Blot (p-AMPK, p-ACC) protein_extraction->western_blot analysis_vitro Data Analysis (Densitometry) western_blot->analysis_vitro Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_model Experimental Model cluster_protocol Experimental Protocol start No Response to this compound check_source Verify Supplier & Purity start->check_source check_handling Confirm Reconstitution & Storage start->check_handling check_cell_state Assess Cell Type & Metabolic State start->check_cell_state check_animal_params Review Animal Strain, Age, & Diet start->check_animal_params check_dose Optimize Dose & Frequency start->check_dose check_target Confirm Target Engagement (p-AMPK) start->check_target

References

Mitigating Variability in MOTS-c Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring consistency and reproducibility in experiments involving the mitochondrial-derived peptide MOTS-c is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that can arise during experimentation, helping to minimize variability and ensure reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage and handling protocol for this compound peptides to ensure stability?

A1: Proper storage and handling are critical for maintaining the bioactivity of this compound and preventing experimental variability. Lyophilized this compound powder is stable for extended periods when stored correctly. Once reconstituted, however, its stability decreases.[1][2]

  • Lyophilized Form:

    • Store at -20°C or below for long-term storage (up to 3 years).[1][3]

    • For short-term storage, refrigeration at 2-8°C is acceptable (up to 2 years).[1]

    • Protect from light.[1]

  • Reconstituted Form:

    • Reconstitute using sterile, high-purity water, such as bacteriostatic water or HPLC-grade water.[2][4]

    • After reconstitution, store at 2-8°C and protect from light.[1][4]

    • To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and freeze at -20°C or lower.[5]

    • Stability in solution can vary, with some sources suggesting use within 7 days for optimal potency, while others indicate stability for up to 30 days at 4°C.[2][3][6] It is best practice to use freshly prepared solutions or to validate the stability under your specific laboratory conditions.

Q2: My in vivo experiments show high variability in metabolic outcomes between animals. What are the potential causes?

A2: High variability in in vivo studies can stem from several factors, ranging from peptide administration to animal-specific characteristics.

  • Peptide Preparation and Administration: Inconsistent reconstitution, inaccurate dosing, or variations in injection technique (subcutaneous vs. intraperitoneal) can lead to significant differences in bioavailability.[3][7] Ensure standardized protocols for peptide preparation and administration are strictly followed for all animals.

  • Animal Age, Sex, and Strain: The effects of this compound can be influenced by the age and sex of the animals.[7] For instance, endogenous this compound levels decline with age, and some studies suggest that males may experience more benefit.[7][8] Using a homogenous population of animals in terms of age, sex, and genetic strain is crucial.

  • Diet and Acclimation: The baseline metabolic status of the animals can impact their response to this compound.[7] Ensure all animals are acclimated to the housing conditions and provided with the same diet for a sufficient period before the experiment begins to establish a stable metabolic baseline.

  • Timing of Administration and Measurements: The timing of this compound administration and subsequent metabolic measurements should be consistent across all experimental groups to account for circadian rhythms and the peptide's pharmacokinetic profile.

Q3: I am not observing the expected activation of AMPK signaling in my cell culture experiments. What should I check?

A3: Failure to detect AMPK activation can be due to several experimental variables.

  • This compound Bioactivity: The peptide may have degraded due to improper storage or handling. Always use properly stored and freshly prepared this compound solutions.

  • Cell Type and Condition: The responsiveness to this compound can vary between cell lines.[9] Additionally, the baseline metabolic state of the cells (e.g., glucose concentration in the media) can influence the extent of AMPK activation.[10]

  • Treatment Duration and Dose: The activation of AMPK is both time- and dose-dependent.[11] It may be necessary to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

  • Western Blotting Technique: If using Western blot to assess AMPK phosphorylation, technical issues such as inefficient protein transfer, inappropriate antibody concentrations, or inactive reagents can lead to a lack of signal. Refer to the Western Blot troubleshooting guide below.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for AMPK Pathway Activation

This guide addresses common issues when analyzing the this compound-induced AMPK signaling pathway via Western blotting.

Problem Potential Cause Recommended Solution
Weak or No Signal for Phospho-AMPK 1. Low Target Protein Abundance: The concentration of activated AMPK may be low in the lysate. 2. Ineffective Primary Antibody: The antibody may not be sensitive enough or stored improperly.[12] 3. Suboptimal Transfer: Inefficient transfer of proteins from the gel to the membrane.[13]1. Increase the amount of protein loaded per lane.[12] 2. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[12] Ensure the antibody is validated for the specific application. 3. Confirm successful protein transfer using Ponceau S staining.
High Background 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.[12] 3. Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the membrane.[14]1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Perform an antibody titration to find the optimal concentration.[13] 3. Increase the duration and number of wash steps.[14]
Non-Specific Bands 1. Primary Antibody Cross-Reactivity: The antibody may be recognizing other proteins. 2. Protein Degradation: Proteases in the sample may have degraded the target protein.[13]1. Reduce the primary antibody concentration.[12] Ensure the antibody is specific for the target protein. 2. Always add protease inhibitors to your lysis buffer and keep samples on ice.[13]
Guide 2: Variability in Cell-Based Metabolic Assays

This guide provides troubleshooting for common metabolic assays used in this compound research, such as glucose uptake and lactate (B86563) production.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability in Glucose Uptake 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Variable this compound Treatment: Inaccurate pipetting of the this compound solution. 3. Assay Timing: Variations in the timing of reagent addition or signal detection.1. Ensure a homogenous cell suspension before seeding and verify cell density. 2. Use calibrated pipettes and be meticulous during the addition of this compound. 3. Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation times for all wells.
No Significant Difference in Lactate Production 1. Suboptimal this compound Concentration or Incubation Time: The dose or duration of treatment may be insufficient to induce a measurable change.[11] 2. Cell Health: Cells may be stressed or unhealthy, affecting their metabolic response. 3. Insensitive Assay Kit: The detection limit of the lactate assay may not be sufficient.1. Perform a dose-response and time-course experiment to identify optimal conditions. 2. Monitor cell viability and morphology to ensure the cells are healthy before and during the experiment. 3. Use a high-sensitivity lactate assay kit.

Experimental Protocols & Data

Protocol: In Vivo this compound Administration in Mice

This protocol is a general guideline based on published studies.[7] Researchers should adapt it based on their specific experimental design.

  • Animal Model: Use age- and sex-matched mice (e.g., C57BL/6J).

  • Acclimation: Allow mice to acclimate for at least one week before the experiment.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile saline or PBS to the desired stock concentration.

  • Dosing:

    • A commonly used dosage is 5 mg/kg body weight.[7]

    • Administer daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for the duration of the study (e.g., 7 days).[7]

  • Monitoring: Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin (B600854) levels) at consistent time points.

  • Tissue Collection: At the end of the study, collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for further analysis.

Quantitative Data Summary: this compound Dosing in Preclinical Models
Study Type Animal Model Dose Administration Route Duration Key Finding Reference
Diet-Induced ObesityMale Mice0.5 mg/kg/dayIntraperitoneal (i.p.)3 weeksPrevented weight gain and improved glucose homeostasis.[7]
Insulin SensitivityMale Mice5 mg/kgIntraperitoneal (i.p.)7 daysImproved whole-body insulin sensitivity.[7]
Physical PerformanceAged MiceNot SpecifiedNot SpecifiedNot SpecifiedEnhanced physical capacity on a treadmill test.[7]
Bone MetabolismOvariectomized Mice5 mg/kg/dayNot Specified12 weeksPrevented bone loss.[5]

Visualizing this compound Signaling and Workflows

This compound Signaling Pathway

The primary mechanism of this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway.[15][16] Under metabolic stress, this compound can also translocate to the nucleus to regulate gene expression.[17][18]

MOTS_c_Signaling MOTSc This compound FolateCycle Folate Cycle Inhibition MOTSc->FolateCycle Nucleus Nucleus MOTSc->Nucleus translocation (under stress) AICAR AICAR Accumulation FolateCycle->AICAR AMPK AMPK Activation AICAR->AMPK GlucoseUptake Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis AMPK->MitochondrialBiogenesis GeneExpression Gene Expression (Stress Adaptation) Nucleus->GeneExpression

Caption: this compound signaling cascade via AMPK activation.

Experimental Workflow: In Vitro AMPK Activation Analysis

This workflow outlines the key steps for assessing this compound-induced AMPK activation in a cell culture model.

In_Vitro_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells acclimate Allow Cells to Acclimate (e.g., 24 hours) seed_cells->acclimate treat Treat with this compound (Dose-Response / Time-Course) acclimate->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify western_blot Western Blot Analysis (p-AMPK, total AMPK) quantify->western_blot analyze Densitometry & Data Analysis western_blot->analyze end End analyze->end

Caption: Workflow for analyzing AMPK activation in vitro.

Troubleshooting Logic for Inconsistent In Vivo Results

This diagram illustrates a logical approach to troubleshooting variability in animal studies.

Troubleshooting_Logic problem High Variability in In Vivo Results check_peptide Verify Peptide Integrity (Storage, Reconstitution) problem->check_peptide check_protocol Review Dosing & Administration Protocol for Consistency problem->check_protocol check_animals Assess Animal Homogeneity (Age, Sex, Strain, Baseline) problem->check_animals solution_peptide Use Freshly Prepared Aliquots check_peptide->solution_peptide solution_protocol Standardize All Procedures & Ensure Accurate Dosing check_protocol->solution_protocol solution_animals Refine Animal Selection Criteria & Acclimation Period check_animals->solution_animals

Caption: Troubleshooting logic for in vivo experiment variability.

References

Navigating the Nuances of Mots-c Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial-derived peptide Mots-c has emerged as a promising target in metabolic research, with studies suggesting its involvement in enhancing insulin (B600854) sensitivity and regulating energy homeostasis. However, like any novel area of investigation, research into this compound is not without its complexities. Unexpected or contradictory results can arise, posing challenges to experimental progress. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding the underlying biological pathways, and ensuring robust and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific challenges that researchers may encounter during their this compound experiments, offering potential explanations and actionable solutions.

Frequently Asked Questions (FAQs)

  • Q1: We are not observing any metabolic effects of this compound in our cell culture experiments. What could be the reason?

    A1: Several factors could contribute to a lack of response. Firstly, verify the integrity and bioactivity of your this compound peptide. Improper storage or multiple freeze-thaw cycles can degrade the peptide.[1][2] It is recommended to aliquot the reconstituted peptide and store it at -20°C or below.[1][2] Secondly, consider the cell type and its metabolic state. The effects of this compound can be cell-type specific and may be more pronounced under conditions of metabolic stress.[3][4] Finally, review your experimental design, including the dosage and duration of treatment. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.[1][5]

  • Q2: Our in vivo study shows significant variability in the response to this compound treatment between individual animals.

    A2: Inter-individual variability is a common challenge in in vivo studies. Factors such as age, sex, and baseline metabolic health of the animals can significantly influence their response to this compound.[3][6] Some studies have reported sex-specific effects of this compound.[6] To mitigate this, ensure your study groups are well-matched for these parameters. Additionally, consider the route and frequency of administration, as these can affect the peptide's bioavailability and efficacy.[7][8][9]

  • Q3: We are getting inconsistent results in our Western blot analysis of this compound signaling pathways (e.g., p-AMPK). How can we improve reproducibility?

    A3: Inconsistent Western blot results can stem from several sources. For phosphorylated proteins like p-AMPK, it is critical to use phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation state. Ensure consistent protein loading by performing a thorough protein quantification assay. When it comes to the antibodies, validate their specificity for the target protein. Using a different antibody clone or from a different supplier might be necessary. Finally, optimize your blocking conditions; for phosphoproteins, BSA is often preferred over milk-based blockers to reduce background noise.

  • Q4: Our ELISA results for plasma this compound levels are showing high variability between replicates.

    A4: High variability in ELISA can be due to several factors. Pipetting accuracy is paramount; ensure your pipettes are calibrated and use fresh tips for each standard and sample.[10] Inadequate washing between steps can lead to high background and variability; make sure to follow the recommended washing protocol rigorously.[11][12] Bubbles in the wells can interfere with the optical reading and should be carefully removed.[12] Lastly, ensure that the plate is read immediately after adding the stop solution to prevent signal degradation.[12]

  • Q5: We have observed that this compound treatment in our cell line leads to an unexpected increase in cell proliferation. Is this a known off-target effect?

    A5: While the primary described role of this compound is in metabolic regulation, some studies suggest it can influence pathways involved in cell growth and stress responses.[13][14] The activation of AMPK by this compound can have pleiotropic effects on cellular processes.[3] It is also possible that the observed effect is specific to your cell line or experimental conditions. Further investigation into the downstream signaling pathways activated by this compound in your specific model is warranted to understand this observation.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound studies, highlighting dose-dependent effects and contradictory findings in the literature. This information can serve as a reference for experimental design and data interpretation.

Table 1: Dose-Dependent Effects of this compound in Mice

ParameterLow Dose (5 mg/kg/day)High Dose (15 mg/kg/day)OutcomeReference
Running PerformanceNo significant improvementSignificant improvementDose-dependent enhancement of physical capacity.[15]
Insulin SensitivitySignificant improvementNot reportedThis compound improves insulin sensitivity at a lower dose.[4][15]
Weight Gain (High-Fat Diet)Prevention of obesityPrevention of obesityBoth doses were effective in preventing diet-induced obesity.[16]

Table 2: Contradictory Findings on Plasma this compound Levels and Obesity

Study PopulationFindingPotential ExplanationReference
Obese Chinese male children/adolescentsSignificantly lower this compound levels compared to healthy controls.[3]Age and sex-specific differences in this compound regulation.[3][17]
Lean vs. Obese adultsNo significant difference in plasma this compound concentrations.[18]Altered regulation of this compound in the context of established obesity.[17][18]
Meta-analysis of multiple studiesPlasma this compound concentration is significantly increased in obese individuals.[5][19]Heterogeneity in study populations and methodologies.[5][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in establishing and standardizing their protocols.

Protocol 1: In Vivo this compound Administration in Mice

  • Peptide Reconstitution: Reconstitute lyophilized this compound peptide in sterile bacteriostatic water to a desired stock concentration (e.g., 10 mg/mL).[1] Gently swirl to dissolve; do not shake.[5]

  • Aliquoting and Storage: Aliquot the reconstituted peptide into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Dosing: Based on the study design, administer this compound via subcutaneous or intraperitoneal injection.[8][18] A common dosing range is 5-15 mg/kg of body weight per day.[20]

  • Control Group: Administer the vehicle (e.g., sterile saline or bacteriostatic water) to the control group using the same volume and route of administration.

  • Monitoring: Monitor animals for any adverse reactions and collect tissues or blood for analysis at the designated time points.

Protocol 2: Western Blot for this compound Signaling

  • Cell Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-AMPK, total AMPK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the complex biological processes and in planning experiments.

Mots_c_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Mots_c This compound Folate_Cycle Folate Cycle Inhibition Mots_c->Folate_Cycle inhibits Nuclear_Mots_c Nuclear this compound Mots_c->Nuclear_Mots_c translocates (under stress) AICAR AICAR Accumulation Folate_Cycle->AICAR leads to AMPK AMPK Activation AICAR->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates HIF1a HIF-1α AMPK->HIF1a activates AMPK->Nuclear_Mots_c facilitates PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates Gene_Expression Gene Expression (Stress Adaptation, Metabolism) Nuclear_Mots_c->Gene_Expression regulates

Caption: this compound primary signaling pathway.

Experimental_Workflow start Hypothesis Formulation exp_design Experimental Design (Cell culture/Animal model, Dose, Duration) start->exp_design peptide_prep This compound Peptide Reconstitution & QC exp_design->peptide_prep treatment Treatment (Cells or Animals) peptide_prep->treatment data_collection Data Collection (e.g., Metabolic assays, Tissue harvesting) treatment->data_collection analysis Data Analysis (e.g., Western Blot, ELISA, Metabolomics) data_collection->analysis interpretation Interpretation of Results analysis->interpretation troubleshooting Troubleshooting (If unexpected results) interpretation->troubleshooting Unexpected Results conclusion Conclusion & Next Steps interpretation->conclusion Expected Results troubleshooting->exp_design Revise troubleshooting->conclusion Re-evaluate

Caption: A typical experimental workflow for this compound studies.

References

Technical Support Center: Optimizing Cell Culture Conditions for MOTS-c Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOTS-c research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments involving the mitochondrial-derived peptide, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for treating cells in culture?

A1: The optimal concentration of this compound can vary depending on the cell type and the specific biological question being investigated. However, based on published studies, a common starting range for in vitro experiments is between 1 μM and 10 μM.[1][2] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental endpoint.

Q2: What is the recommended duration for this compound treatment in cell culture?

A2: Treatment duration with this compound can range from a few hours to several days, depending on the desired outcome. Short-term treatments (e.g., 4 to 24 hours) are often sufficient to observe changes in signaling pathways, such as the phosphorylation of AMPK.[1] Longer-term treatments (e.g., 48 to 72 hours or more) may be necessary to observe effects on gene expression, cell proliferation, or differentiation.[1][3]

Q3: How should I prepare and store my this compound peptide?

A3: this compound peptide is typically supplied in lyophilized form and should be stored at -20°C or lower for long-term stability.[4] For reconstitution, use sterile, high-purity water or a buffer such as PBS. It is advisable to prepare a concentrated stock solution (e.g., 1 mM) and then dilute it to the final working concentration in your cell culture medium. Once reconstituted, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[4] Studies have shown that this compound solutions are stable for at least 30 days when stored at 4°C.[4]

Q4: What are the primary signaling pathways activated by this compound?

A4: this compound is known to primarily activate the AMP-activated protein kinase (AMPK) pathway by inhibiting the folate cycle, which leads to an accumulation of AICAR, an AMP analog.[1][5][6][7][8] Activation of AMPK leads to a cascade of downstream effects related to metabolism and cellular stress response.[7][8] Other signaling pathways reported to be modulated by this compound include the ERK signaling pathway and the TGF-β signaling pathway.[5][6][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no observable effect of this compound treatment. Peptide degradation: Improper storage or handling of the this compound peptide.Ensure lyophilized peptide is stored at -20°C or colder. After reconstitution, aliquot and store at -20°C. Avoid multiple freeze-thaw cycles.[4]
Suboptimal concentration: The concentration of this compound used may be too low or too high for the specific cell type.Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your experimental setup.[2]
Inappropriate treatment duration: The incubation time may be too short or too long to observe the desired effect.Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration.[1]
Cell line variability: Different cell lines may have varying sensitivity to this compound.If possible, test the effect of this compound on a different, previously validated cell line to confirm peptide activity.
Decreased cell viability after this compound treatment. Cytotoxicity at high concentrations: Some cell types may exhibit sensitivity to higher concentrations of this compound.Perform a cell viability assay (e.g., CCK-8, MTT) with a range of this compound concentrations to identify any cytotoxic effects.[2]
Contamination: The peptide solution or cell culture may be contaminated.Ensure aseptic techniques are used during peptide reconstitution and cell culture. Filter-sterilize the reconstituted peptide solution if necessary.
Difficulty detecting downstream signaling events (e.g., p-AMPK). Timing of analysis: The peak activation of signaling pathways can be transient.Perform a time-course experiment and collect samples at multiple early time points (e.g., 15, 30, 60, 120 minutes) after this compound treatment to capture the peak phosphorylation event.
Low protein expression: The target protein may be expressed at low levels in the chosen cell line.Ensure your cell line expresses the target protein at detectable levels. Consider using a positive control to validate your antibody and detection method.

Quantitative Data Summary

Table 1: Exemplary this compound Concentrations and Durations in Cell Culture Studies

Cell LineConcentrationDurationObserved EffectReference
HEK29310 µM4 - 72 hoursIncreased AMPK and Akt phosphorylation.[1]
PC120.01 - 4 µM24 hoursIncreased cell viability at 1 µM.[2]
C2C12 Myoblasts10 µM48 - 168 hoursIncreased survival under metabolic stress.[3]
AdipocytesNot specifiedNot specifiedIncreased p-ERK1/2, PGC1α, and UCP1 protein levels.[5]
hFOB1.19Not specifiedNot specifiedIncreased expression of TGF-β, SMAD7, and COL1A2.[10]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot for Phospho-AMPK
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total AMPK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Signaling Pathway and Workflow Diagrams

MOTS_c_AMPK_Pathway MOTSc This compound FolateCycle Folate Cycle MOTSc->FolateCycle inhibits AICAR AICAR FolateCycle->AICAR accumulation AMPK AMPK AICAR->AMPK activates Metabolism Metabolic Homeostasis (Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism promotes GeneExpression Stress Response Gene Expression AMPK->GeneExpression regulates

Caption: this compound activates the AMPK signaling pathway.

MOTS_c_ERK_Pathway MOTSc This compound ERK p-ERK1/2 MOTSc->ERK activates Thermogenesis Thermogenic Gene Program (PGC1α, UCP1) ERK->Thermogenesis upregulates

Caption: this compound stimulates the ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Treat Treat Cells with this compound (Dose-Response & Time-Course) Reconstitute->Treat Seed Seed Cells in Culture Plates Seed->Treat Viability Cell Viability Assay (e.g., CCK-8) Treat->Viability Western Western Blot (e.g., p-AMPK) Treat->Western qPCR qPCR (Gene Expression) Treat->qPCR

Caption: General experimental workflow for this compound cell culture studies.

References

Technical Support Center: Overcoming Poor MOTS-c Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with MOTS-c antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to detect?

A1: this compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome.[1] Its small size and potentially low endogenous expression levels in certain tissues can make it difficult to detect reliably with standard immunoassay techniques. Furthermore, as a peptide, it may be more susceptible to degradation by proteases during sample preparation.

Q2: In which tissues is this compound most abundantly expressed?

A2: this compound is expressed in various tissues, with skeletal muscle being a primary target.[2] Its expression is also detected in the brain, heart, liver, kidneys, and plasma.[3][4] However, levels can vary significantly depending on age and metabolic state. For instance, circulating this compound levels in humans tend to decrease with age.[5][6]

Q3: How does this compound exert its biological effects?

A3: this compound primarily functions as a metabolic regulator. Under conditions of metabolic stress, it can move to the nucleus and influence gene expression.[5] A key mechanism of action is the activation of the 5' AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy balance.[2][7]

Troubleshooting Guides

Western Blotting

Problem: No or weak signal for this compound

  • Possible Cause 1: Low abundance of this compound in the sample.

    • Solution: Increase the total protein loaded onto the gel. Consider using a positive control, such as a cell line known to express this compound or a tissue where it is more abundant, like skeletal muscle. Enrichment of your protein of interest through immunoprecipitation may also be necessary.

  • Possible Cause 2: Inefficient protein transfer.

    • Solution: Due to its small size (approximately 2 kDa), this compound can easily be transferred through the membrane ("over-transfer"). Optimize transfer time and voltage. Consider using a membrane with a smaller pore size (e.g., 0.2 µm) and adding a second membrane to capture any protein that passes through the first.

  • Possible Cause 3: Antibody performance.

    • Solution: Ensure you are using an antibody validated for Western Blotting. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).

Problem: Unexpected band size

  • Possible Cause 1: Protein modifications or complexes.

    • Solution: While this compound is small, it may form multimers or interact with other proteins, leading to higher molecular weight bands. Ensure complete reduction and denaturation of your sample by boiling in Laemmli buffer with a fresh reducing agent.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Optimize the blocking step by extending the duration or trying a different blocking agent (e.g., BSA instead of milk). Titrate the primary antibody to the lowest concentration that still provides a specific signal.

Immunohistochemistry (IHC)

Problem: High background staining

  • Possible Cause 1: Non-specific antibody binding.

    • Solution: Decrease the concentration of the primary and/or secondary antibody. Ensure that the blocking serum is from the same species as the secondary antibody. Including a "secondary antibody only" control will help determine if the secondary antibody is the source of the background.

  • Possible Cause 2: Endogenous enzyme activity.

    • Solution: If using an enzyme-based detection system (e.g., HRP), ensure that endogenous peroxidase activity is quenched by treating the tissue with a hydrogen peroxide solution before primary antibody incubation.

Problem: Weak or no staining

  • Possible Cause 1: Epitope masking by fixation.

    • Solution: Formalin fixation can create cross-links that mask the antigen. Perform antigen retrieval to unmask the epitope. Heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer is a common starting point.

  • Possible Cause 2: Low antigen expression.

    • Solution: Use a signal amplification system, such as a biotin-conjugated secondary antibody followed by streptavidin-HRP, to enhance the signal.

ELISA

Problem: Low or no signal

  • Possible Cause 1: Incorrect sample preparation.

    • Solution: Ensure that the sample preparation method is appropriate for the sample type. For tissue homogenates, complete cell lysis is crucial to release this compound. This may require sonication or freeze-thaw cycles.

  • Possible Cause 2: Issues with the standard curve.

    • Solution: Carefully prepare the standard dilutions as instructed in the kit manual. Ensure the standards have been properly reconstituted and stored.

Problem: High coefficient of variation (CV%)

  • Possible Cause 1: Pipetting inconsistency.

    • Solution: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each standard and sample.

  • Possible Cause 2: Inadequate washing.

    • Solution: Ensure that all wells are completely filled and aspirated during each wash step. Incomplete washing can leave residual unbound reagents, leading to variability.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for this compound Detection

ApplicationAntibody TypeRecommended Starting Dilution
Western Blot (WB)Polyclonal1:500 - 1:1,000
Immunohistochemistry (IHC)Polyclonal1:50 - 1:250
ELISAPolyclonal1:10,000
Immunoprecipitation (IP)Polyclonal1:50 - 1:250

Table 2: Example this compound ELISA Kit Specifications

ParameterSpecification
Assay TypeCompetitive ELISA
Sample TypesSerum, plasma, tissue homogenates, cell lysates, cell culture supernatants
Detection Range2.47 - 200 ng/mL
Sensitivity< 0.88 ng/mL

Experimental Protocols

Protocol 1: Western Blotting for this compound in Tissue Lysates
  • Tissue Homogenization:

    • Excise tissue and immediately snap-freeze in liquid nitrogen.

    • Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Transfer the tissue powder to a pre-chilled tube containing ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The buffer-to-tissue ratio should be optimized, but a starting point is 1 mL of buffer per 100 mg of tissue.

    • Homogenize the sample on ice using a Dounce homogenizer or a sonicator until the lysate is uniform.

  • Protein Extraction:

    • Incubate the homogenate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Electrophoresis:

    • Dilute the protein samples with Laemmli sample buffer to a final concentration of 1-2 µg/µL.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. Due to the small size of this compound, a high-percentage Tris-Tricine gel may provide better resolution.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended).

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imaging system or X-ray film.

Protocol 2: Immunohistochemistry for this compound in Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene two times for 5 minutes each.

    • Immerse slides in a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature in the retrieval solution.

  • Immunostaining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

    • Wash slides with PBS.

    • Block non-specific binding by incubating slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

    • Incubate slides with the primary this compound antibody at the recommended dilution overnight at 4°C in a humidified chamber.

    • Wash slides with PBS.

    • Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS.

    • Incubate slides with a streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with PBS.

  • Visualization and Counterstaining:

    • Incubate slides with a DAB substrate solution until the desired stain intensity develops.

    • Rinse slides with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides in a graded series of ethanol (70%, 95%, 100%).

    • Clear slides in xylene.

    • Mount with a permanent mounting medium and coverslip.

Visualizations

MOTS_c_Signaling_Pathway Mitochondria Mitochondria MOTSc This compound Mitochondria->MOTSc Release under metabolic stress FolateCycle Folate Cycle Inhibition MOTSc->FolateCycle Nucleus Nucleus MOTSc->Nucleus AICAR AICAR Accumulation FolateCycle->AICAR AMPK AMPK Activation AICAR->AMPK MetabolicHomeostasis Metabolic Homeostasis (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->MetabolicHomeostasis GeneExpression Gene Expression Regulation Nucleus->GeneExpression

Caption: this compound signaling pathway.

Western_Blot_Troubleshooting Start Poor this compound WB Signal CheckProtein Is this compound abundant in your sample? Start->CheckProtein CheckTransfer Is transfer efficient for a small peptide? CheckProtein->CheckTransfer No IncreaseLoad Increase protein load or use positive control CheckProtein->IncreaseLoad Yes CheckAntibody Is the antibody concentration optimal? CheckTransfer->CheckAntibody No OptimizeTransfer Use 0.2µm membrane, optimize time/voltage CheckTransfer->OptimizeTransfer Yes TitrateAntibody Increase Ab concentration or incubate overnight at 4°C CheckAntibody->TitrateAntibody Yes GoodSignal Good Signal CheckAntibody->GoodSignal No IncreaseLoad->GoodSignal OptimizeTransfer->GoodSignal TitrateAntibody->GoodSignal

Caption: Western Blot troubleshooting workflow.

References

Mots-c Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration and use of Mots-c in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful implementation of your research protocols.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a mitochondrial-derived peptide that primarily functions as a metabolic regulator.[1][2] Its key mechanism involves the activation of the 5' AMP-activated protein kinase (AMPK) pathway.[1][3][4] This activation occurs through the inhibition of the folate cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a natural activator of AMPK.[3][5] Activated AMPK enhances glucose uptake and fatty acid oxidation, thereby improving insulin (B600854) sensitivity and overall metabolic homeostasis.[1][3][4][6] Under conditions of cellular stress, this compound can also translocate to the nucleus and influence the expression of genes involved in metabolism and stress adaptation.[1][4][7][8]

2. What is the recommended solvent for reconstituting lyophilized this compound?

For optimal stability and performance, it is recommended to reconstitute lyophilized this compound powder with sterile bacteriostatic water.[2][8][9][10][11] The slow injection of the water into the vial is advised to minimize foaming.[2][11]

3. How should I store this compound before and after reconstitution?

Proper storage is critical to maintain the integrity and bioactivity of this compound.

  • Lyophilized Powder: Store at -20°C for long-term stability.[8][9][11]

  • Reconstituted Solution: Store refrigerated at 2-8°C (35.6-46.4°F) and protect from light.[2][11] It is recommended to use the reconstituted solution within 7 days for optimal potency.[11] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[8][9]

4. What are the typical dosages for in vivo and in vitro experiments?

Dosage can vary depending on the specific experimental model and research question. However, based on preclinical studies, the following ranges are commonly reported:

  • In Vivo (mice): Doses typically range from 0.5 mg/kg to 15 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[12][13][14] The frequency and duration of administration can vary from a single dose to daily injections for several weeks.[12][13][14][15]

  • In Vitro (cell culture): Effective concentrations in cell culture models, such as C2C12 myoblasts, are often in the range of 10 µM.[16]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments.

Issue 1: Inconsistent or No Biological Effect Observed in Animal Studies

  • Question: I am not observing the expected metabolic changes in my mouse model after this compound administration. What could be the cause?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Peptide Integrity:

      • Improper Storage: Confirm that both lyophilized and reconstituted this compound have been stored at the correct temperatures and protected from light.[2][8][9][11] Extended storage of the reconstituted peptide beyond the recommended timeframe can lead to degradation. A stability study showed that while relatively stable, this compound purity can decrease over time in a refrigerated solution.[17]

      • Incorrect Reconstitution: Ensure the peptide was reconstituted with a high-purity solvent like bacteriostatic water and that the reconstitution process did not involve vigorous shaking.[2][9][10][18]

    • Administration Technique:

      • Injection Route and Accuracy: Verify that the chosen route of administration (subcutaneous or intraperitoneal) is appropriate for your experimental design and that injections are being performed consistently and accurately.

    • Dosage and Timing:

      • Inadequate Dose: The dose-response relationship of this compound can be significant.[12] Review the literature for dosages used in similar models and consider performing a dose-escalation study to determine the optimal concentration for your specific experimental conditions.[12]

      • Timing of Administration: The timing of injection may influence the observed effects, especially in relation to exercise or feeding schedules.[6][19]

    • Animal Model:

      • Strain and Age: The metabolic phenotype of your mouse strain and their age can influence their response to this compound. For instance, older mice have shown a reversal of age-related insulin resistance with this compound treatment.[20]

Issue 2: Cell Viability Issues in In Vitro Experiments

  • Question: I am observing decreased cell viability or unexpected cellular stress in my cell culture experiments with this compound. What should I do?

  • Answer: Cell culture experiments with peptides require careful optimization. Here are some potential causes and solutions:

    • Peptide Purity and Contaminants:

      • Source and Purity: Ensure you are using a high-purity this compound peptide from a reputable supplier. Impurities from the synthesis process can have cytotoxic effects.

    • Concentration and Incubation Time:

      • Titration: Perform a concentration-response curve to determine the optimal, non-toxic working concentration for your specific cell line. While 10 µM has been shown to be effective in C2C12 cells, this may vary for other cell types.[16]

      • Duration of Exposure: Extended incubation times could lead to off-target effects or nutrient depletion in the media. Optimize the duration of this compound treatment.

    • Experimental Conditions:

      • Serum Concentration: The presence or absence of serum in your culture media can impact cellular response to this compound. Some studies have used serum-deprived conditions to assess the protective effects of this compound against metabolic stress.[16]

      • Media Formulation: Ensure your cell culture media has the appropriate glucose concentration and other necessary nutrients for your experimental design.

Quantitative Data Summary

Table 1: this compound Storage and Stability

FormStorage ConditionRecommended Duration
Lyophilized Powder-20°CLong-term
Reconstituted Solution2-8°C (Refrigerated)Up to 7 days for optimal potency

Table 2: Reported In Vivo Dosages of this compound in Mice

DosageRoute of AdministrationFrequencyDurationExperimental ModelObserved Effects
0.5 mg/kg/dayIntraperitoneal (i.p.)Daily3 weeksHigh-fat diet-fed micePrevented weight gain and improved glucose homeostasis.[14]
5 mg/kgIntraperitoneal (i.p.)Daily7 daysMale miceImproved whole-body insulin sensitivity.[14]
5 mg/kg/dayIntraperitoneal (i.p.)Daily12 weeksOvariectomized micePrevented bone loss.[13]
15 mg/kgNot specifiedSingle doseN/AUntrained miceImproved exercise performance.[15]
5 and 15 mg/kg/dayIntraperitoneal (i.p.)DailyNot specifiedHigh-fat diet-fed miceEnhanced running capacity.[16]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Diet-Induced Obesity

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile bacteriostatic water to a final concentration of 5 mg/mL.

    • Gently swirl the vial to dissolve the powder completely. Do not shake.

    • Store the reconstituted solution at 4°C for the duration of the experiment (up to 7 days).

  • Animal Model:

    • Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

    • House animals under standard conditions with a 12-hour light/dark cycle.

    • Provide a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

  • Administration:

    • Administer this compound via intraperitoneal injection at a dose of 5 mg/kg body weight.

    • Inject daily at a consistent time for a period of 4 weeks.

    • A control group should receive vehicle (bacteriostatic water) injections.

  • Monitoring and Analysis:

    • Monitor body weight and food intake regularly.

    • Perform glucose and insulin tolerance tests at baseline and at the end of the treatment period.

    • At the end of the study, collect blood and tissues for analysis of metabolic markers (e.g., plasma glucose, insulin, lipids) and gene expression.

Protocol 2: In Vitro Treatment of C2C12 Myoblasts with this compound

  • Cell Culture:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).

    • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Treatment:

    • Seed C2C12 cells in multi-well plates and allow them to adhere and reach the desired confluency.

    • Replace the growth medium with the this compound-containing medium or control medium (medium with vehicle).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Analysis:

    • Assess cellular viability using an MTT or similar assay.

    • Analyze changes in glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).

    • Perform Western blotting to analyze the phosphorylation status of AMPK and other downstream targets.

    • Use qPCR to analyze the expression of genes involved in metabolism and stress response.

Visualizations

Mots_c_Signaling_Pathway This compound Signaling Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Folate Cycle Folate Cycle This compound->Folate Cycle inhibits Gene Expression Gene Expression This compound->Gene Expression translocates to nucleus under stress AICAR AICAR Folate Cycle->AICAR leads to accumulation AMPK AMPK AICAR->AMPK activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Stress Adaptation Stress Adaptation Gene Expression->Stress Adaptation

Caption: this compound signaling pathway illustrating its primary mechanism of action.

In_Vivo_Experimental_Workflow In Vivo Experimental Workflow Start Start Animal Model Preparation Animal Model Preparation Start->Animal Model Preparation Baseline Measurements Baseline Measurements Animal Model Preparation->Baseline Measurements This compound Administration This compound Administration Baseline Measurements->this compound Administration Control Group (Vehicle) Control Group (Vehicle) Baseline Measurements->Control Group (Vehicle) Monitoring Monitoring This compound Administration->Monitoring Control Group (Vehicle)->Monitoring Final Measurements Final Measurements Monitoring->Final Measurements Tissue Collection Tissue Collection Final Measurements->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for in vivo this compound administration experiments.

References

MOTS-c Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving solubility issues encountered with the mitochondrial-derived peptide, MOTS-c.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 16-amino acid peptide encoded by the mitochondrial genome that plays a significant role in metabolic regulation.[1] Like many peptides, its solubility can be influenced by its amino acid sequence, purity, and the solvent used. Ensuring complete dissolution is critical for accurate dosing and obtaining reliable results in both in vitro and in vivo experiments. Improper solubilization can lead to inaccurate concentrations and potentially failed experiments.[2]

Q2: What are the recommended primary solvents for reconstituting lyophilized this compound?

A2: The most commonly recommended solvents for reconstituting lyophilized this compound powder are sterile, high-purity water (e.g., bacteriostatic water for injection or sterile water) and dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies in animal models, sterile saline has also been used.[5]

Q3: What should I do if my reconstituted this compound solution appears cloudy?

A3: A cloudy or milky appearance in the reconstituted solution often indicates solubility issues, precipitation, or potential contamination.[6] It is generally recommended not to use a cloudy solution. The cloudiness can result from several factors, including low solubility in the chosen solvent, a pH mismatch, or the presence of impurities.[6] If you encounter this, refer to the troubleshooting guide below.

Q4: How should I store lyophilized and reconstituted this compound?

A4: Lyophilized this compound powder should be stored at -20°C for long-term stability.[7] Once reconstituted, the solution should be refrigerated at 2-8°C and is typically stable for up to 7 days for optimal potency.[8] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C.[8]

Quantitative Solubility Data

The solubility of this compound can vary depending on the purity of the peptide and the solvent used. The following table summarizes available quantitative data.

Solvent/VehicleConcentrationNotesSource(s)
Water40 mg/mLSolubility in high-purity water.[3]
DMSO100 mg/mLFresh, moisture-free DMSO is recommended as it is hygroscopic.[3]
Bacteriostatic Water~3.33 mg/mLReconstitution of a 10mg vial with 3.0 mL of bacteriostatic water.[9]
Bacteriostatic Water~6.67 mg/mLReconstitution of a 20mg vial with 3.0 mL of bacteriostatic water.[8]

Disclaimer: The solubility of peptides can be sequence-dependent and influenced by factors such as pH and the presence of salts.[10] It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[11]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vivo Studies

This protocol is suitable for preparing this compound for administration in animal models, such as via subcutaneous or intraperitoneal injection.

Materials:

  • Lyophilized this compound vial

  • Sterile bacteriostatic water or sterile saline

  • Sterile syringe and needles

Procedure:

  • Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.

  • Using a sterile syringe, draw up the desired volume of bacteriostatic water or sterile saline. For example, to achieve a concentration of approximately 3.33 mg/mL from a 10mg vial, use 3.0 mL of solvent.[9]

  • Slowly inject the solvent down the side of the vial, avoiding foaming.[8]

  • Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously , as this can cause the peptide to degrade.[8]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For immediate use, draw the required dose. If storing, refrigerate at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.[8]

Protocol 2: Preparation of this compound Stock Solution for In Vitro Cell Culture Assays

This protocol outlines the preparation of a concentrated this compound stock solution in DMSO, which can then be diluted in cell culture media.

Materials:

  • Lyophilized this compound vial

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • Bring the lyophilized this compound vial to room temperature.

  • Add a small amount of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -20°C or -80°C.

  • When preparing your experiment, thaw an aliquot of the stock solution and dilute it serially in your cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy or Milky Solution After Reconstitution - Low Solubility: The peptide may not be fully soluble in the chosen solvent at the desired concentration.[6]- pH Mismatch: The pH of the solvent may not be optimal for this compound solubility.[6]- Impurities: The presence of insoluble impurities from the synthesis process.[6]- Precipitation: The peptide may have precipitated out of solution after a change in temperature.[6]- Try sonicating the solution briefly to aid dissolution.[11]- If the peptide is basic, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) to lower the pH.[11]- If the peptide is acidic, try a dilute basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate).- If cloudiness persists, it is best to discard the solution to avoid inaccurate results.
Precipitation in Cell Culture Media - Salt Concentration: The salts in the cell culture media can reduce the solubility of the peptide, causing it to precipitate.[13]- Temperature Shift: Moving the solution from a cold to a warmer environment (e.g., incubator) can cause precipitation.[14]- Increase the initial concentration of the peptide in a solvent like DMSO and then perform a higher dilution into the media.[13]- Ensure the final concentration of the organic solvent is compatible with your cell line.
Peptide Aggregation - Hydrophobic Interactions: The hydrophobic residues in the peptide sequence can lead to aggregation, especially at high concentrations.[15]- Vigorous Shaking: Shaking the vial can introduce energy that promotes aggregation.- Always dissolve the peptide by gentle swirling or rolling.[8]- If aggregation is suspected, sonication may help to break up aggregates.[11]

Visualizations

This compound Signaling Pathway

This compound is known to activate the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular metabolism.[1] This activation leads to a cascade of downstream effects that enhance metabolic homeostasis.

MOTS_c_Signaling_Pathway MOTSc This compound AMPK AMPK Activation MOTSc->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Fatty_Acid_Oxidation Enhanced Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Gene_Expression Nuclear Translocation & Gene Regulation AMPK->Gene_Expression Metabolic_Homeostasis Metabolic Homeostasis Glucose_Uptake->Metabolic_Homeostasis Fatty_Acid_Oxidation->Metabolic_Homeostasis Mitochondrial_Biogenesis->Metabolic_Homeostasis Gene_Expression->Metabolic_Homeostasis

Caption: this compound activates AMPK, leading to improved metabolic outcomes.

Experimental Workflow: this compound Reconstitution

A standardized workflow is crucial for consistent and reliable experimental results.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use Vial_Temp Warm vial to room temperature Solvent_Prep Prepare sterile solvent Add_Solvent Slowly add solvent to vial Solvent_Prep->Add_Solvent Dissolve Gently swirl/roll to dissolve Add_Solvent->Dissolve Inspect Inspect for clarity Dissolve->Inspect Use_Aliquot Use immediately or aliquot and store Inspect->Use_Aliquot

References

Preventing degradation of Mots-c during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MOTS-c Experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent the degradation of this compound and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store lyophilized this compound powder?

Lyophilized this compound is stable at room temperature for short periods (up to 3 weeks), but for long-term storage, it should be kept in a desiccated environment below -18°C.[1] To maximize its shelf life, store the powder in a freezer at -20°C or -80°C.[2] Proper storage in a cold, dry, and dark environment can ensure stability for several years.[2]

Table 1: Stability of Lyophilized this compound Under Various Conditions

Storage ConditionTemperatureDuration of StabilitySource(s)
Room Temperature20-25°CUp to 3 weeks[1]
Refrigerated2-8°CUp to 2 years[3]
Frozen-20°C or belowSeveral years (3-5+ years)[1][2][3]
Q2: How should I reconstitute lyophilized this compound?

Reconstitution should be performed using sterile techniques to prevent contamination. The recommended solvent is typically sterile bacteriostatic water or HPLC-grade water.[4][5][6] When injecting the solvent, aim it slowly down the side of the vial to minimize foaming.[4][5] After adding the solvent, gently swirl or roll the vial until the powder is completely dissolved; do not shake it vigorously, as this can degrade the peptide.[4][7]

Q3: What is the stability of this compound after it has been reconstituted?

Once reconstituted, this compound should be stored in the refrigerator at 2-8°C (35.6-46.4°F) and protected from light.[4][5] Its stability in solution is time-dependent. While some sources suggest using it within 7 days for optimal potency[4], other studies have shown it remains relatively stable for up to 14 days and can be stable for at least 30 days when refrigerated.[6][8] For long-term storage of the reconstituted peptide, it is recommended to prepare single-use aliquots and freeze them at -20°C or below.[1][4]

Table 2: Stability of Reconstituted this compound

Storage ConditionTemperatureDuration of StabilitySource(s)
Refrigerated2-8°C2-7 days (recommended for future use below -18°C)[1]
Refrigerated2-8°CUp to 30 days (for optimal potency)[5]
Refrigerated4°CAt least 30 days (minimal degradation observed)[6][9]
Frozen-20°C or belowSeveral months[6][10]
Q4: How many times can I freeze and thaw my reconstituted this compound aliquots?

It is critical to avoid repeated freeze-thaw cycles, as this can significantly degrade the peptide.[1][4][6] The best practice is to aliquot the reconstituted solution into single-use volumes before freezing. This ensures that each vial is only thawed once before use.

Troubleshooting Guide

Problem 1: My reconstituted this compound solution appears cloudy or has precipitates.
  • Possible Cause 1: Improper Reconstitution. Vigorous shaking during reconstitution can cause the peptide to aggregate.

    • Solution: Always gently swirl or roll the vial to dissolve the peptide.[4][5] If aggregation has already occurred, the peptide may be damaged, and it is recommended to use a fresh vial.

  • Possible Cause 2: Contamination. Bacterial or fungal contamination can cause cloudiness.

    • Solution: Ensure you are using sterile techniques, including sterile water (bacteriostatic water is recommended) and sterile syringes.[5][10] Discard any solution that you suspect is contaminated.

  • Possible Cause 3: Buffer Incompatibility or pH Issues. The solubility of peptides can be influenced by the pH and composition of the solvent.

    • Solution: Reconstitute this compound in sterile 18MΩ-cm H₂O to a concentration of at least 100 µg/ml before diluting it into other aqueous solutions.[1] Using a buffer at an incorrect pH can lead to precipitation.

Problem 2: I am observing inconsistent or no effects in my cell culture experiments.
  • Possible Cause 1: Peptide Degradation. The most common cause of inconsistent results is the loss of peptide potency due to degradation.

    • Solution: Review your storage and handling procedures. Ensure lyophilized powder is stored at -20°C and reconstituted solutions are refrigerated at 2-8°C and used within the recommended timeframe.[4][5] Avoid leaving the peptide at room temperature, as it degrades rapidly.[4]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. As mentioned, this is a primary cause of peptide degradation.

    • Solution: Prepare single-use aliquots of your reconstituted this compound to freeze.[1] Thaw only what you need for a single experiment.

  • Possible Cause 3: Adsorption to Labware. Peptides can sometimes adsorb to the surface of plastic or glass tubes, reducing the effective concentration in your experiments.

    • Solution: For long-term storage, consider adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to prevent adsorption and improve stability.[1]

Problem 3: My this compound purity seems to decrease over time, even with proper refrigeration.
  • Observation: Studies have quantified the degradation of reconstituted this compound over a 30-day period under refrigeration. While the peptide remains relatively stable, a gradual decline in purity is expected.

    • Solution: For experiments requiring the highest purity and potency, use the reconstituted solution as quickly as possible. If storing for longer periods, be aware of the potential for a slight decrease in purity.

Table 3: Purity Changes of Reconstituted this compound Over Time at 2-8°C

Time PointChange in Purity from BaselineSource
Day 7+0.04% (marginal increase)[8]
Day 14-0.15%[8]
Day 30-1.35%[8]

Experimental Protocols & Visual Guides

Protocol: Reconstitution and Storage of this compound

This protocol outlines the standard procedure for reconstituting and storing this compound to maintain its integrity.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Gather your lyophilized this compound vial, a vial of sterile bacteriostatic water, and sterile syringes.[10]

  • Solvent Injection: Draw the desired volume of bacteriostatic water into a syringe. Slowly inject the water down the inner wall of the this compound vial to avoid foaming.[4][5]

  • Dissolution: Gently roll or swirl the vial between your fingers.[5] Do not shake. Continue until the lyophilized powder is fully dissolved.

  • Short-Term Storage: If using within 1-2 weeks, store the vial in a refrigerator at 2-8°C, protected from light.[4][8]

  • Long-Term Storage: For storage longer than two weeks, use a sterile syringe to dispense the solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or lower.[1][6]

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Decision start Start: Lyophilized this compound b Use Sterile Bacteriostatic Water start->b c Slowly inject water down side of vial b->c d Gently swirl/roll (Do Not Shake!) c->d e Use within 2 weeks? d->e f Refrigerate at 2-8°C e->f Yes g Aliquot into single-use tubes e->g No h Freeze at -20°C or below g->h G cluster_pathway AMPK Activation Pathway cluster_outcomes Physiological Outcomes MOTSc This compound AMPK AMPK Activation MOTSc->AMPK GlucoseUptake Improved Glucose Utilization (via GLUT4) AMPK->GlucoseUptake FatOxidation Increased Fat Oxidation AMPK->FatOxidation MitoFunction Enhanced Mitochondrial Function AMPK->MitoFunction StressResist Cellular Stress Resistance AMPK->StressResist Insulin Enhanced Insulin Sensitivity GlucoseUptake->Insulin Metabolism Improved Metabolic Health FatOxidation->Metabolism Performance Increased Physical Performance MitoFunction->Performance StressResist->Metabolism G start Inconsistent Experimental Results? check_storage Were storage protocols followed? (Lyophilized at -20°C, Reconstituted at 2-8°C) start->check_storage check_handling Were handling protocols followed? (No vigorous shaking, sterile reconstitution) check_storage->check_handling Yes solution_storage Solution: Review and correct storage procedures. Use a fresh vial. check_storage->solution_storage No check_freeze Were repeated freeze-thaw cycles avoided? check_handling->check_freeze Yes solution_handling Solution: Review and correct handling procedures. Use a fresh vial. check_handling->solution_handling No solution_freeze Solution: Aliquot into single-use tubes. Use a fresh vial. check_freeze->solution_freeze No final_check If issues persist, consider peptide source or experimental design. check_freeze->final_check Yes

References

Technical Support Center: Ensuring Reproducibility in Mots-c Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mots-c research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide (MDP) consisting of 16 amino acids. It is encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][2] Its primary mechanism of action is the activation of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5] By activating AMPK, this compound influences various metabolic processes, including enhancing insulin (B600854) sensitivity, promoting glucose uptake, and increasing fatty acid oxidation.[1][2][6][7]

Q2: How should I handle and store my this compound peptide to ensure its stability?

A2: Proper handling and storage of this compound peptide are critical for maintaining its bioactivity and ensuring experimental reproducibility.

  • Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C for long-term stability.[8]

  • Reconstitution: Reconstitute the peptide using sterile, high-purity water, such as bacteriostatic water for injection (BWFI) or sterile water. Gently swirl or roll the vial to dissolve the powder; do not shake vigorously.

  • Reconstituted Solution: Once reconstituted, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term storage (up to a few days), the reconstituted solution can be kept at 2-8°C.[8]

Q3: What are the key considerations for designing a reproducible this compound experiment?

A3: To ensure the reproducibility of your this compound experiments, consider the following:

  • Peptide Quality: Use high-purity, chemically synthesized this compound with a verified amino acid sequence and purity level (typically >95%).

  • Vehicle Control: Always include a vehicle control group that receives the same solvent used to dissolve the this compound peptide.

  • Dose-Response: Conduct dose-response studies to determine the optimal effective concentration of this compound for your specific experimental model.

  • Standardized Protocols: Follow standardized and detailed protocols for all procedures, including animal handling, cell culture, and biochemical assays.

  • Blinding: Whenever possible, blind the experimenters to the treatment groups to minimize bias.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and report the results with measures of variability.

Troubleshooting Guides

In Vivo Experiments (Mouse Models)

Issue: High variability in body weight and metabolic parameters between animals in the same group.

  • Possible Cause 1: Inconsistent Diet Intake.

    • Solution: House mice individually to accurately monitor food and water intake. Ensure that the diet is palatable and easily accessible.

  • Possible Cause 2: Animal Stress.

    • Solution: Acclimatize animals to the housing conditions and handling procedures before starting the experiment. Minimize noise and other environmental stressors in the animal facility.

  • Possible Cause 3: Inaccurate Dosing.

    • Solution: Ensure accurate and consistent administration of this compound or vehicle. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, use appropriate needle sizes and injection volumes based on the animal's body weight.

Issue: No significant effect of this compound on body weight or glucose tolerance in a diet-induced obesity (DIO) model.

  • Possible Cause 1: Insufficient Duration of Treatment.

    • Solution: The metabolic effects of this compound may take time to manifest. Consider extending the treatment period based on previously published studies.

  • Possible Cause 2: Inadequate Dose.

    • Solution: Perform a dose-response study to identify the optimal this compound dosage for your specific mouse strain and experimental conditions. Doses in published studies can vary.[9]

  • Possible Cause 3: Degradation of this compound.

    • Solution: Verify the stability of your reconstituted this compound solution. Prepare fresh solutions regularly and store them properly.

In Vitro Experiments (Cell Culture)

Issue: Poor cell viability or inconsistent cellular response to this compound treatment.

  • Possible Cause 1: Cytotoxicity of this compound or Solvent.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of this compound and the vehicle (e.g., DMSO) for your cell line.

  • Possible Cause 2: Cell Culture Conditions.

    • Solution: Ensure consistent cell culture conditions, including media composition, serum concentration, confluency, and passage number. Starvation or stress conditions prior to this compound treatment should be standardized.

  • Possible Cause 3: Inconsistent this compound Concentration.

    • Solution: Ensure accurate dilution and thorough mixing of the this compound stock solution into the cell culture media.

Issue: Inconsistent results in glucose uptake assays (e.g., 2-NBDG assay).

  • Possible Cause 1: Variability in Glucose Starvation Period.

    • Solution: Standardize the duration of glucose starvation before adding 2-NBDG to ensure consistent activation of glucose transporters.

  • Possible Cause 2: Inconsistent 2-NBDG Incubation Time.

    • Solution: Optimize and strictly control the incubation time with 2-NBDG to ensure linear uptake and avoid saturation.

  • Possible Cause 3: High Background Fluorescence.

    • Solution: Wash the cells thoroughly with ice-cold PBS after 2-NBDG incubation to remove extracellular fluorescence. Include a negative control (no 2-NBDG) to determine the background fluorescence of the cells.[10]

Biochemical Assays

Issue: Weak or no signal for phosphorylated AMPK (p-AMPK) in Western blotting.

  • Possible Cause 1: Suboptimal Antibody Concentration.

    • Solution: Titrate the primary antibody against p-AMPK to determine the optimal concentration.

  • Possible Cause 2: Inefficient Protein Extraction.

    • Solution: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Ensure complete cell or tissue lysis.

  • Possible Cause 3: Insufficient this compound Stimulation.

    • Solution: Optimize the this compound treatment time and concentration to induce detectable AMPK phosphorylation.

Issue: High background or non-specific bands in Western blotting for p-AMPK.

  • Possible Cause 1: Inadequate Blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).

  • Possible Cause 2: Primary Antibody Concentration is Too High.

    • Solution: Reduce the concentration of the primary antibody.

  • Possible Cause 3: Insufficient Washing.

    • Solution: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.

Issue: High variability in this compound quantification by ELISA.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Mix samples and standards thoroughly before loading onto the plate.

  • Possible Cause 2: Inconsistent Incubation Times and Temperatures.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol. Use a plate sealer to prevent evaporation.

  • Possible Cause 3: Matrix Effects.

    • Solution: The sample matrix (e.g., serum, plasma, cell lysate) can interfere with the assay. Dilute samples in the assay buffer provided with the kit to minimize matrix effects. Run a spike and recovery experiment to assess matrix interference.[11]

Data Presentation

Table 1: Effect of this compound on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice

Treatment GroupDurationDosageChange in Body Weight (g)Change in Fat Mass (%)Reference
Vehicle (HFD)18 days-+8.2 ± 0.5+12.5 ± 1.2[1]
This compound (HFD)18 days0.5 mg/kg/day+1.5 ± 0.4+2.1 ± 0.8[1]
Vehicle (HFD)7 days-+5.1 ± 0.6N/A[1]
This compound (HFD)7 days0.5 mg/kg/day+2.3 ± 0.5*N/A[1]

* p < 0.05 compared to Vehicle (HFD) group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glucose Metabolism in Mice

Treatment GroupParameterValueReference
Vehicle (HFD)Fasting Glucose (mg/dL)165 ± 10[1]
This compound (HFD)Fasting Glucose (mg/dL)120 ± 8[1]
Vehicle (HFD)Fasting Insulin (ng/mL)3.5 ± 0.4[1]
This compound (HFD)Fasting Insulin (ng/mL)1.2 ± 0.2[1]
Vehicle (Aged)Glucose Tolerance Test (AUC)35000 ± 2500[1]
This compound (Aged)Glucose Tolerance Test (AUC)25000 ± 2000*[1]

* p < 0.05 compared to the respective Vehicle group. Data are presented as mean ± SEM. AUC: Area Under the Curve.

Experimental Protocols

Detailed Methodology: In Vivo this compound Treatment in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: 8-week-old male C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.[12]

  • Acclimatization: Mice are acclimatized to the housing facility for at least one week before the start of the experiment.

  • Grouping: Mice on the HFD are randomized into two groups based on body weight: Vehicle and this compound.

  • This compound Preparation and Administration:

    • Lyophilized this compound is reconstituted in sterile saline or PBS.

    • Mice in the this compound group receive daily intraperitoneal (i.p.) injections of this compound (e.g., 0.5 mg/kg body weight).[1]

    • Mice in the Vehicle group receive daily i.p. injections of an equal volume of saline or PBS.

  • Monitoring:

    • Body weight and food intake are measured daily or weekly.

    • Metabolic parameters are assessed at the end of the treatment period. This can include:

      • Glucose Tolerance Test (GTT): Mice are fasted for 6 hours, followed by an i.p. injection of glucose (2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

      • Insulin Tolerance Test (ITT): Mice are fasted for 4 hours, followed by an i.p. injection of insulin (0.75 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., skeletal muscle, liver, adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C for further analysis (e.g., Western blotting, qPCR).

Detailed Methodology: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
  • Cell Culture and Differentiation:

    • C2C12 myoblasts are cultured in DMEM with 10% FBS.

    • To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum once the cells reach ~80-90% confluency. The differentiation medium is changed every 2 days for 4-6 days.

  • This compound Treatment:

    • Differentiated myotubes are treated with the desired concentration of this compound or vehicle in serum-free DMEM for a specified period (e.g., 24 hours).

  • Glucose Starvation:

    • After this compound treatment, the cells are washed twice with warm PBS and then incubated in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.

  • 2-NBDG Incubation:

    • The KRH buffer is replaced with KRH buffer containing 100 µM 2-NBDG.

    • Cells are incubated for 30-60 minutes at 37°C in the dark.[13]

  • Termination of Uptake:

    • The 2-NBDG solution is removed, and the cells are washed three times with ice-cold PBS to stop the glucose uptake and remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • The cells are lysed, and the fluorescence of the cell lysate is measured using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Alternatively, glucose uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.[10]

  • Data Normalization:

    • The fluorescence readings are normalized to the total protein concentration of each well, determined by a protein assay (e.g., BCA assay).

Mandatory Visualization

Mots_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Mots_c_ext This compound AMPK AMPK Mots_c_ext->AMPK Enters Cell p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle p_AMPK->GLUT4_vesicle Promotes Translocation GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocates to Plasma Membrane Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake Facilitates

Caption: this compound signaling pathway leading to increased glucose uptake.

Mots_c_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization dio_induction Diet-Induced Obesity Induction (8-12 weeks) acclimatization->dio_induction randomization Randomization dio_induction->randomization mots_c_admin This compound/Vehicle Administration (daily) randomization->mots_c_admin monitoring Monitor Body Weight & Food Intake mots_c_admin->monitoring metabolic_tests Metabolic Tests (GTT, ITT) monitoring->metabolic_tests tissue_collection Tissue Collection metabolic_tests->tissue_collection biochemical_assays Biochemical Assays (Western Blot, ELISA) tissue_collection->biochemical_assays data_analysis Data Analysis biochemical_assays->data_analysis

Caption: Experimental workflow for an in vivo this compound study in DIO mice.

References

Validation & Comparative

MOTS-c vs. Metformin: A Comparative Analysis of Metabolic Regulation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative analysis of the mitochondrial-derived peptide MOTS-c and the synthetic biguanide (B1667054) drug metformin (B114582). Both are significant regulators of cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK). However, their upstream mechanisms of action, primary tissue targets, and overall physiological impact differ substantially. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and protocols.

Introduction to this compound and Metformin

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome.[1] It functions as a mitokine, a signaling molecule that originates from the mitochondria to regulate cellular and systemic homeostasis, particularly in response to metabolic stress.[1][2] Metformin is the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[3] For decades, its primary glucose-lowering effects have been attributed to the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake.[3][4]

While both molecules converge on the activation of AMPK, the "master metabolic switch," their methods of achieving this are fundamentally distinct.[2][5] this compound acts as a natural signaling molecule, whereas metformin induces a state of mild cellular energy stress to trigger the same pathway.[6] This guide dissects these differing mechanisms, presenting quantitative data and the experimental frameworks used to elucidate them.

Comparative Analysis of Core Mechanisms

The primary distinction lies in how each compound initiates the AMPK signaling cascade. This compound utilizes existing metabolic pathways to signal energy status, while metformin alters mitochondrial function to mimic a low-energy state.

This compound: A Mitochondrial Signaling Regulator

This compound's mechanism is rooted in its function as an endogenous regulator. Under conditions of metabolic stress, this compound can translocate from the mitochondria to the nucleus, where it influences gene expression to maintain cellular homeostasis.[1][7] Its primary signaling pathway involves the inhibition of the folate cycle. This leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an analog of AMP, which then directly activates AMPK.[8][9]

Activated AMPK, in turn, promotes catabolic processes that generate ATP, such as enhanced glucose uptake and fatty acid oxidation.[10][11] This positions this compound as an "exercise-mimetic," capable of initiating the beneficial metabolic effects of physical activity at a cellular level.[12]

MOTS_c_Pathway MOTSc This compound Folate Folate-Purine Cycle MOTSc->Folate inhibits AICAR AICAR Accumulation Folate->AICAR leads to AMPK AMPK Activation AICAR->AMPK activates Downstream Metabolic Outcomes AMPK->Downstream Glucose ↑ Glucose Uptake Downstream->Glucose FAO ↑ Fatty Acid Oxidation Downstream->FAO

Caption: this compound signaling pathway via Folate-Purine-AMPK axis.
Metformin: An Inducer of Energetic Stress

Metformin's activation of AMPK is primarily indirect. It is widely accepted that metformin inhibits Complex I of the mitochondrial respiratory chain.[3] This partial inhibition reduces ATP synthesis, leading to an increase in the cellular AMP/ATP ratio.[3] This elevated ratio is sensed by the upstream kinase LKB1, which then phosphorylates and activates AMPK.[3]

Once activated, AMPK suppresses anabolic, ATP-consuming pathways. A key effect in the liver is the inhibition of gluconeogenesis (glucose production), which is a major contributor to metformin's anti-diabetic action.[3][5] Metformin also exerts AMPK-independent effects, including the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), further impacting cell growth and metabolism.[13]

Metformin_Pathway Metformin Metformin Complex1 Mitochondrial Complex I Metformin->Complex1 inhibits AMP_ATP ↑ AMP/ATP Ratio Complex1->AMP_ATP results in LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK Activation LKB1->AMPK activates Gluco ↓ Hepatic Gluconeogenesis AMPK->Gluco mTORC1 mTORC1 Inhibition AMPK->mTORC1 Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis cluster_result Endpoint Culture 1. Cell Culture (e.g., C2C12, HepG2) Treatment 2. Compound Treatment (this compound or Metformin) Culture->Treatment Lysis 3a. Cell Lysis for Protein Extraction Treatment->Lysis GlucoseAssay 3b. 2-NBDG Glucose Uptake Assay Treatment->GlucoseAssay Western 4a. Western Blot (p-AMPK / Total AMPK) Lysis->Western Fluorescence 4b. Fluorescence Measurement GlucoseAssay->Fluorescence Data 5. Data Quantification & Comparison Western->Data Fluorescence->Data

References

A Comparative Guide to Mitochondrial-Derived Peptides: MOTS-c, Humanin, and SHLPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by the mitochondrial genome that play crucial roles in cellular signaling, metabolism, and stress responses. This guide provides a comparative analysis of three key families of MDPs: MOTS-c, Humanin, and the Small Humanin-Like Peptides (SHLPs). By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative effects of this compound, Humanin, and SHLPs across various biological parameters. It is important to note that the data presented is synthesized from multiple studies, and experimental conditions may vary.

Metabolic Effects
ParameterThis compoundHumaninSHLP2Source(s)
Glucose Uptake ↑ (in skeletal muscle cells)↑ (in various cell types)↑ (in adipocytes and peripheral tissues)[1],[2],[3]
Insulin (B600854) Sensitivity ↑ (in vivo, reversed age-dependent and high-fat diet-induced insulin resistance)↑ (in vivo, central regulator of peripheral insulin action)↑ (in vivo, increased glucose infusion rate by ~50% during hyperinsulinemic-euglycemic clamp)[4],[5],[3]
AMPK Activation ↑ (in skeletal muscle)No direct activation reportedNo direct activation reported[3],[6]
Body Weight (in diet-induced obesity models) ↓ (prevented high-fat diet-induced obesity)Not a primary reported effect↓ (protected against high-fat diet-induced obesity)[7],[3]
Cytoprotective and Anti-Apoptotic Effects
ParameterThis compoundHumaninSHLP2SHLP6Source(s)
Cell Viability (under stress) ↑ (increased survival of C2C12 cells at 10 and 100 nM)↑ (rescued neuronal cells from Aβ-induced toxicity)↑ (increased cell viability by 21.95% following exposure to Aβ42)↓ (pro-apoptotic)[4],[8],[9],[10]
Apoptosis (induced by stress) ↓ (inhibitory effects on apoptosis)↓ (antagonizes pro-apoptotic Bax-related peptides)↓ (significantly blocked staurosporine-induced apoptosis)↑ (significantly increased apoptosis in NIT-1 and 22Rv1 cells)[11],[12],[8],[13]
Reactive Oxygen Species (ROS) Production ↓ (inhibits ROS production via the AMPK-PGC-1α axis)↓ (protects against oxidative stress-mediated mitochondrial dysfunction)↓ (suppressed serum-starvation-dependent ROS production)Not reported[4],[12]
Anti-Inflammatory Effects
ParameterThis compoundHumaninSHLP2Source(s)
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↓ (mitokines, including Humanin, inhibit inflammatory cytokines)No effect on IL-6 and MCP-1[12],[8],[13]
Anti-inflammatory Cytokines (IL-10) Not reportedNot reported[12],[8]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound, Humanin, and SHLPs.

This compound Signaling Pathway

MOTS_c_Signaling MOTSc This compound AMPK AMPK MOTSc->AMPK activates Nuc Nucleus MOTSc->Nuc translocates to PGC1a PGC-1α AMPK->PGC1a activates Metabolism Metabolic Homeostasis (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) AMPK->Metabolism Anti_Inflammation Anti-inflammatory Effects (↓ TNF-α, IL-6; ↑ IL-10) PGC1a->Anti_Inflammation Gene_Expression Gene Expression Nuc->Gene_Expression

This compound primarily signals through the activation of AMPK, leading to metabolic benefits and anti-inflammatory responses.
Humanin and SHLP2/3 Signaling Pathway

Humanin_SHLP_Signaling cluster_ligands Ligands Humanin Humanin Receptor Trimeric Receptor Complex (gp130/WSX-1/CNTFR) Humanin->Receptor SHLP2 SHLP2 SHLP2->Receptor SHLP3 SHLP3 SHLP3->Receptor ERK ERK Receptor->ERK activates STAT3 STAT3 Receptor->STAT3 activates (Humanin, SHLP2) Cell_Survival ↑ Cell Survival ↓ Apoptosis ERK->Cell_Survival STAT3->Cell_Survival

Humanin, SHLP2, and SHLP3 share common signaling pathways, activating ERK and STAT3 to promote cell survival.
SHLP6 Pro-Apoptotic Signaling Pathway

SHLP6_Signaling SHLP6 SHLP6 Mitochondrion Mitochondrion SHLP6->Mitochondrion induces stress Caspases Caspase Cascade Mitochondrion->Caspases activates intrinsic pathway Apoptosis Apoptosis Caspases->Apoptosis

SHLP6 induces apoptosis through the intrinsic mitochondrial pathway, leading to caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Assessment of Insulin Sensitivity in Mice using Hyperinsulinemic-Euglycemic Clamp

Objective: To quantify in vivo insulin sensitivity in response to MDP treatment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Mitochondrial-derived peptide (this compound, Humanin, or SHLP) or vehicle control

  • Humulin R (human insulin)

  • 20% Dextrose solution

  • [3-³H]glucose

  • Anesthesia (e.g., isoflurane)

  • Catheters for jugular vein and carotid artery cannulation

  • Syringe pumps

  • Blood glucose meter and strips

Procedure:

  • Animal Preparation: House mice under a 12-hour light/dark cycle with ad libitum access to food and water. Surgically implant catheters into the right jugular vein (for infusions) and left carotid artery (for blood sampling) and allow for a 4-5 day recovery period.

  • Fasting: Fast mice for 5-6 hours prior to the clamp study.

  • Basal Period (t = -90 to 0 min): Infuse [3-³H]glucose at a constant rate (e.g., 0.05 µCi/min) to determine basal glucose turnover. Collect blood samples at t = -10 and 0 min to measure basal glucose and insulin concentrations and ³H-glucose specific activity.

  • Clamp Period (t = 0 to 120 min):

    • Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).

    • Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (target blood glucose of ~120-140 mg/dL).

    • Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.

    • Continue the infusion of [3-³H]glucose to trace glucose metabolism.

  • Steady State: Once a steady glucose infusion rate is maintained for at least 30 minutes (typically between 90-120 min), collect blood samples for the determination of plasma glucose, insulin, and ³H-glucose specific activity.

  • Data Analysis: Calculate the glucose infusion rate (GIR) during the steady-state period. A higher GIR indicates greater insulin sensitivity. Calculate hepatic glucose production and peripheral glucose uptake using the tracer data.

Cell Viability and Apoptosis Assay in Neuronal Cell Culture

Objective: To assess the neuroprotective effects of MDPs against a neurotoxic insult.

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, staurosporine)

  • Mitochondrial-derived peptide (this compound, Humanin, or SHLP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 96-well plates

  • Plate reader

  • Flow cytometer

Procedure (MTT Assay for Cell Viability):

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the MDP for 2-4 hours.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂) to the wells and incubate for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Procedure (Annexin V/PI Staining for Apoptosis):

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in 6-well plates.

  • Cell Harvesting: After the incubation period, collect the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial function in response to MDP treatment.

Materials:

  • C2C12 myoblasts or other relevant cell line

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial-derived peptide (this compound, Humanin, or SHLP)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate at an optimized density and allow them to differentiate into myotubes.

  • Peptide Treatment: Treat the myotubes with the desired concentration of the MDP for a specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO₂ incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Mito Stress Test:

    • Load the sensor cartridge with the mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

    • Place the cell plate in the Seahorse XF Analyzer.

    • The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function:

      • Basal Respiration: Initial OCR before any injections.

      • ATP Production: Decrease in OCR after Oligomycin injection.

      • Maximal Respiration: OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-mitochondrial Respiration: OCR after Rotenone/Antimycin A injection.

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein content in each well.

Conclusion

This comparative guide highlights the distinct and overlapping functions of this compound, Humanin, and SHLPs. This compound emerges as a potent metabolic regulator, primarily acting through the AMPK pathway. Humanin and several SHLPs (SHLP2, SHLP3) exert significant cytoprotective effects, often mediated by the ERK and STAT3 signaling cascades. In contrast, SHLP6 displays pro-apoptotic activity. The provided experimental protocols offer a starting point for researchers to investigate these peptides further. A deeper understanding of the unique and synergistic actions of these mitochondrial-derived peptides holds significant promise for the development of novel therapeutics for a range of metabolic, neurodegenerative, and age-related diseases.

References

MOTS-c and Traditional Exercise: A Comparative Guide to Metabolic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mitochondrial-derived peptides (MDPs) has introduced MOTS-c as a significant regulator of metabolic homeostasis, often dubbed an "exercise-mimetic." This guide provides a comparative analysis of the efficacy of this compound and traditional exercise interventions on key metabolic parameters. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental protocols and signaling pathway visualizations.

Quantitative Comparison of Metabolic and Performance Outcomes

The following tables summarize the quantitative effects of this compound administration and exercise interventions on various metabolic and physical performance markers, primarily derived from studies on rodents and humans. It is crucial to note that dosages, durations, and subject populations vary across studies, making direct comparisons challenging.

Parameter This compound Intervention Traditional Exercise Intervention Key Findings & Citations
Insulin (B600854) Sensitivity Improves insulin sensitivity in aged and diet-induced obese mice.[1][2] Restored insulin sensitivity in aged mice to levels of young mice after 7 days of treatment.[1]Regular aerobic and resistance training improves insulin sensitivity.[3] A 12-week program can significantly improve HOMA-IR.This compound shows potent insulin-sensitizing effects, comparable to chronic exercise.
Glucose Metabolism Stimulates glucose utilization and uptake in skeletal muscle.[4][5] Prevents high-fat diet-induced hyperinsulinemia.[4]Aerobic exercise increases glucose uptake in skeletal muscle. Resistance training enhances insulin sensitivity by increasing muscle mass.[3]Both interventions enhance glucose disposal, primarily through actions on skeletal muscle.
Body Weight & Fat Mass Prevents diet-induced obesity in mice without affecting food intake.[1][4] Reduces visceral fat in obese mice.[6]Endurance and resistance training can decrease fat mass and visceral adipose tissue.[7] Effects on weight loss can be modest without caloric restriction.This compound appears to prevent weight gain under obesogenic conditions, while exercise-induced weight loss is often linked to energy expenditure.
Physical Performance A single dose improved running time and distance in untrained mice.[8] Chronic treatment enhanced treadmill performance in mice of all ages.Regular endurance training significantly improves VO2max and exercise capacity.[9][10]Both this compound and exercise enhance physical endurance and performance.
Lipid Metabolism Reduces hepatic lipid accumulation in diet-induced obese mice.[4] Reduces plasma levels of sphingolipids, monoacylglycerols, and dicarboxylates.[5]Endurance training can enhance fat oxidation.[11] May not significantly affect glucose and lipid homeostasis in some studies.[7]This compound shows a direct effect on reducing pathological lipid accumulation. The effects of exercise on lipid profiles can be variable.
Endogenous Levels Circulating this compound levels increase approximately 1.5-fold during exercise in humans.[1] Skeletal muscle this compound levels can increase up to 11.9-fold post-exercise.[1]Exercise is a natural stimulus for endogenous this compound production.This highlights a key physiological link where exercise naturally upregulates this beneficial peptide.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for this compound administration and a traditional exercise intervention.

This compound Administration Protocol (Rodent Model)

This protocol is based on studies investigating the metabolic effects of this compound in mice.

  • Subjects: Male C57BL/6 mice, aged 8-10 weeks.

  • Acclimation: Mice are acclimated for one week with standard chow and water ad libitum.

  • Intervention Groups:

    • Control Group: Daily intraperitoneal (IP) injections of a vehicle (e.g., saline).

    • This compound Group: Daily IP injections of this compound at a dosage of 0.5 mg/kg body weight.[4]

  • Duration: The intervention is carried out for a period of 4 to 8 weeks.

  • Diet: Mice are fed a high-fat diet (HFD) to induce metabolic dysfunction.

  • Outcome Measures:

    • Metabolic Parameters: Weekly monitoring of body weight and food intake. At the end of the study, fasting blood glucose and insulin levels are measured to calculate HOMA-IR. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.

    • Tissue Analysis: Skeletal muscle and liver tissues are collected for analysis of gene and protein expression related to insulin signaling and lipid metabolism.

    • Physical Performance: Treadmill running tests are conducted to assess endurance capacity.

Traditional Exercise Intervention Protocol (Human Model)

This protocol outlines a typical endurance exercise program designed to improve metabolic health in human subjects.

  • Subjects: Sedentary, abdominally obese women.

  • Screening: Participants undergo a medical screening and a baseline assessment of cardiovascular health.

  • Intervention:

    • Frequency: Supervised training sessions three times a week for 12 weeks.[7]

    • Duration: Each session lasts for one hour.[7]

    • Modality: Endurance training on a cycle ergometer or treadmill.

    • Intensity: Moderate intensity, corresponding to 60-70% of the individual's maximum heart rate.

  • Monitoring: Heart rate is monitored throughout each exercise session to ensure adherence to the target intensity.

  • Outcome Measures:

    • Anthropometry: Body composition (fat mass, lean mass), waist circumference, and BMI are measured before and after the intervention.

    • Cardiometabolic Markers: Blood pressure, fasting glucose, insulin, and lipid profiles (total cholesterol, HDL, LDL, triglycerides) are assessed.

    • Fitness: Maximal oxygen uptake (VO2max) is determined through a graded exercise test.

Signaling Pathways and Experimental Workflow

The therapeutic effects of both this compound and exercise are mediated by complex signaling networks. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MOTS_c This compound AMPK AMPK MOTS_c->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity FattyAcidOxidation->InsulinSensitivity MitochondrialBiogenesis->InsulinSensitivity

This compound signaling pathway in skeletal muscle.

Exercise_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Exercise Exercise AMPK AMPK Exercise->AMPK Activates Endogenous_MOTS_c Endogenous this compound Production Exercise->Endogenous_MOTS_c Stimulates PGC1a PGC-1α AMPK->PGC1a Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis MetabolicAdaptation Metabolic Adaptation GLUT4->MetabolicAdaptation FattyAcidOxidation->MetabolicAdaptation MitochondrialBiogenesis->MetabolicAdaptation Endogenous_MOTS_c->AMPK

Key signaling pathways activated by exercise.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis AnimalModel Select Animal Model (e.g., C57BL/6 Mice) Diet Induce Metabolic Dysfunction (e.g., High-Fat Diet) AnimalModel->Diet Group1 Control Group (Vehicle) Diet->Group1 Group2 This compound Group Diet->Group2 Group3 Exercise Group Diet->Group3 Metabolic Metabolic Phenotyping (GTT, ITT, Body Composition) Group1->Metabolic Performance Physical Performance (Treadmill Test) Group1->Performance Molecular Molecular Analysis (Western Blot, qPCR) Group1->Molecular Group2->Metabolic Group2->Performance Group2->Molecular Group3->Metabolic Group3->Performance Group3->Molecular

A typical experimental workflow for comparison.

References

Cross-Species Analysis of MOTS-c: A Comparative Guide to Function and Conservation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a novel peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][2] Unlike most peptides, which originate from nuclear DNA, this compound's mitochondrial origin places it at a unique intersection of intracellular communication, acting as a signaling molecule that relays information about the mitochondrial state to the rest of the cell and the body.[3][4] This "mitokine" plays a crucial role in regulating metabolic homeostasis, insulin (B600854) sensitivity, and cellular stress responses.[1][4] Its levels have been observed to decline with age, and exercise has been shown to induce its expression, highlighting its potential as a therapeutic target for age-related and metabolic diseases.[2][4] This guide provides a comparative analysis of this compound function and conservation across different species, supported by experimental data and detailed protocols.

Conservation of this compound Across Species

This compound exhibits a remarkable degree of conservation among mammals, suggesting a crucial and sustained biological function throughout evolution.[4][5] The 16-amino-acid peptide, particularly its first 11 residues, is highly conserved across numerous mammalian species, including humans and rodents.[2][4][5][6] This high level of conservation is noteworthy given that the mitochondrial genome typically evolves at a faster rate than the nuclear genome.[4][5] However, this conservation does not extend to some lower eukaryotes; for instance, this compound is not conserved in species like C. elegans and Drosophila melanogaster.[4]

SpeciesAmino Acid Sequence
Human M R W Q E M G Y I F Y P R K L R
Chimpanzee M R W Q E M G Y I F Y P R K L R
Macaque M R W Q E M G Y I F Y P R K L R
Mouse M R W Q E M G F I F Y P R K L R
Rat M R W Q E M G F I F Y P R K L R
Cow M R W Q E M G Y I F Y P R K L R
Dog M R W Q E M G Y I F Y P R K L R
Data sourced from multiple sequence alignments in cited literature.[6][7]

Cross-Species Functional Comparison of this compound

Experimental studies, predominantly in mice and increasingly in humans, have elucidated the multifaceted roles of this compound. It acts as a systemic hormone, with skeletal muscle being a primary target organ.[1][8]

FunctionEvidence in MiceEvidence in Humans
Metabolic Regulation Prevents high-fat diet-induced obesity and insulin resistance.[1][6] Improves glucose utilization and enhances insulin sensitivity, partially by increasing the expression of the GLUT4 glucose transporter.[5] In ovariectomized female mice, it reduces fat accumulation and improves insulin sensitivity.[1]Plasma this compound levels are often dysregulated in metabolic conditions. Exercise, a key modulator of metabolic health, significantly increases this compound levels in skeletal muscle and circulation.[1]
Exercise & Physical Performance Administration of this compound enhances physical capacity and performance on treadmills and rotarods in young, middle-aged, and old mice.[1] Old mice treated with this compound doubled their running capacity.[1] A single dose can improve running time and distance in untrained mice.Endogenous this compound levels in skeletal muscle and plasma increase significantly during and after exercise.[1] This suggests this compound is an exercise-induced peptide that may mediate some of the systemic benefits of physical activity.
Aging & Healthspan This compound levels decline with age.[2] Late-life this compound treatment in mice improves physical function, including grip strength and gait, enhancing healthspan.[1]Circulating this compound levels are higher in young individuals compared to middle-aged and older people.[2]
Cellular Stress Response Under metabolic stress, this compound translocates to the nucleus to regulate genes involved in stress adaptation and antioxidant defense.[2][4]The exercise-induced expression of this compound suggests a role in adapting to the metabolic stress of physical exertion.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating key cellular signaling pathways. A primary mechanism involves its ability to inhibit the folate cycle. This leads to the accumulation of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a natural activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Under conditions of metabolic stress, this compound can also translocate from the mitochondria to the nucleus, where it influences the expression of genes, including those with antioxidant response elements (ARE), to promote cellular resilience.[2][4]

MOTS_c_Signaling_Pathway Mitochondria Mitochondria MOTSc This compound Mitochondria->MOTSc Encodes & Releases FolateCycle Folate Cycle MOTSc->FolateCycle Inhibits Nucleus Nucleus MOTSc->Nucleus Translocates (under stress) AICAR AICAR Accumulation FolateCycle->AICAR Leads to AMPK AMPK Activation AICAR->AMPK Activates MetabolicOutcomes Metabolic Homeostasis (Glucose Uptake, Fatty Acid Oxidation) AMPK->MetabolicOutcomes Promotes Stress Metabolic Stress (e.g., Exercise) Stress->MOTSc Induces Release GeneExpression Gene Expression (ARE-regulated genes) Nucleus->GeneExpression Regulates

Caption: this compound signaling pathway leading to AMPK activation and nuclear translocation.

Experimental Protocols

Protocol: Assessing the Effect of this compound on Physical Performance in Mice

This protocol describes a common method to evaluate the impact of exogenous this compound administration on the physical endurance of mice using a treadmill test.

1. Animals and Acclimation:

  • Species/Strain: C57BL/6J mice (or other appropriate strain).

  • Age: Young adult (e.g., 2-3 months) or aged (e.g., 22-24 months) depending on the study's focus.

  • Housing: House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. Acclimate them to the treadmill for 2-3 days (e.g., 5-10 minutes at a low speed) to reduce novelty-induced stress.

2. This compound Administration:

  • Peptide: Synthesized, purified full-length human this compound peptide.

  • Vehicle: Sterile 0.9% saline.

  • Dosage: A typical dose ranges from 5 to 15 mg/kg body weight.[9]

  • Route of Administration: Intraperitoneal (IP) injection is commonly used.

  • Treatment Schedule: Administer this compound or vehicle daily for a set period (e.g., 7-14 days) before the performance test.[9] For acute studies, a single dose may be given 10-30 minutes prior to the exercise challenge.

3. Treadmill Endurance Test:

  • Apparatus: A multi-lane rodent treadmill equipped with a shock grid at the rear to provide motivation.

  • Protocol:

    • Place the mouse on the treadmill.

    • Start with a warm-up period (e.g., 5 minutes at 10-13 m/min).

    • Gradually increase the speed (e.g., by 1 m/min every 2-5 minutes) until a steady speed is reached (e.g., 18 m/min).

    • Continue the test until the mouse reaches exhaustion. Exhaustion is typically defined as the inability to continue running, spending >5-10 seconds on the shock grid despite gentle prompting.

  • Data Collection: Record the total time run and the total distance covered for each mouse.

4. Data Analysis:

  • Compare the mean running time and distance between the this compound-treated group and the vehicle-treated control group.

  • Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine significance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cross-species study on this compound function.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., this compound enhances healthspan) StudyDesign Experimental Design (Species selection, dosage, duration) Hypothesis->StudyDesign InVivo In Vivo Studies (Mouse Model) - this compound/Vehicle Administration - Performance Tests (Treadmill) - Metabolic Analysis StudyDesign->InVivo HumanStudies Human Studies (Observational) - Sample Collection (Muscle, Plasma) - Correlate this compound levels with age/exercise StudyDesign->HumanStudies InVitro In Vitro Studies (Cell Culture) - Myoblast Treatment - Gene Expression Analysis - Metabolic Flux Analysis StudyDesign->InVitro DataCollection Data Collection & Processing InVivo->DataCollection HumanStudies->DataCollection InVitro->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results Interpretation & Conclusion DataAnalysis->Results Publication Publication Results->Publication

Caption: A typical experimental workflow for this compound cross-species research.

References

A Comparative Analysis of MOTS-c and its Analogs: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of mitochondrial-derived peptides (MDPs) has unveiled a new frontier in cellular signaling and therapeutic development. Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered significant attention for its role in regulating metabolic homeostasis.[1][2] This has spurred the development of synthetic analogs with potentially enhanced therapeutic properties. This guide provides a comparative overview of this compound and its known analogs, with a focus on their bioactivity, supported by available experimental data and detailed methodologies.

I. Overview of this compound and its Analogs

This compound is a 16-amino-acid peptide encoded by the mitochondrial genome that has demonstrated a significant role in metabolic regulation, particularly in enhancing insulin (B600854) sensitivity and promoting cellular energy homeostasis.[1][2][3] Its mechanism of action is primarily attributed to the activation of the AMP-activated protein kinase (AMPK) pathway.[4][5] Analogs of this compound are being developed to improve upon its natural properties, such as stability, potency, and bioavailability.

One of the most prominent analogs in development is CB4211 , a novel peptide created by CohBar, Inc.[6][7][8] Preclinical and early clinical studies suggest that CB4211 acts as an insulin sensitizer (B1316253), potentiating the effects of insulin on glucose and lipid metabolism.[8][9]

II. Comparative Bioactivity Data

Direct head-to-head comparative studies with quantitative bioactivity data for this compound and its analogs are limited in publicly available literature. The following tables summarize the available data for each peptide based on preclinical and clinical findings.

Table 1: In Vitro Bioactivity

ParameterThis compoundCB4211 (Analog)Reference
Primary Mechanism Direct AMPK ActivationInsulin Sensitization[4][8]
Effect on Lipolysis Data not availablePotentiates insulin-mediated inhibition of lipolysis (IC50 of insulin + CB4211 = 0.1853 µM vs. insulin alone = 0.7474 µM)[9]
Effect on Glucose Production Data not availablePotentiates insulin-induced reduction in glucose production in hepatic cells[8][10]
Cellular Signaling Activates AMPK pathwayEnhances insulin-mediated phosphorylation of IR, IRS-1, and Akt[4][8]

Table 2: In Vivo Efficacy (Preclinical)

ParameterThis compoundCB4211 (Analog)Reference
Model High-Fat Diet (HFD)-induced obese miceDiet-Induced Obese (DIO) mice[11]
Effect on Insulin Sensitivity Reverses age-dependent and HFD-induced insulin resistanceEnhances insulin sensitivity in the presence of insulin[9][10]
Effect on Body Weight Prevents HFD-induced weight gainReduces body weight and fat mass[10]
Effect on Liver Reduces hepatic steatosisReduces NAFLD activity score and markers of liver injury[11]
Dosage and Administration 0.5 mg/kg/day IP for 3 weeks15 mg/kg IP (acute administration)[9][10]

Table 3: Clinical Data

ParameterThis compoundCB4211 (Analog)Reference
Clinical Phase Observational studies; levels decline with age and in metabolic dysfunctionPhase 1a/1b completed[6][10]
Population N/AHealthy volunteers and obese subjects with NAFLD[6][12]
Key Findings N/ASafe and well-tolerated. Significant reductions in ALT (-21%), AST (-28%), and glucose (-6%) in NAFLD subjects after 4 weeks.[6][12]
Dosage N/A25 mg administered subcutaneously once daily for 4 weeks[6]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for the comparative screening of peptide analogs.

This compound Signaling Pathway

Peptide_Analog_Screening_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Peptide Analog Design synthesis Synthesis & Purification start->synthesis stability Plasma Stability Assay synthesis->stability receptor_binding AMPK Activation Assay synthesis->receptor_binding cell_based Cellular Uptake Assay synthesis->cell_based lead_selection_vitro Lead Candidate Selection stability->lead_selection_vitro receptor_binding->lead_selection_vitro cell_based->lead_selection_vitro pk_pd Pharmacokinetics & Pharmacodynamics lead_selection_vitro->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology lead_selection_vivo Final Lead Selection toxicology->lead_selection_vivo

Peptide Analog Screening Workflow

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of this compound and its analogs.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in plasma.

Materials:

  • Test peptide (e.g., this compound or analog)

  • Pooled human plasma (with anticoagulant, e.g., EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid)

  • Internal standard (a stable peptide with similar properties)

  • LC-MS/MS system

Procedure:

  • Thaw pooled plasma on ice and pre-warm to 37°C for 15 minutes.

  • Spike the test peptide into the plasma to a final concentration of 1-10 µM.

  • Immediately collect a time-zero aliquot and quench it with 4 volumes of ice-cold quenching solution containing the internal standard.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quench each aliquot immediately as in step 3.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

Protocol 2: Cellular AMPK Activation Assay (Western Blot)

Objective: To assess the ability of a peptide to induce the phosphorylation of AMPK in a cell-based model.

Materials:

  • Cell line (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • Test peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and grow to desired confluency. Differentiate C2C12 myoblasts to myotubes if applicable.

  • Starve the cells in serum-free medium for 2-4 hours prior to treatment.

  • Treat the cells with various concentrations of the test peptide for a specified time (e.g., 30 minutes to 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.

Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize and quantify the cellular internalization of a fluorescently labeled peptide.

Materials:

  • Fluorescently labeled peptide (e.g., FITC-MOTS-c)

  • Cell line cultured on glass coverslips or in imaging-compatible plates

  • Cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • WGA-Alexa Fluor conjugate (for membrane staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or imaging plates and allow them to adhere and grow.

  • Wash the cells with PBS and incubate with the fluorescently labeled peptide at a desired concentration (e.g., 1-5 µM) in serum-free medium for a specified time (e.g., 1-3 hours) at 37°C.

  • (Optional) In the last 10 minutes of incubation, add Hoechst 33342 and a WGA-Alexa Fluor conjugate for nuclear and membrane counterstaining, respectively.

  • Wash the cells three times with ice-cold PBS to remove extracellular peptide.

  • (Optional) An acid wash (e.g., with glycine (B1666218) buffer, pH 2.5) can be performed to remove membrane-bound peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets.

  • Quantify the intracellular fluorescence intensity using image analysis software.

V. Conclusion

This compound and its analogs represent a promising class of therapeutics for metabolic diseases. While this compound has shown robust preclinical efficacy in improving metabolic parameters, its analog CB4211 has progressed to clinical trials, demonstrating a favorable safety profile and initial signs of efficacy in humans. The mechanism of CB4211 appears to be more focused on sensitizing the insulin receptor, which may offer a distinct therapeutic advantage.

Further direct comparative studies are necessary to fully elucidate the differences in bioactivity and therapeutic potential between this compound and its analogs. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be crucial for the continued development of this exciting class of mitochondrial-derived therapeutics.

References

Mots-c vs. SS-31: A Comparative Guide to Mitochondrial-Targeted Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a vast array of age-related and metabolic diseases. In the field of mitochondrial medicine, two peptides have emerged as prominent therapeutic candidates: MOTS-c, a naturally occurring mitochondrial-derived peptide, and SS-31 (Elamipretide), a synthetic tetrapeptide. While both aim to enhance mitochondrial function, they operate through fundamentally distinct mechanisms. This guide provides an objective comparison of their mitochondrial targets, mechanisms of action, and therapeutic applications, supported by experimental data and detailed protocols.

Contrasting Mechanisms of Action

This compound and SS-31 represent two different strategies for targeting mitochondrial health. This compound acts as a systemic signaling molecule that influences nuclear gene expression, while SS-31 directly interacts with the inner mitochondrial membrane to provide structural and functional support.[1][2][3]

This compound: The Metabolic Regulator

This compound is a 16-amino-acid peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[4][5] It functions as a "mitokine," a signaling molecule that communicates the state of the mitochondria to the rest of the cell, particularly the nucleus.[6][7] Under metabolic stress or during exercise, this compound translocates from the mitochondria to the nucleus, where it regulates the expression of genes involved in metabolic homeostasis and stress adaptation.[4][8][9]

The primary mechanism of this compound involves the activation of the 5' AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[5][6] It achieves this by inhibiting the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn activates AMPK.[4][9][10] Activated AMPK then initiates a cascade of downstream effects, including enhanced glucose uptake, increased fatty acid oxidation, and improved insulin (B600854) sensitivity.[6][10][11]

SS-31 (Elamipretide): The Mitochondrial Stabilizer

SS-31, also known as Elamipretide (B1671158), is a synthetic four-amino-acid peptide (D-Arg-Dmt-Lys-Phe-NH2) engineered to specifically target and accumulate within mitochondria.[7][12] Its mechanism is direct and receptor-independent.[13] SS-31's primary target is cardiolipin (B10847521) , a unique phospholipid found almost exclusively in the inner mitochondrial membrane (IMM).[12][14][15]

By binding to cardiolipin, SS-31 protects it from peroxidation and helps maintain the structural integrity of the mitochondrial cristae—the folds of the IMM where the electron transport chain (ETC) complexes are located.[14][16] This stabilization enhances the efficiency of the ETC, leading to improved ATP production and a reduction in the leakage of electrons that generate harmful reactive oxygen species (ROS).[14][16][17] SS-31 has also been shown to directly interact with mitochondrial proteins involved in ATP production.[17][18]

Data Presentation: Comparative Summary

The following tables summarize the key characteristics and reported effects of this compound and SS-31 based on preclinical and clinical research.

Table 1: Key Characteristics of this compound vs. SS-31

FeatureThis compound (Mitochondrial ORF of the 12S rRNA type C)SS-31 (Elamipretide)
Origin Natural; encoded by mitochondrial DNA.[4][8]Synthetic tetrapeptide.[1][7]
Structure 16-amino acid peptide.[5]4-amino acid peptide.[7]
Primary Target Indirect; systemic signaling via the Folate-AICAR-AMPK pathway.[4][9][10]Direct; binds to cardiolipin in the inner mitochondrial membrane.[12][14][15]
Mode of Action Regulates nuclear gene expression to influence metabolism and stress resistance.[4][9]Stabilizes mitochondrial membrane, improves ETC function, and reduces ROS.[14][16]
Primary Focus Metabolic regulation and systemic energy homeostasis.[7][11]Mitochondrial membrane stabilization and reduction of oxidative stress.[7][19]

Table 2: Comparative Effects and Therapeutic Applications

Effect / ApplicationThis compoundSS-31 (Elamipretide)
Metabolic Health Improves insulin sensitivity, enhances glucose utilization, reduces diet-induced obesity.[8][11]Investigated for metabolic syndromes.[15]
Physical Performance Enhances exercise capacity and endurance in animal models.[6][20][21]Improves exercise tolerance in aged mice.[17][22]
Oxidative Stress Reduces ROS production, primarily through activation of PGC-1α and NRF2 pathways.[4][9]Directly scavenges ROS and prevents cardiolipin peroxidation.[12][16][19]
Inflammation Exhibits anti-inflammatory properties by modulating cytokine expression.[4][23]Reduces inflammation by preserving mitochondrial function.[12]
Therapeutic Areas Chronic metabolic conditions: Type 2 Diabetes, obesity, age-related fatigue.[1][24]Acute/organ-specific conditions: Heart failure, kidney injury, neurodegeneration, mitochondrial myopathies.[1][2][24]

Table 3: Example Preclinical Dosages from Animal Studies

PeptideAnimal ModelDosageRouteReported OutcomeCitation
This compoundMice (High-Fat Diet)5-15 mg/kg/daySubcutaneousPrevented insulin resistance and obesity.[11][25]
This compoundAged Mice15 mg/kgIntraperitonealImproved physical performance after a single dose.[20][21]
This compoundRats (Type 2 Diabetes)15 mg/kg/dayIntraperitonealRestored mitochondrial bioenergetic function in the heart.[26]
SS-31Aged Mice3 mg/kg/daySubcutaneous (osmotic pump)Reversed age-related decline in ATPmax and improved exercise tolerance.[22]
SS-31Mice (Traumatic Brain Injury)5-10 mg/kgIntraperitonealReduced ROS, preserved mitochondrial function, and provided neuroprotection.[27]
SS-31Mice (Cancer Cachexia)2 mg/kgNot specifiedPartially counteracted body wasting and rescued intracellular ATP levels.[28]

Signaling Pathways and Mechanisms

Visualizing the distinct pathways of this compound and SS-31 is crucial for understanding their contrasting therapeutic approaches.

Mots_c_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Outcomes Mito Mitochondrial DNA (12S rRNA) MOTSc_Mito This compound Mito->MOTSc_Mito Transcription & Translation MOTSc_Cyto This compound MOTSc_Mito->MOTSc_Cyto Release under Stress/Exercise Folate Folate Cycle MOTSc_Cyto->Folate Inhibits MOTSc_Nucleus This compound MOTSc_Cyto->MOTSc_Nucleus Translocation AICAR AICAR Folate->AICAR Leads to Accumulation AMPK AMPK AICAR->AMPK Activates NRF2 NRF2 / PGC-1α AMPK->NRF2 MOTSc_Nucleus->NRF2 Regulates Gene Gene Expression NRF2->Gene Effect1 Increased Glucose Uptake Gene->Effect1 Effect2 Enhanced Fatty Acid Oxidation Gene->Effect2 Effect3 Antioxidant Response Gene->Effect3 Effect4 Improved Insulin Sensitivity Gene->Effect4

Caption: this compound acts as a signaling molecule, moving from the mitochondrion to influence cytoplasmic and nuclear pathways.

SS31_Mechanism cluster_cell Cell cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane (IMM) cluster_outcomes Functional Outcomes SS31_extra SS-31 (Elamipretide) Cardiolipin Cardiolipin SS31_extra->Cardiolipin Enters Cell & Targets IMM SS31_extra->Cardiolipin Binds & Stabilizes ETC Electron Transport Chain (ETC) Cardiolipin->ETC Maintains Structure of ATP_Synthase ATP Synthase Cardiolipin->ATP_Synthase Supports Outcome1 Stabilized Cristae Cardiolipin->Outcome1 ETC->ATP_Synthase Efficient e- Transfer ROS ROS Leakage ETC->ROS Reduces ATP ATP Production ATP_Synthase->ATP Enhances Outcome2 Reduced Oxidative Stress ROS->Outcome2 Outcome3 Improved Energy Production ATP->Outcome3

Caption: SS-31 directly targets cardiolipin in the inner mitochondrial membrane to exert its protective effects.

Experimental Protocols

Detailed and reproducible protocols are essential for research in this field. Below are generalized methodologies for assessing the effects of this compound and SS-31.

Protocol 1: Assessing Metabolic Effects of this compound in a Diet-Induced Obesity Mouse Model

  • Animal Model: Male C57BL/6 mice, 8 weeks old, are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Peptide Administration: HFD-fed mice are randomly assigned to two groups: vehicle control (saline) and this compound treatment. This compound is administered daily via subcutaneous or intraperitoneal injection at a dose of 15 mg/kg body weight for the final 4 weeks of the HFD feeding period.[11][26]

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a 6-hour fast, mice are given an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 4-hour fast, mice are injected intraperitoneally with insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

  • Tissue Collection and Analysis: At the end of the study, skeletal muscle (e.g., gastrocnemius, tibialis anterior) is harvested.

    • Western Blot: Protein expression of key signaling molecules (e.g., phosphorylated AMPK, total AMPK, GLUT4) is quantified.

    • Quantitative PCR (qPCR): Gene expression of metabolic and antioxidant genes (e.g., Pgc1a, Nrf2) is measured.

Protocol 2: Measuring Mitochondrial Respiration and ROS Production with SS-31 in Cultured Cells

  • Cell Culture and Stress Induction: C2C12 myoblasts or H9c2 cardiomyocytes are cultured under standard conditions.[13] To induce mitochondrial stress, cells can be treated with a chemical agent (e.g., rotenone, antimycin A) or subjected to hypoxia/reoxygenation injury.

  • Peptide Treatment: Cells are pre-treated with SS-31 (typically in the nanomolar to low micromolar range, e.g., 1 µM) for 2-4 hours before and during the stress induction.[13][28]

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • Oxygen consumption rates (OCR) are measured in real-time.

    • The Seahorse XF Cell Mito Stress Test is performed by sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).

    • Key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated to assess mitochondrial fitness.[13]

  • Mitochondrial ROS Measurement:

    • Cells are loaded with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide.[13]

    • Fluorescence intensity is measured using a fluorescence microscope or plate reader. A reduction in MitoSOX fluorescence in SS-31-treated cells compared to vehicle controls indicates decreased mitochondrial ROS production.[27]

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Cells are stained with a potentiometric dye such as TMRM or JC-1.[13]

    • A decrease in fluorescence (TMRM) or a shift from red to green fluorescence (JC-1) indicates depolarization of the mitochondrial membrane. The ability of SS-31 to preserve high fluorescence levels under stress indicates stabilization of ΔΨm.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Endpoint Analysis Model Select Model (e.g., Aged Mice, Cell Culture under Stress) Grouping Randomize into Treatment Groups Model->Grouping G1 Vehicle Control Grouping->G1 G2 This compound Grouping->G2 G3 SS-31 Grouping->G3 A1 Metabolic Assays (GTT, ITT) G1->A1 A2 Functional Tests (Exercise Capacity) G1->A2 A3 Mitochondrial Function (Respiration, ROS) G1->A3 A4 Molecular Analysis (Western Blot, qPCR) G1->A4 G2->A1 G2->A2 G2->A3 G2->A4 G3->A1 G3->A2 G3->A3 G3->A4 Data Data Interpretation & Comparison A1->Data A2->Data A3->Data A4->Data

Caption: A generalized workflow for preclinical comparison of this compound and SS-31.

Conclusion

This compound and SS-31 are both promising peptides that target mitochondrial health, yet they offer distinct and potentially complementary approaches. This compound acts as an endogenous metabolic regulator, fine-tuning systemic energy homeostasis through signaling cascades that originate in the mitochondria but act on the nucleus.[1][4] This makes it a compelling candidate for chronic metabolic diseases characterized by systemic insulin resistance and energy imbalance.[24]

In contrast, SS-31 is a direct-acting mitochondrial protectant, functioning like a structural reinforcement for the inner mitochondrial membrane.[14][29] Its ability to preserve mitochondrial integrity and function under acute stress makes it well-suited for conditions involving organ-specific ischemic injury or diseases driven by severe oxidative damage and bioenergetic failure.[2][24]

The choice between investigating this compound versus SS-31 depends entirely on the research question and the specific pathology being targeted.[30] For researchers and drug developers, understanding these fundamental differences in their mitochondrial targets and mechanisms of action is paramount to designing effective experiments and advancing the field of mitochondrial medicine.

References

Independent Replication of MOTS-c Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of independently verified findings on the mitochondrial-derived peptide, MOTS-c, focusing on its metabolic effects. This guide provides a comparative summary of key experimental data, detailed protocols for replication, and visual workflows to support further research and development.

The discovery of this compound, a peptide encoded by the mitochondrial genome, has spurred significant interest in its potential as a therapeutic agent for metabolic diseases. Initial findings published in 2015 by Lee et al. in Cell Metabolism indicated that this compound plays a crucial role in regulating metabolic homeostasis, particularly in preventing diet-induced obesity and insulin (B600854) resistance. This guide examines the independent replication of these seminal findings, providing researchers, scientists, and drug development professionals with a comparative overview of the available data.

In Vivo Efficacy: Prevention of High-Fat Diet-Induced Obesity

A key initial finding was that this compound administration prevented weight gain in mice fed a high-fat diet (HFD). This has been explored by other independent research groups, providing an opportunity to compare the outcomes. Below is a summary of the quantitative data from the original study and a subsequent independent study.

ParameterLee et al. (2015)[1]Kim et al. (2019)
Mouse Strain CD-1C57BL/6J
Age of Mice 8 weeks17 weeks (at study conclusion)
High-Fat Diet 60% kcal from fat60% kcal from fat
This compound Dosage 0.5 mg/kg/day2.5 mg/kg, twice daily
Administration Intraperitoneal (IP) injectionIntraperitoneal (IP) injection
Duration 8 weeks3 days
Body Weight Change (HFD Control) Significant increaseNot reported as change over time
Body Weight Change (HFD + this compound) Significantly lower than HFD controlNo significant difference in body weight after 3 days
Blood Glucose (HFD + this compound vs HFD control) Not explicitly stated for endpointSignificantly lower

In Vitro Mechanisms: Glucose Uptake and AMPK Activation

The metabolic benefits of this compound are largely attributed to its action in skeletal muscle, a primary site for glucose disposal. In vitro studies have consistently demonstrated that this compound enhances glucose uptake in myotubes and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][3][4][5]

ParameterFindingSupporting Studies
Cell Line C2C12 myotubesLee et al. (2015), and others
This compound Effect Increased glucose uptakeWidely reported
Mechanism Activation of AMPK (phosphorylation of Thr172)Lee et al. (2015), and numerous subsequent studies[1][5]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

In Vivo High-Fat Diet Mouse Model

This protocol is a synthesis of methodologies reported in the literature for studying the effects of this compound on diet-induced obesity.

  • Animal Model: Utilize 8-week-old male C57BL/6J or CD-1 mice. House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • Diet Groups: Divide mice into at least two groups: a control group receiving a standard chow diet and a high-fat diet (HFD) group receiving a diet with 60% of calories from fat. A third group of HFD-fed mice will receive this compound treatment.

  • This compound Administration: For the treatment group, administer this compound via intraperitoneal (IP) injection at a dosage of 0.5 mg/kg body weight daily. The control HFD group should receive vehicle (saline) injections.

  • Monitoring: Monitor body weight and food intake weekly for the duration of the study (typically 8-12 weeks).

  • Metabolic Phenotyping: At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines the steps to measure the effect of this compound on glucose uptake in a skeletal muscle cell line.

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: Once cells reach confluence, induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum. Allow 4-6 days for differentiation.

  • Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • This compound Treatment: Treat the myotubes with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 16 hours).

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

    • Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), in KRPH buffer for 30 minutes.

    • Wash the cells with ice-cold KRPH buffer to remove excess 2-NBDG.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

Western Blot for AMPK Phosphorylation

This protocol describes the detection of activated AMPK in skeletal muscle tissue or C2C12 myotubes following this compound treatment.

  • Protein Extraction: Homogenize skeletal muscle tissue or lyse C2C12 myotubes in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Skeletal Muscle Cell This compound This compound MOTS-c_in This compound This compound->MOTS-c_in Folate_Cycle Folate Cycle MOTS-c_in->Folate_Cycle inhibits Purine_Biosynthesis de novo Purine Biosynthesis MOTS-c_in->Purine_Biosynthesis inhibits Folate_Cycle->Purine_Biosynthesis AICAR AICAR Purine_Biosynthesis->AICAR leads to accumulation of AMPK AMPK AICAR->AMPK activates GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation promotes Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

This compound Signaling Pathway in Skeletal Muscle

HFD_Mouse_Workflow Start Mice 8-week-old Male Mice Start->Mice Diet High-Fat Diet (60% kcal) Mice->Diet Treatment Daily IP Injection (this compound or Vehicle) Diet->Treatment 8-12 weeks Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests GTT & ITT Monitoring->Metabolic_Tests End of Study Endpoint Tissue Collection (Skeletal Muscle, Liver) Metabolic_Tests->Endpoint Analysis Western Blot (p-AMPK) Histology Endpoint->Analysis

In Vivo High-Fat Diet Mouse Experimental Workflow

Glucose_Uptake_Workflow Start Culture Culture C2C12 Myoblasts Start->Culture Differentiate Differentiate to Myotubes (2% Horse Serum) Culture->Differentiate Starve Serum Starvation (3-4 hours) Differentiate->Starve Treat Treat with this compound (e.g., 10 µM, 16h) Starve->Treat Assay Incubate with 2-NBDG (30 minutes) Treat->Assay Measure Measure Fluorescence Assay->Measure

In Vitro Glucose Uptake Assay Workflow

References

Confirming the Nuclear Translocation of MOTS-c: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm the nuclear translocation of the mitochondrial-derived peptide, MOTS-c. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of studies investigating this critical aspect of this compound signaling.

The mitochondrial-derived peptide this compound has emerged as a significant regulator of metabolic homeostasis and cellular stress responses.[1][2] While initially identified for its effects on peripheral tissues, compelling evidence now indicates that this compound can translocate to the nucleus to directly influence gene expression.[3][4][5] This nuclear translocation is a key mechanism by which this compound exerts its biological functions, making the robust confirmation of this process essential for research in this field.

Under basal conditions, this compound is predominantly found in the cytoplasm with some association with mitochondria.[6] However, in response to cellular stress, such as glucose restriction or oxidative stress, this compound rapidly relocates to the nucleus.[6][7] This translocation is often transient, with this compound returning to a primarily extranuclear localization within 24 hours.[6] The nuclear entry of this compound appears to be dependent on the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy status.[7][8]

This guide outlines and compares the primary experimental techniques used to validate the nuclear presence of this compound: subcellular fractionation followed by Western blotting and immunofluorescence microscopy. We provide detailed protocols and summarize key quantitative findings from the literature to assist researchers in selecting and implementing the most appropriate methods for their experimental goals.

Comparative Analysis of Validation Methods

The two principal methods for confirming this compound nuclear translocation offer complementary information. Subcellular fractionation provides a quantitative measure of this compound levels in different cellular compartments, while immunofluorescence offers a qualitative and spatial visualization of its localization.

Method Principle Advantages Disadvantages Quantitative Data Example
Subcellular Fractionation & Western Blotting Physical separation of cellular organelles (nucleus, cytoplasm, mitochondria) followed by immunoblotting to detect this compound in each fraction.- Quantitative assessment of this compound distribution.- Allows for the analysis of endogenous protein.- High specificity when using validated antibodies.- Potential for cross-contamination between fractions.- Labor-intensive and requires careful optimization.- Does not provide single-cell resolution.- 11.9-fold increase in endogenous this compound in skeletal muscle after exercise.[3]
Immunofluorescence Microscopy In situ visualization of this compound using specific antibodies and fluorescently labeled secondary antibodies.- Provides spatial information on this compound localization within the cell.- Allows for single-cell analysis and visualization of subcellular structures.- Can be used to observe dynamic changes in localization.- Primarily qualitative, though intensity can be quantified.- Susceptible to antibody non-specificity and background staining.- Fixation and permeabilization steps can introduce artifacts.- Rapid nuclear translocation observed as early as 30 minutes after stress induction.[6][7]
Fluorescently-Tagged this compound Use of a fluorescently tagged (e.g., FITC or EGFP) this compound peptide to track its movement within living or fixed cells.- Allows for live-cell imaging of this compound dynamics.- Complements immunofluorescence of endogenous protein.- The tag could potentially alter the peptide's biological activity or localization.- Overexpression may lead to non-physiological localization.- FITC-MOTS-c showed mitochondrial and nuclear localization within 30 minutes of treatment.[6]

Experimental Protocols

Subcellular Fractionation and Western Blotting

This protocol outlines the isolation of nuclear, cytoplasmic, and mitochondrial fractions from cultured cells, followed by the detection of this compound by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Subcellular fractionation buffer kit (or individual buffer preparations)[9]

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer

  • Microcentrifuge

  • Primary antibody against this compound

  • Secondary antibody (HRP-conjugated)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Protocol:

  • Cell Harvesting: Culture cells to 70-80% confluency. Harvest cells by scraping and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes to pellet the cells.

  • Cytoplasmic and Nuclear Fractionation: a. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.[10] b. Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.[9] c. Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet the nuclei.[11] d. Collect the supernatant, which contains the cytoplasmic and mitochondrial fractions. e. Wash the nuclear pellet with the same buffer to minimize cytoplasmic contamination.

  • Mitochondrial Fractionation: a. Centrifuge the supernatant from step 2d at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria. b. The resulting supernatant is the cytosolic fraction.

  • Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and detergents to lyse the nuclear membrane and solubilize nuclear proteins.[9][10]

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay.

  • Western Blotting: a. Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system. g. To validate the purity of the fractions, probe separate blots with antibodies against marker proteins for the nucleus (e.g., Lamin B1, Histone H3), cytoplasm (e.g., GAPDH), and mitochondria (e.g., COX IV, HSP60).[1][11]

Immunofluorescence Microscopy

This protocol describes the in situ detection of this compound in cultured cells.

Materials:

  • Cells cultured on glass coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1-10% normal serum in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips or in chamber slides and allow them to adhere. Treat the cells with the desired stimuli (e.g., glucose restriction) to induce this compound nuclear translocation.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[12][13]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.[14]

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5-10 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[14]

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters.

Signaling Pathways and Experimental Workflow

The nuclear translocation of this compound is intricately linked to cellular stress signaling pathways. A key regulator of this process is AMPK, which becomes activated under conditions of low cellular energy.

MOTS_c_Nuclear_Translocation_Pathway Metabolic_Stress Metabolic Stress (e.g., Glucose Restriction) AMPK AMPK Activation Metabolic_Stress->AMPK MOTS_c_Cytoplasm Cytoplasmic this compound AMPK->MOTS_c_Cytoplasm  promotes translocation MOTS_c_Nucleus Nuclear this compound MOTS_c_Cytoplasm->MOTS_c_Nucleus Gene_Expression Regulation of Nuclear Gene Expression MOTS_c_Nucleus->Gene_Expression Cellular_Homeostasis Cellular Homeostasis Gene_Expression->Cellular_Homeostasis

Caption: AMPK-dependent nuclear translocation of this compound under metabolic stress.

The experimental workflow for confirming this compound nuclear translocation typically involves a combination of the techniques described above.

Experimental_Workflow Cell_Culture Cell Culture & Stress Induction Subcellular_Fractionation Subcellular Fractionation (Nuclear, Cytoplasmic, Mitochondrial) Cell_Culture->Subcellular_Fractionation Immunofluorescence Immunofluorescence Staining Cell_Culture->Immunofluorescence Western_Blot Western Blot Analysis Subcellular_Fractionation->Western_Blot Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Quantification Quantitative Analysis (Densitometry) Western_Blot->Quantification Visualization Qualitative Visualization (Subcellular Localization) Microscopy->Visualization Confirmation Confirmation of Nuclear Translocation Quantification->Confirmation Visualization->Confirmation

Caption: Workflow for validating this compound nuclear translocation.

References

MOTS-c: A Comparative Analysis of its Role in Longevity Between Humans and Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mitochondrial-derived peptide MOTS-c reveals promising, yet disparate, effects on healthspan and longevity across preclinical models and human studies. While research in mice demonstrates significant improvements in metabolic function and physical performance, direct evidence for lifespan extension remains suggestive. In humans, declining this compound levels are associated with age-related diseases, and a this compound analog has shown metabolic benefits in a clinical setting, but the direct impact on longevity is still an open question.

This guide provides a comprehensive comparison of the current understanding of this compound's role in aging, drawing on experimental data from both human and animal studies. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the therapeutic potential of this intriguing mitochondrial-derived peptide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in both human and model organisms, primarily mice.

Table 1: Effects of this compound on Lifespan and Healthspan in Model Organisms (Mice)

ParameterInterventionAge Group of MiceResultsReference
Lifespan This compound (15 mg/kg, 3x/week)Old (23.5 months)Trend towards increased median (6.4%) and maximum (7%) lifespan (p=0.05 until 31.8 months, overall p=0.23)[1]
Grip Strength This compound (15 mg/kg, 3x/week)Old (23.5 months)Significant improvement (p=0.000078)
Gait (Stride Length) This compound (15 mg/kg, 3x/week)Old (23.5 months)Significant improvement (p=0.0038)
Physical Performance (Treadmill) This compound (15 mg/kg/day for 2 weeks)Old (22 months)Doubled running time on treadmill[2]
Insulin (B600854) Sensitivity This compound (5 mg/kg/day for 7 days)Middle-aged (12 months)Restored to levels of young mice (3 months)[1]
Glucose Tolerance This compound (0.5 mg/kg/day for 3 weeks) on high-fat dietNot specifiedImproved glucose homeostasis[1]
Weight Gain on High-Fat Diet This compound (0.5 mg/kg/day for 3 weeks)Not specifiedPrevented weight gain[1]

Table 2: this compound Levels and Effects in Human Studies

ParameterStudy TypeParticipant GroupKey FindingsReference
Plasma this compound Levels ObservationalYoung (18-30 yrs) vs. Middle-aged (45-55 yrs) vs. Older (70-81 yrs)Levels were 11% and 21% lower in middle-aged and older individuals, respectively, compared to young individuals.[3]
Fasting Glucose Clinical Trial (CB4211, a this compound analog, 25mg/day for 4 weeks)Obese subjects with NAFLDStatistically significant reduction compared to placebo.[4][5][6]
Liver Enzymes (ALT & AST) Clinical Trial (CB4211, 25mg/day for 4 weeks)Obese subjects with NAFLDStatistically significant reductions in ALT (-21% vs. 4% in placebo) and AST (-28% vs. -11% in placebo).[5][6]
Body Weight Clinical Trial (CB4211, 25mg/day for 4 weeks)Obese subjects with NAFLDTrend towards lower body weight.[5][6]
Insulin Resistance (HOMA-IR) ObservationalLean and obese individualsPlasma this compound concentration correlated with HOMA-IR in lean individuals (r=0.53).[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through a complex signaling network that bridges mitochondrial function with nuclear gene expression, ultimately impacting metabolism, stress resistance, and potentially, the aging process.

The Central Role of AMPK Activation

A primary mechanism of this compound is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9] When activated by an increase in the AMP/ATP ratio, indicative of a low energy state, AMPK initiates a cascade of events to restore energy balance. This compound has been shown to directly interact with and activate AMPK.[9] This activation leads to:

  • Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell membrane, particularly in skeletal muscle, enhancing glucose uptake from the bloodstream.[2]

  • Enhanced Fatty Acid Oxidation: It stimulates the breakdown of fats for energy.[10]

  • Mitochondrial Biogenesis: AMPK activation can trigger the creation of new mitochondria, boosting the cell's energy-producing capacity.[9]

MOTS_c_AMPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane MOTSc_ext This compound MOTSc_int This compound MOTSc_ext->MOTSc_int Enters Cell AMPK AMPK MOTSc_int->AMPK Activates AMP AMP AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits GLUT4_vesicle GLUT4 Vesicles AMPK->GLUT4_vesicle Promotes Translocation FattyAcids_cyt Fatty Acids AMPK->FattyAcids_cyt Promotes Oxidation Mitochondrion Mitochondrial Biogenesis AMPK->Mitochondrion Stimulates GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Facilitates

Nuclear Translocation and Gene Regulation

Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus.[3][11] This represents a novel form of mitochondria-to-nucleus retrograde signaling. In the nucleus, this compound regulates the expression of a wide range of genes, many of which are involved in stress response and antioxidant defense.[3][8] A key interaction is with the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[3][12] By influencing NRF2, this compound can enhance the expression of protective genes, thereby increasing cellular resilience to stress.

MOTS_c_Nuclear_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOTSc_cyto This compound MOTSc_nuc This compound MOTSc_cyto->MOTSc_nuc Stress Metabolic Stress (e.g., Glucose Restriction) Stress->MOTSc_cyto Triggers Translocation NRF2 NRF2 MOTSc_nuc->NRF2 Interacts with ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Gene_Expression Stress Response & Antioxidant Gene Expression ARE->Gene_Expression Regulates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.

This compound Administration in Mice (Intraperitoneal Injection)
  • Objective: To systemically deliver this compound to mice to assess its physiological effects.

  • Procedure:

    • Mice are restrained manually.

    • The injection site, typically the lower right abdominal quadrant, is located to avoid the cecum.

    • A 23-27 gauge needle is inserted at a 30-45° angle into the peritoneal cavity.

    • The syringe is aspirated to ensure no blood or urine is drawn, confirming correct placement.

    • The this compound solution is injected.[13][14]

  • Dosage: Dosages in studies have ranged from 0.5 mg/kg/day to 15 mg/kg/day, depending on the study's duration and objectives.[1][2]

Assessment of Physical Performance in Mice
  • Grip Strength Test:

    • A grip strength meter with a grid is used.

    • The mouse is held by the tail and lowered towards the grid, allowing its forelimbs (or all four limbs) to grasp it.

    • The mouse is gently pulled backward horizontally until it releases the grid.

    • The peak force exerted is recorded. This is typically repeated three times.[8][11]

  • Treadmill Test:

    • Mice are acclimated to the treadmill for several days prior to testing.

    • On the test day, mice are placed in individual lanes on the treadmill.

    • The treadmill is started at a low speed, which is gradually increased according to a set protocol. The incline may also be adjusted.

    • Exhaustion is defined as the point at which the mouse remains on the shock grid at the rear of the treadmill for a specified duration (e.g., 5-10 seconds).

    • The total running time and distance are recorded as measures of endurance.

Experimental_Workflow_Mice cluster_treatment Treatment Phase cluster_assessment Assessment Phase Start Start of Study Injection This compound or Vehicle (Intraperitoneal Injection) Start->Injection Daily or Intermittent GripStrength Grip Strength Test Injection->GripStrength Assess Physical Function Treadmill Treadmill Test Injection->Treadmill Assess Endurance Metabolic Metabolic Analysis (e.g., Glucose Tolerance Test) Injection->Metabolic Assess Metabolic Health Data Data Analysis GripStrength->Data Treadmill->Data Metabolic->Data

Discussion and Future Directions

The collective evidence strongly suggests that this compound is a key regulator of metabolic health and plays a significant role in the physiological changes associated with aging. In mice, the effects are pronounced, with this compound administration leading to improved insulin sensitivity, reduced diet-induced obesity, and enhanced physical performance, particularly in older animals.[1] While a direct and statistically robust extension of maximum lifespan has not been definitively demonstrated, the significant improvements in multiple healthspan indicators point towards a "compression of morbidity," where the period of age-related decline is shortened.

In humans, the data is more correlational but aligns with the findings in model organisms. The age-dependent decline in circulating this compound levels, coupled with its association with insulin resistance, suggests that maintaining higher levels of this peptide may be beneficial for healthy aging.[3][7] The promising results from the clinical trial of the this compound analog CB4211, which demonstrated improvements in liver health and glucose metabolism in obese individuals with NAFLD, provide the first interventional evidence in humans that targeting this pathway is a viable therapeutic strategy.[4][5][6]

A notable gap in the current research is the lack of studies on the effects of this compound in other common aging model organisms such as the fruit fly, Drosophila melanogaster, and the nematode, Caenorhabditis elegans. Research in these organisms could provide valuable insights into the conserved nature of this compound's function and potentially accelerate the discovery of downstream pathways and genetic interactors. While the this compound peptide sequence is not conserved in these lower eukaryotes, the fundamental metabolic pathways it regulates are.[11]

Future research should focus on several key areas:

  • Long-term, large-scale clinical trials in humans: To definitively assess the safety and efficacy of this compound or its analogs for treating age-related metabolic diseases and to explore its potential to extend healthspan.

  • Investigation in other model organisms: To understand the evolutionary conservation of the pathways regulated by this compound and to leverage the genetic tractability of these organisms for mechanistic studies.

  • Elucidation of the full signaling network: To identify all the downstream effectors of this compound and how they interact to produce its pleiotropic effects on metabolism and aging.

References

Comparative Transcriptomics of MOTS-c Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of MOTS-c treatment on various cell types. It summarizes key findings from publicly available experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways.

The mitochondrial-derived peptide this compound has emerged as a significant regulator of metabolic homeostasis and cellular stress responses. Its ability to translocate to the nucleus and influence gene expression makes it a compelling target for therapeutic development. This guide synthesizes findings from comparative transcriptomic studies to provide a clear overview of its molecular mechanism of action.

Data Presentation: Summary of Transcriptomic Changes

This compound treatment elicits significant changes in the transcriptomic landscape of various cell types. While comprehensive gene lists are often available in the supplementary materials of the cited publications, the following tables summarize the key quantitative findings from notable studies.

Study ContextCell/Tissue TypeNumber of Differentially Expressed Genes (DEGs)Key Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Glucose RestrictionHuman Cells802 genes significantly regulatedAntioxidant Response Element (ARE) containing genes-[1]
Diabetic CardiomyopathyRat Myocardium47 disease-causing genes alteredAngiogenesis, Fatty Acid MetabolismApoptosis, Immunoregulation[2][3]
Pancreatic Islet SenescenceMouse Pancreatic Islets18 genes upregulated, 45 genes downregulatedFatty acid transport (Cd36), β-cell communication (Efna5, Epha5)Cellular senescence (Grem1, Cd38)[4]

Experimental Protocols

The following section details the typical methodologies employed in transcriptomic studies of this compound treated cells.

Cell Culture and this compound Treatment
  • Cell Lines: Commonly used cell lines for in vitro studies include human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), and mouse myoblast cells (C2C12).[5]

  • Treatment Conditions: Cells are typically cultured to a specified confluency before treatment with this compound. The peptide is administered at various concentrations, with research protocols often suggesting a range of 5 mg to 10 mg per injection for in vivo studies, administered 2-3 times per week. For in vitro studies, concentrations are optimized based on the cell type and experimental goals.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from this compound treated and control cells using standard commercial kits. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and double-stranded cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Subsequent pathway and gene ontology analysis is used to identify the biological processes affected by this compound.

Animal Studies
  • Models: In vivo studies have utilized models such as diabetic rats to investigate the effects of this compound on disease-related gene expression.[2][3]

  • Administration: this compound is typically administered via intraperitoneal or subcutaneous injections.

  • Tissue Analysis: Following the treatment period, tissues of interest (e.g., myocardium, skeletal muscle) are harvested for transcriptomic analysis using the RNA-seq workflow described above.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

MOTS_c_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Folate Cycle Folate Cycle This compound->Folate Cycle MOTS-c_nucleus This compound This compound->MOTS-c_nucleus translocation (stress-induced) de novo Purine Biosynthesis de novo Purine Biosynthesis Folate Cycle->de novo Purine Biosynthesis AICAR AICAR de novo Purine Biosynthesis->AICAR inhibition leads to accumulation AMPK AMPK AICAR->AMPK activates PGC-1α PGC-1α AMPK->PGC-1α activates SIRT1 SIRT1 AMPK->SIRT1 activates NRF2 NRF2 MOTS-c_nucleus->NRF2 interacts with ARE Antioxidant Response Element NRF2->ARE binds to Gene Expression Gene Expression ARE->Gene Expression regulates

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start: Cell/Animal Model Selection Treatment This compound Treatment vs. Control Start->Treatment RNA_Extraction RNA Extraction and QC Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: Alignment, Quantification, DEG Analysis Sequencing->Data_Analysis Pathway_Analysis Pathway and Gene Ontology Enrichment Analysis Data_Analysis->Pathway_Analysis End End: Identification of Regulated Genes and Pathways Pathway_Analysis->End

Caption: Comparative Transcriptomics Experimental Workflow.

References

Validating MOTS-c as a Therapeutic Target for Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial-derived peptide MOTS-c with existing and emerging therapeutic alternatives for insulin (B600854) resistance. The information presented is based on preclinical experimental data to assist in the evaluation of this compound as a potential therapeutic target.

Executive Summary

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. The mitochondrially-encoded peptide, this compound, has emerged as a promising therapeutic candidate due to its role in regulating metabolic homeostasis. Preclinical studies have demonstrated its ability to improve insulin sensitivity, enhance glucose utilization, and prevent diet-induced obesity. This guide compares the performance of this compound with established therapies such as Metformin (B114582) and Thiazolidinediones (TZDs), and emerging targets including Fibroblast Growth Factor 21 (FGF21) analogs and Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies in high-fat diet (HFD)-induced insulin-resistant mouse models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Effects of this compound on Insulin Sensitivity and Glucose Metabolism in HFD-Fed Mice

ParameterControl (HFD)This compound Treated (HFD)Fold Change/Percentage ImprovementReference
Glucose Infusion Rate (GIR) (mg/kg/min) ~15~25~67% increase[1](--INVALID-LINK--)
Insulin-Stimulated Glucose Disposal Rate (mg/kg/min) ~20~30~50% increase[1](--INVALID-LINK--)
Hepatic Glucose Production (mg/kg/min) ~10~5~50% decrease[1](--INVALID-LINK--)
Fasting Blood Glucose (mg/dL) ElevatedSignificantly ReducedData varies across studies[2](--INVALID-LINK--)
Body Weight Gain on HFD Significant GainPrevented/ReducedData varies across studies[3][4]

Table 2: Comparative Efficacy of Metformin and Pioglitazone (B448) in HFD-Fed Mice

TherapeuticKey Efficacy ParametersObservations in HFD-Fed MiceReference(s)
Metformin Fasting Blood Glucose, Glucose ToleranceMarkedly improved glucose intolerance. Reduced body weight gain.[5][6]
Insulin SensitivityImproved insulin sensitivity.[7][8]
Pioglitazone Fasting Blood Glucose, Glucose ToleranceSlightly improved glucose intolerance at lower doses, markedly at higher doses.[5]
Insulin SensitivityImproved insulin sensitivity.[9][10][11][12]

Table 3: Preclinical Efficacy of Emerging Therapeutic Targets in Insulin Resistance

Therapeutic TargetKey Efficacy ParametersObservations in Preclinical Models (Primarily HFD-Fed Mice)Reference(s)
FGF21 Analogs Body Weight, Glucose and Lipid MetabolismReduced body weight, improved glucose tolerance and insulin sensitivity.[13][14][15][16][17]
MGAT2 Inhibitors Body Weight, Glucose and Lipid MetabolismInhibited HFD-induced body weight gain, improved hyperglycemia and insulin resistance.[1][18][19][20][21][22][23]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways associated with this compound and its comparators in the context of insulin resistance.

MOTS_c_Signaling_Pathway MOTS_c This compound Folate_Cycle Folate Cycle Inhibition MOTS_c->Folate_Cycle AICAR AICAR Accumulation Folate_Cycle->AICAR AMPK AMPK Activation AICAR->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake (Muscle) GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

This compound Signaling Pathway in Insulin Resistance.

Therapeutic_Target_Comparison cluster_MOTSc This compound cluster_Metformin Metformin cluster_TZDs Thiazolidinediones (TZDs) cluster_FGF21 FGF21 Analogs cluster_MGAT2i MGAT2 Inhibitors MOTSc_node This compound MOTSc_AMPK AMPK Activation MOTSc_node->MOTSc_AMPK MOTSc_GLUT4 GLUT4 Translocation MOTSc_AMPK->MOTSc_GLUT4 Metformin_node Metformin Metformin_AMPK AMPK Activation Metformin_node->Metformin_AMPK Metformin_HGP Decreased Hepatic Glucose Production Metformin_AMPK->Metformin_HGP TZDs_node TZDs PPARg PPARγ Activation TZDs_node->PPARg Adiponectin Increased Adiponectin PPARg->Adiponectin FGF21_node FGF21 Analogs FGFR_bKlotho FGFR/β-Klotho Complex FGF21_node->FGFR_bKlotho ERK12 ERK1/2 Signaling FGFR_bKlotho->ERK12 MGAT2i_node MGAT2 Inhibitors MGAT2_inhibition MGAT2 Inhibition (Intestine) MGAT2i_node->MGAT2_inhibition TG_absorption Decreased Triglyceride Absorption MGAT2_inhibition->TG_absorption

Comparison of signaling pathways for insulin resistance therapeutics.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and validation.

Animal Models
  • High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance: C57BL/6J mice are typically fed a diet with 45-60% of calories from fat for a period of 8-16 weeks to induce obesity and insulin resistance.[5][7][24]

This compound Administration
  • Dosage and Route: In many preclinical studies, this compound is administered via intraperitoneal (IP) injection at doses ranging from 0.5 mg/kg/day to 15 mg/kg/day.[2][3] For chronic studies, osmotic pumps can also be used for continuous delivery.

Metformin and Pioglitazone Administration
  • Metformin: Administered via oral gavage at doses around 150-300 mg/kg/day or mixed in the diet.[5][24]

  • Pioglitazone: Typically mixed in the HFD at concentrations of 0.01-0.06% (w/w) or administered by oral gavage.[5][10][11]

Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity in vivo.

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice.

  • Fasting: Mice are fasted for 5-6 hours prior to the clamp.

  • Tracer Infusion: A primed-continuous infusion of [3-³H]glucose is initiated to measure glucose turnover.

  • Clamp Procedure: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state. Blood glucose levels are monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity. The rates of insulin-stimulated glucose disposal and hepatic glucose production can be calculated using the tracer data.

Euglycemic_Clamp_Workflow Start Start Catheter_Surgery Catheter Implantation (Jugular Vein & Carotid Artery) Start->Catheter_Surgery Recovery Recovery Period (5-7 days) Catheter_Surgery->Recovery Fasting Fasting (5-6 hours) Recovery->Fasting Tracer_Infusion [3-³H]glucose Tracer Infusion (Primed-Continuous) Fasting->Tracer_Infusion Insulin_Infusion Continuous Insulin Infusion Tracer_Infusion->Insulin_Infusion Blood_Sampling Blood Glucose Monitoring (every 5-10 min) Insulin_Infusion->Blood_Sampling Glucose_Infusion Variable Glucose Infusion (to maintain euglycemia) Blood_Sampling->Glucose_Infusion Steady_State Achieve Steady State Glucose_Infusion->Steady_State Data_Collection Measure GIR, Glucose Disposal, & Hepatic Glucose Production Steady_State->Data_Collection End End Data_Collection->End

Experimental workflow for the hyperinsulinemic-euglycemic clamp.

Discussion and Future Directions

This compound demonstrates significant promise as a therapeutic target for insulin resistance. Its mechanism of action, primarily through AMPK activation in skeletal muscle, leads to enhanced glucose uptake and improved systemic insulin sensitivity. Preclinical data consistently show its efficacy in preventing diet-induced obesity and reversing age-related insulin resistance.

Compared to established therapies, this compound offers a potentially more targeted approach with a favorable safety profile in preclinical models. While metformin also activates AMPK, its primary effect is on reducing hepatic glucose production. TZDs, acting through PPARγ, primarily improve insulin sensitivity in adipose tissue. The distinct mechanism of this compound suggests it could be used as a monotherapy or in combination with existing drugs for a synergistic effect.

Emerging therapies like FGF21 analogs and MGAT2 inhibitors also show promise but have different primary mechanisms. FGF21 analogs have pleiotropic metabolic effects, while MGAT2 inhibitors reduce lipid absorption. Further research is needed to directly compare the efficacy and safety of this compound with these newer agents.

A significant limitation in the current body of research is the lack of head-to-head comparative studies under identical experimental conditions. Such studies would be invaluable for a definitive assessment of the relative therapeutic potential of this compound. Future clinical trials in human subjects are essential to validate the promising preclinical findings and to establish the safety and efficacy of this compound for the treatment of insulin resistance and type 2 diabetes.[25]

References

A Comparative Review of MOTS-c: A Mitochondrial-Derived Regulator of Metabolism and Aging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of research findings on MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), a peptide encoded by the mitochondrial genome. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its performance, mechanisms, and comparison with other metabolic regulators, supported by experimental data and detailed protocols.

Introduction: this compound as a Mitokine

This compound is a 16-amino-acid peptide that originates not from nuclear DNA, but from a short open reading frame within the mitochondrial 12S rRNA gene.[1][2] It functions as a signaling molecule, or "mitokine," that communicates the state of the mitochondria to the rest of the cell and other tissues, playing a crucial role in regulating metabolic homeostasis, stress responses, and aging.[2][3][4] Under conditions of metabolic stress, this compound can translocate from the mitochondria to the nucleus, where it influences the expression of genes related to antioxidant defense and metabolism.[2][3][5] Its levels in plasma and skeletal muscle have been observed to decline with age, suggesting a role in the aging process.[1][5][6]

Primary Mechanism of Action: The Folate-AICAR-AMPK Pathway

The most well-documented mechanism of this compound involves the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][7][8] this compound does not activate AMPK directly but modulates the folate-methionine cycle.[3][9] This inhibition leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[9] Activated AMPK then initiates a cascade of downstream effects that promote energy production and reduce energy consumption.[8]

MOTS_c_Signaling_Pathway MOTSc This compound FolateCycle Folate-Methionine Cycle MOTSc->FolateCycle inhibits Nucleus Nucleus MOTSc->Nucleus translocates (under stress) AICAR AICAR Accumulation FolateCycle->AICAR leads to AMPK AMPK Activation AICAR->AMPK activates GlucoseUptake Increased Glucose Uptake (GLUT4) AMPK->GlucoseUptake FatOxidation Increased Fatty Acid Oxidation AMPK->FatOxidation MitoBiogenesis Mitochondrial Biogenesis AMPK->MitoBiogenesis GeneExpression Nuclear Gene Expression Nucleus->GeneExpression

Caption: this compound primary signaling pathway via AMPK activation.

Comparative Efficacy in Metabolic Regulation

Preclinical studies consistently demonstrate this compound's potent effects on metabolic health, particularly in models of diet-induced obesity and insulin (B600854) resistance.

Table 1: Summary of this compound Efficacy in Animal Models of Metabolic Dysfunction

Study Focus Animal Model This compound Dosing Regimen Key Quantitative Findings Reference
Diet-Induced Obesity High-Fat Diet (HFD) fed male CD-1 mice 0.5 mg/kg/day (IP) for 3 weeks Prevented HFD-induced weight gain and hepatic lipid accumulation. [1][10]
Insulin Resistance HFD-fed male mice 0.5 mg/kg/day (IP) Prevented HFD-induced hyperinsulinemia. [10]
Age-Related Insulin Resistance Middle-aged (12 months) male mice 5 mg/kg (IP) for 7 days Restored skeletal muscle insulin sensitivity to levels of young mice (3 months). [1]

| Gestational Diabetes | GDM mouse model | 10 mg/kg (IP) during pregnancy | Reduced birth weight and GDM-related infant mortality. |[5] |

This protocol is a representative methodology for evaluating the effects of this compound on diet-induced metabolic dysfunction in mice.

  • Animal Model: 8-week old male CD-1 or C57BL/6 mice are used.[10]

  • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) for one week before the experiment.

  • Dietary Intervention: Mice are divided into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet (HFD), typically with 60% of calories from fat.[10]

  • This compound Administration: Within the HFD group, mice are further divided into a vehicle control group and a this compound treatment group. This compound is administered daily via intraperitoneal (IP) injections at a dose of 0.5 mg/kg/day.[10]

  • Monitoring: Body weight and food consumption are recorded daily.[10]

  • Metabolic Testing: After a set period (e.g., 8 weeks), metabolic assessments are performed. This includes Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) to evaluate glucose homeostasis and insulin sensitivity.

  • Tissue Analysis: At the end of the study, skeletal muscle is harvested to analyze the activation of AMPK and the expression of glucose transporters like GLUT4 via Western blot.[10] Liver tissue is collected to assess hepatic lipid accumulation.[10]

Experimental_Workflow start Start: 8-week old mice acclimate Acclimatization (1 week) start->acclimate diet Dietary Groups: - Control Diet - High-Fat Diet (HFD) acclimate->diet treatment HFD Sub-Groups: - Vehicle (IP) - this compound (0.5mg/kg/day, IP) diet->treatment 8 weeks monitor Daily Monitoring: - Body Weight - Food Intake treatment->monitor testing Metabolic Testing: - GTT - ITT monitor->testing analysis Endpoint Analysis: - Muscle (AMPK, GLUT4) - Liver (Lipids) testing->analysis end End analysis->end

Caption: Workflow for a diet-induced obesity experiment.

Comparative Efficacy in Physical Performance

This compound is often described as an "exercise-mimetic" because it can replicate some of the molecular benefits of physical activity, such as AMPK activation.[11][12] Studies show that systemic administration of this compound enhances physical capacity in mice of various ages.

Table 2: Summary of this compound Efficacy in Exercise Performance Models

Study Focus Animal Model This compound Dosing Regimen Key Quantitative Findings Reference
Exercise Capacity Young HFD-fed CD-1 mice 15 mg/kg/day (IP) for 10 days Significantly improved running capacity on a treadmill test. [13]
Age-Related Decline Old mice Systemic this compound treatment Enhanced physical performance across all age groups. [14]

| Endogenous Response | Healthy young men (24.5 ± 3.7 years) | Acute stationary bike exercise | Skeletal muscle this compound levels increased 11.9-fold; circulating levels increased 1.6-fold. |[1] |

This protocol details a common method for assessing physical endurance in mice treated with this compound.

  • Animal Model and Treatment: As described in the metabolic study protocol, mice are treated with this compound or a vehicle control.

  • Treadmill Acclimatization/Training: Prior to testing, mice may undergo training sessions on a motorized treadmill. A typical training protocol involves running at a fixed, moderate speed (e.g., 10 m/min) for 20 minutes on non-consecutive days.[13]

  • Performance Test: The endurance test is performed on a separate day. A common protocol involves a multi-stage run:

    • Stage 1: A warm-up run for 5 minutes at a set speed (e.g., 13 m/min).[13]

    • Stage 2: The speed is incrementally increased (e.g., by 1 m/min every 5 minutes).[13]

    • Endpoint: The test is concluded when the mouse reaches exhaustion, defined as the inability to remain on the treadmill belt despite encouragement.

  • Data Collection: Key metrics recorded are the total time run and the total distance covered.

Comparison with Other Metabolic Regulators

This compound's unique mitochondrial origin and cellular mechanism distinguish it from other metabolic modulators, which often act through different pathways.

Table 3: Comparison of this compound with Other Metabolic Compounds

Compound Class / Origin Primary Mechanism of Action Primary Target Tissue(s) Key Effects
This compound Mitochondrial-Derived Peptide Inhibits folate cycle, leading to AICAR accumulation and AMPK activation.[3][9] Skeletal Muscle, Adipose Tissue[1][9] Improves insulin sensitivity, prevents diet-induced obesity, enhances exercise capacity.[7][8]
Metformin Biguanide Drug Primarily inhibits mitochondrial complex I, leading to AMPK activation.[1] Liver, Skeletal Muscle[1] Lowers hepatic glucose production, improves insulin sensitivity.
Humanin Mitochondrial-Derived Peptide Cytoprotective, interacts with cell surface receptors. Broad (including neurons)[7] Neuroprotective, anti-apoptotic, improves insulin sensitivity.
Tesamorelin GHRH Analog Stimulates Growth Hormone (GH) release from the pituitary gland.[15] Systemic (via GH/IGF-1 axis) Reduces visceral adipose tissue, influences lipid metabolism.[15]

| AOD-9604 | GH Fragment | Stimulates lipolysis (fat breakdown) in adipose tissue.[15] | Adipose Tissue | Promotes fat oxidation and reduction of fat mass.[15] |

Comparison_Diagram cluster_Mito Mitochondrial Signaling cluster_Pharm Pharmacological Agents cluster_Endo Endocrine-Based Peptides MOTSc This compound AMPK AMPK Activation MOTSc->AMPK Humanin Humanin CellReceptor Cell Surface Receptors Humanin->CellReceptor Metformin Metformin Metformin->AMPK Tesamorelin Tesamorelin (GHRH Analog) GHRH_R GHRH Receptor Tesamorelin->GHRH_R AOD9604 AOD-9604 (GH Fragment) Lipolysis Direct Lipolysis AOD9604->Lipolysis

Caption: Conceptual comparison of metabolic regulator pathways.

Conclusion and Future Directions

This compound represents a novel class of therapeutics originating from the mitochondrial genome. The research overwhelmingly supports its role as a potent regulator of metabolic homeostasis, with significant potential for treating age-related diseases such as type 2 diabetes and obesity.[4][5] Its ability to act as an exercise-mimetic further highlights its therapeutic promise for conditions associated with physical inactivity.[12] While preclinical data are robust, human trials are still in early stages.[6][7] Future research should focus on large-scale clinical validation, long-term safety, and the exploration of its therapeutic potential in other age-related conditions like cardiovascular disease and osteoporosis.[6][16]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for MOTS-c

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in pioneering work with mitochondrial-derived peptides, ensuring a safe and compliant environment is paramount. The proper disposal of synthetic peptides like MOTS-c is a critical component of laboratory safety and environmental responsibility. Given that the full toxicological properties of many research peptides are not extensively documented, a cautious and systematic approach to waste management is essential.[1][2]

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.[1][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. While the Safety Data Sheet (SDS) for this compound (human) (trifluoroacetate salt) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it should be handled with care as a potentially bioactive material. All personnel must wear appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1][3]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][3]

All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated, well-ventilated area, such as a fume hood or biosafety cabinet, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedures

The proper method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash. [1][2][3]

Waste Stream Segregation:

Proper segregation of waste at the point of generation is the first and most critical step.[2] Establish three primary waste streams for this compound disposal:

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, vials, gloves, and absorbent paper.[1][2]

  • Liquid Waste: Encompasses unused or expired this compound solutions, reconstituted liquids, and contaminated buffers.[1][2]

  • Sharps Waste: Consists of any contaminated items that can puncture the skin, including needles and syringes.[2]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Gloves, Tubes, Vials, Tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps solid_container Place in Labeled, Leak-Proof Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Designated Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store Sealed Containers in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup and Final Disposal via Institutional EHS Office storage->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound laboratory waste.

General Protocol for Chemical Inactivation of Peptide Waste

For liquid waste, chemical inactivation through hydrolysis can be a prudent step before disposal, ensuring the peptide is fully degraded. This must be performed in a chemical fume hood.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[1]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.

  • Inactivation: Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis and degradation of the peptide.[1]

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it in the appropriate hazardous liquid waste container.[1]

  • Disposal: The neutralized, inactivated waste should then be managed through your institution's EHS department.[1]

The following table summarizes the key parameters for the handling and disposal of this compound waste, based on general peptide disposal guidelines.

ParameterGuidelineRationale
Waste Segregation Separate solid, liquid, and sharps waste at the point of generation.Prevents cross-contamination and ensures each waste stream is handled by the appropriate disposal pathway.[2][3]
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptide's biological activity.[1]
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide structure.[1]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is a common requirement for institutional chemical waste streams.[1]
Waste Storage Labeled, sealed, leak-proof containers in a designated area.Prevents accidental exposure, ensures proper handling, and complies with safety regulations.[1]
Final Disposal Through institutional EHS or a licensed hazardous waste contractor.Ensures compliance with all local, state, and federal environmental regulations.[1][3]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific protocols and EHS department for guidance.

References

Essential Safety and Handling of MOTS-c: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling synthetic peptides like MOTS-c. While some specific safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is best practice to adhere to standard protocols for handling all research-grade peptides to mitigate any potential risks.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure to this compound, particularly in its lyophilized powder form, is the consistent use of appropriate PPE.[1] The following table summarizes the recommended equipment for handling this mitochondrial-derived peptide.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile).[1]Prevents direct skin contact with the peptide. Gloves should be changed immediately if they become contaminated or torn.[1]
Eye Protection Safety glasses or goggles.[1]Protects against accidental splashes, especially during the reconstitution of the lyophilized powder.[1]
Body Protection A lab coat or protective gown worn over standard clothing.[1]Shields skin and personal attire from potential spills.[1]
Respiratory Protection A fume hood or biosafety cabinet should be utilized when handling the lyophilized powder.[1]The fine powder can easily become airborne and be inhaled.[1] Working in a ventilated area minimizes this risk.[2]

Experimental Protocol: Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized this compound is crucial for experimental accuracy and safety. The following is a step-by-step guide for this process:

  • Preparation : Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[3]

  • Solvent Selection : It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O to a concentration of not less than 100 µg/ml.[4] For hydrophobic peptides, a small volume of DMSO may be necessary before dilution.[5]

  • Reconstitution : Slowly add the sterile water to the vial containing the lyophilized this compound powder.

  • Mixing : Gently swirl or pipette the mixture to dissolve the peptide completely. Avoid vigorous shaking.

  • Storage of Reconstituted Peptide : Once reconstituted, this compound should be stored at 4°C for 2-7 days. For long-term storage, it should be kept below -18°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to create single-use aliquots.[2][3] For extended storage, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[4]

Signaling Pathway and Workflow Diagrams

To visually represent the handling and safety workflow, the following diagrams have been created using the DOT language.

MOTS_c_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Lab Coat - Gloves - Eye Protection B Prepare designated work area (Fume hood/Biosafety cabinet) A->B C Equilibrate lyophilized This compound vial to room temperature B->C D Reconstitute with sterile water C->D E Aliquot for single use D->E F Short-term: Refrigerate at 4°C (2-7 days) E->F G Long-term: Freeze at -18°C or below E->G H Collect contaminated PPE and materials in hazardous waste I Follow institutional EH&S protocols for disposal H->I

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety.

  • Waste Segregation : All used vials, contaminated PPE (gloves, etc.), and other chemical waste should be collected in designated and clearly labeled hazardous waste containers.[1]

  • Institutional Protocols : Never dispose of peptides in regular trash or down the drain.[1] It is imperative to follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1] This typically involves coordination with the EH&S department for scheduled pick-ups by a licensed hazardous waste disposal contractor.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.